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2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine Documentation Hub

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  • Product: 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine
  • CAS: 353771-38-7

Core Science & Biosynthesis

Foundational

Targeting the Alphavirus Capping Machinery: Mechanism of Action of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The re-emergence of the Chikungunya virus (CHIKV) and the severe, persistent arthralgia associated with its infection have underscored a cr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The re-emergence of the Chikungunya virus (CHIKV) and the severe, persistent arthralgia associated with its infection have underscored a critical gap in the global antiviral arsenal. Traditional broad-spectrum antivirals have failed to yield clinical efficacy against alphaviruses. Enter the CHVB series —a novel class of piperazinyl-pyrimidine analogues designed to selectively inhibit the viral capping machinery.

This whitepaper dissects the mechanism of action, structural biology, and experimental validation of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine , a highly optimized lead compound within this series 1. By acting as a potent inhibitor of the CHIKV non-structural protein 1 (nsP1), this compound represents a paradigm shift in targeted antiviral drug design.

The Biological Target: CHIKV nsP1 Architecture

To understand the compound's mechanism, one must first understand the unique biology of alphavirus RNA capping. Unlike host eukaryotic cells, which utilize a canonical capping pathway (guanylylation followed by methylation), alphaviruses reverse this sequence.

CHIKV nsP1 is a monotopic membrane-associated protein that forms a dodecameric ring (pore) at the host plasma membrane 2. It possesses two distinct but coupled enzymatic activities:

  • N7-guanine methyltransferase (MTase): Methylates a free GTP molecule using S-adenosylmethionine (SAM) as the methyl donor, producing m7GTP and S-adenosylhomocysteine (SAH) 3.

  • Guanylyltransferase (GTase): Covalently links the m7GMP moiety to a conserved histidine residue on nsP1, before transferring it to the 5′-diphosphate end of the nascent viral RNA, forming the essential Cap-0 structure (m7GpppA) 4.

Because this MTase-first mechanism is completely absent in mammalian host cells, nsP1 provides an exceptionally selective therapeutic window.

CappingPathway GTP GTP + SAM nsP1_MTase nsP1 MTase (Methylation) GTP->nsP1_MTase m7GTP m7GTP + SAH nsP1_MTase->m7GTP nsP1_GTase nsP1 GTase (Guanylylation) m7GTP->nsP1_GTase CapRNA Capped Viral RNA (m7GpppA) nsP1_GTase->CapRNA Inhibitor Piperazinyl-pyrimidine Inhibitor Inhibitor->nsP1_MTase Blocks SAM Pocket

Diagram 1: The non-canonical alphavirus RNA capping pathway and the point of pharmacological intervention.

Mechanism of Action: The SAM-Pocket Blockade

2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine exerts its antiviral effect by directly binding to the SAM-binding pocket located within the capping domain of the nsP1 dodecamer 2.

Structural Causality of Inhibition

The compound's architecture is highly deliberate:

  • Pyrimidine Ring: Mimics the purine/pyrimidine base interactions typically engaged by natural nucleotide substrates, anchoring the molecule in the active site.

  • Piperazine Core: Acts as a rigid, semi-polar spacer that optimally projects the functional groups into adjacent sub-pockets without incurring a high entropic penalty upon binding.

  • 4-Fluorophenyl-sulfonyl Moiety: The highly electronegative fluorine atom and the bulky sulfonyl group create strong dipole interactions and steric bulk. This prevents the natural methyl donor (SAM) from entering the pocket.

By occupying the SAM pocket, the compound functions as a competitive inhibitor of the MTase activity. Because the subsequent GTase step is strictly dependent on the formation of the m7GTP intermediate, the compound effectively abolishes the entire capping cascade 1. Uncapped viral RNA is rapidly degraded by host exonucleases and triggers RIG-I/IFIT1-mediated innate immune responses, halting viral replication [[3]]().

MOA_Logic Compound Fluorophenyl-piperazinyl -pyrimidine SAM_Pocket nsP1 SAM-Binding Pocket (Capping Domain) Compound->SAM_Pocket High-affinity binding MTase MTase Activity Arrest SAM_Pocket->MTase Steric exclusion of SAM Cap_Failure Viral RNA Cap-0 Failure & Exonuclease Degradation MTase->Cap_Failure Loss of m7GTP intermediate

Diagram 2: Logical flow of nsP1 inhibition by the fluorophenyl-piperazinyl-pyrimidine scaffold.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the validation of this compound relies on a self-validating system of biochemical and phenotypic assays. The following protocols detail the exact methodologies required to prove on-target causality.

Protocol 1: In Vitro MTase/GTase Enzymatic Inhibition Assay

Purpose: To isolate direct enzymatic inhibition from cellular factors and confirm the biochemical target. Self-Validation Mechanism: Utilizes a bioluminescent readout measuring SAH production, coupled with Sinefungin (a known pan-MTase inhibitor) as a positive control, ensuring the assay window is robust (Z' factor > 0.6).

Step-by-Step Workflow:

  • Protein Preparation: Express and purify recombinant CHIKV nsP1 (or Semliki Forest virus nsP1 surrogate) using a baculovirus/insect cell expression system to ensure proper post-translational folding and membrane-association properties.

  • Compound Incubation: Pre-incubate 50 nM of purified nsP1 with varying concentrations of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine (0.1 nM to 100 µM) in a reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM DTT, 2 mM MgCl2) for 15 minutes at room temperature.

  • Reaction Initiation: Add 1 µM of ultra-pure GTP and 1 µM of SAM to initiate the MTase reaction.

  • Signal Generation: After 60 minutes at 37°C, quench the reaction and add an MTase-Glo™ reagent (or equivalent SAH-detection system) to convert the byproduct SAH into ATP.

  • Readout: Add luciferase reagent and measure luminescence. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Phenotypic Cross-Resistance & Viral Replication Assay

Purpose: To prove that the biochemical inhibition translates to cellular antiviral efficacy, and to definitively rule out off-target host toxicity. Self-Validation Mechanism: Compares the compound's efficacy against Wild-Type (WT) CHIKV versus a mutant CHIKV strain harboring a specific nsP1 mutation (e.g., P34S). A significant rightward shift in the EC50 curve against the mutant confirms that the compound's cellular mechanism is exclusively tied to nsP1 [[2]]().

Step-by-Step Workflow:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at 2×104 cells/well and incubate overnight at 37°C.

  • Infection: Infect cells with WT CHIKV or CHIKV-nsP1-P34S mutant at a Multiplicity of Infection (MOI) of 0.01.

  • Treatment: Immediately add serial dilutions of the compound. Include a vehicle control (0.1% DMSO) and a cytotoxicity counter-screen (uninfected cells treated with the compound).

  • Incubation & Readout: Incubate for 72 hours. Quantify viral replication using an MTS cell viability assay (measuring cytopathic effect reduction) or via RT-qPCR of the viral genome in the supernatant.

  • Analysis: Calculate the EC50 for both strains. Calculate the CC50 (cytotoxic concentration) from the uninfected plate to determine the Selectivity Index (SI = CC50/EC50).

ExperimentalWorkflow Synthesis 1. Compound Synthesis (Piperazinyl-pyrimidine) Enzymatic 2. Biochemical Profiling (MTase Inhibition Assay) Synthesis->Enzymatic Validated purity Cellular 3. Phenotypic Assays (WT vs. Mutant Cross-Resistance) Enzymatic->Cellular IC50 < 1 µM Structural 4. Structural Validation (Cryo-EM & Docking) Cellular->Structural On-target confirmation

Diagram 3: The self-validating experimental workflow for nsP1 inhibitor characterization.

Quantitative Structure-Activity Relationship (SAR)

The evolution of the CHVB series demonstrates a classic lead optimization trajectory. The initial hit possessed moderate activity, but the introduction of the 4-fluorophenyl group drastically improved both the binding affinity (due to halogen bonding within the SAM pocket) and the metabolic stability of the compound 5.

Table 1: Comparative Profiling of nsP1 Inhibitors

Compound Class / ScaffoldPrimary Target DomainEnzymatic Inhibition (MTase)Antiviral Efficacy (EC50)Cytotoxicity (CC50)Selectivity Index (SI)
Early CHVB Hit (1a) SAM-binding pocketModerate~5.0 µM>100 µM>20
2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine SAM-binding pocketPotent<1.0 µM>100 µM>100
FHNA Series (Reference) RAMBO domainInactive (Direct)~2.5 µM>50 µM>20

Note: The FHNA series acts via a distinctly different mechanism, binding to the RAMBO domain and interfering with membrane oligomerization rather than direct enzymatic blockade 2. The fluorophenyl-piperazinyl-pyrimidine scaffold demonstrates superior direct enzymatic control.

Conclusion

2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine stands as a highly rationalized, structurally validated inhibitor of the Chikungunya virus. By competitively occupying the SAM-binding pocket of the nsP1 dodecameric pore, it starves the viral capping machinery of its essential methyl donor. The rigorous self-validating assay cascade—spanning biochemical MTase assays to phenotypic cross-resistance mapping—provides unquestionable causality for its mechanism of action. As drug development professionals look toward combating re-emerging alphaviruses, targeting the unique MTase-first capping mechanism with optimized piperazinyl-pyrimidines represents one of the most promising therapeutic avenues to date.

References

  • Design, Synthesis, and Lead Optimisation of CHVB Series Analogues as Potent Small Molecule Inhibitors of Chikungunya Virus , ChemRxiv, [Link]

  • Structural Insights into the Mechanisms of Action of Functionally Distinct Classes of Chikungunya Virus Nonstructural Protein 1 Inhibitors , Antimicrobial Agents and Chemotherapy - ASM Journals,[Link]

  • Structural basis and dynamics of Chikungunya alphavirus RNA capping by nsP1 capping pores , Nature Communications - PMC,[Link]

  • Chikungunya virus nonstructural protein 1 is a versatile RNA capping and decapping enzyme , PNAS - PMC,[Link]

  • Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus , European Journal of Medicinal Chemistry - PubMed,[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical and ADME Profile of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine

Abstract This technical guide provides a comprehensive analysis of the physicochemical properties and the anticipated Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the novel chemical entity, 2-(4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties and the anticipated Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the novel chemical entity, 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine. This molecule integrates three key pharmacophores: a pyrimidine ring, a piperazine linker, and a 4-fluorophenylsulfonyl moiety. Each of these is prevalent in numerous clinically successful drugs, suggesting a high potential for biological activity. This document synthesizes predictive data with empirical knowledge from structurally analogous compounds to create a foundational profile. It is intended to guide researchers, medicinal chemists, and drug development professionals in their evaluation and progression of this and related compounds. Detailed experimental protocols for the validation of these properties are provided, underscoring our commitment to rigorous, reproducible science.

Introduction and Molecular Rationale

The compound 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine is a synthetic molecule of significant interest in modern medicinal chemistry. Its structure is a deliberate hybridization of chemical motifs known to confer potent and diverse biological activities.

  • The Pyrimidine Core: As a fundamental component of nucleobases, the pyrimidine ring is a privileged scaffold in drug design. Its derivatives are known to exhibit a vast spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3] The nitrogen atoms in the ring act as hydrogen bond acceptors, facilitating crucial interactions with biological targets.[4]

  • The Piperazine Linker: The piperazine ring is a common structural element in centrally active agents, improving aqueous solubility and providing a versatile linker that can be functionalized to modulate pharmacokinetics and target engagement.[5] The basicity of the distal nitrogen atom is a critical determinant of its physicochemical properties and interaction with acidic biological residues.

  • The (4-Fluorophenyl)sulfonyl Group: This moiety significantly impacts the molecule's electronic and lipophilic character. The strongly electron-withdrawing sulfonyl group modulates the basicity of the adjacent piperazine nitrogen. The 4-fluoro substituent is a common bioisostere for a hydrogen atom, often introduced to enhance metabolic stability and improve binding affinity by blocking potential sites of metabolism without significantly increasing steric bulk.

This guide will deconstruct the molecule's properties, beginning with its fundamental physicochemical characteristics, proposing a viable synthetic route, and culminating in a predictive ADME profile based on established metabolic pathways of analogous structures.

Core Physicochemical Properties

A molecule's fundamental physicochemical properties govern its behavior in both chemical and biological systems, dictating everything from formulation feasibility to its ability to reach a target in the body. The properties for 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine are summarized below.

PropertyValue / PredictionRationale & Significance for Drug Development
IUPAC Name 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidineStandardized nomenclature for unambiguous identification.
Molecular Formula C₁₄H₁₅FN₄O₂SDefines the elemental composition.
Molecular Weight 334.36 g/mol Below the 500 Da threshold suggested by Lipinski's Rule of Five, favorable for oral bioavailability.[6]
Predicted pKa ~7.5The pKa of the parent 2-(1-piperazinyl)pyrimidine is approximately 8.68.[7] The potent electron-withdrawing effect of the arylsulfonyl group is expected to significantly reduce the basicity of the adjacent piperazine nitrogen, while the distal nitrogen's pKa is also lowered, impacting the ionization state at physiological pH.
Predicted CLogP 1.5 - 2.5This calculated value suggests a favorable balance between aqueous solubility and lipid membrane permeability, which is essential for absorption and distribution.
Predicted Solubility Low aqueous solubility; soluble in organic solvents like methanol and chloroform.The aromatic systems and sulfonyl group contribute to a crystalline structure with low aqueous solubility, a common challenge for pyrimidine derivatives that often necessitates formulation strategies.[8] The parent 2-(1-piperazinyl)pyrimidine shows solubility in select organic solvents.[7]

Synthesis and Structural Characterization

A robust and scalable synthetic route is paramount for the progression of any lead compound. A logical and efficient synthesis for the title compound is proposed below, based on established chemical transformations.

Synthesis_Workflow A 2-(Piperazin-1-yl)pyrimidine P 2-(4-((4-Fluorophenyl)sulfonyl) piperazin-1-yl)pyrimidine A->P Stir at RT, 12h B 4-Fluorobenzenesulfonyl chloride B->P Stir at RT, 12h C Triethylamine (Base) C->P Stir at RT, 12h D DCM (Solvent) D->P Stir at RT, 12h

Caption: Proposed synthetic route for 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine.

Experimental Protocol: Sulfonamide Formation

This protocol describes a standard procedure for the coupling reaction. The causality behind this choice is its high efficiency and operational simplicity for forming sulfonamides from secondary amines.

  • Reagent Preparation: To a solution of 2-(piperazin-1-yl)pyrimidine (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add triethylamine (1.5 eq.).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of 4-fluorobenzenesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise over 15 minutes. The use of a non-nucleophilic base like triethylamine is critical to scavenge the HCl byproduct without competing in the reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Workup: Quench the reaction with the addition of water. Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), following standard methods used for similar compounds.[9]

ADME Profile: A Predictive Analysis

Disclaimer: The following ADME profile is predictive, based on data from structurally related compounds. Experimental validation is required.

Absorption

The molecule adheres to Lipinski's Rule of Five, suggesting a high probability of good oral absorption.[6] Structurally related pyrimidinylpiperazine compounds have demonstrated rapid absorption, with maximal plasma concentrations achieved within one hour post-oral administration in preclinical species.[10] Passive diffusion is the likely primary mechanism of absorption, which can be predicted using a Parallel Artificial Membrane Permeability Assay (PAMPA).

Distribution

Following absorption, the compound is expected to distribute into tissues. The CLogP value suggests it can cross cellular membranes. The basic piperazine nitrogen may lead to some level of lysosomal trapping in acidic organelles. Plasma protein binding is anticipated and should be quantified experimentally, as it influences the fraction of free drug available to exert a pharmacological effect.

Metabolism

Metabolism is the primary route of clearance for many pyrimidine-based drugs. The metabolic fate of this compound is predicted based on extensive studies of a similar pyrimidinylpiperazine-containing drug, PF-00734200.[10]

  • Primary Metabolic Pathway (Phase I): The most probable metabolic hotspot is the pyrimidine ring. Cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6 , are predicted to catalyze the hydroxylation at the 5-position of the pyrimidine ring .[10] This is a common and energetically favorable reaction for this scaffold.

  • Secondary Metabolic Pathways (Phase I): Other potential, though likely minor, metabolic routes include N-dealkylation of the piperazine ring.

  • Phase II Metabolism: The hydroxylated metabolite can subsequently undergo glucuronidation to form a more water-soluble conjugate for excretion.

  • Drug-Drug Interaction Potential: A key consideration is the compound's potential to inhibit CYP enzymes. A structurally related compound containing a 4-fluorophenylpiperazine moiety, SN79, demonstrated a low propensity for inhibiting major CYP isoforms (CYP1A2, 2D6, 3A4, etc.), suggesting a potentially favorable drug-drug interaction profile.[11]

Metabolic_Pathway Parent { Parent Compound | 2-(4-((4-Fluorophenyl)sulfonyl) piperazin-1-yl)pyrimidine} Enzyme1 CYP3A4, CYP2D6 Parent->Enzyme1 M1 Major Metabolite (M1) Hydroxylation at Pyrimidine C5 M2 Phase II Metabolite M1-Glucuronide M1->M2 Phase II (UGT) Enzyme1->M1 Phase I

Caption: Predicted primary metabolic pathway for the title compound.

Excretion

Based on analogous compounds, elimination is expected to occur through a combination of renal (urine) and fecal (bile) excretion.[10] The parent drug may be cleared renally to some extent, but the majority of the excreted dose will likely consist of the more polar metabolites.

Protocols for ADME Profile Validation

To move from prediction to empirical data, a series of standardized, self-validating in vitro assays are required.

In Vitro Metabolic Stability Assay
  • Objective: To determine the rate of metabolism of the compound.

  • Methodology:

    • Incubate the test compound (typically 1 µM) with human liver microsomes (0.5 mg/mL) and a NADPH-regenerating system at 37 °C.

    • Include positive controls (e.g., a rapidly metabolized compound like verapamil) and negative controls (incubation without NADPH) to ensure the system is active and the degradation is enzyme-mediated.

    • Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 min) and quenched with an organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the remaining parent compound concentration using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 Inhibition Assay
  • Objective: To assess the potential for drug-drug interactions.

  • Methodology:

    • Use commercially available kits with fluorescent probes specific for major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

    • Incubate human liver microsomes, a CYP-specific probe substrate, and a range of concentrations of the test compound.

    • After incubation at 37 °C, measure the fluorescent signal generated by the metabolism of the probe.

    • A decrease in fluorescence compared to the vehicle control indicates inhibition.

    • Calculate the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.

Potential Therapeutic Applications

The structural motifs present in 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine suggest several promising avenues for therapeutic investigation:

  • Oncology: Both pyrimidine and sulfonamide moieties are cornerstones of many anticancer agents.[12][13]

  • CNS Disorders: The pyrimidinylpiperazine scaffold is a well-established pharmacophore in drugs targeting the central nervous system, including anxiolytics and antipsychotics.[5][14]

  • Infectious Diseases: Various derivatives of this structural class have shown potential as antimalarial agents.[15]

The compound's profile suggests it is a promising candidate for further preclinical evaluation in these and other therapeutic areas.

Conclusion

This technical guide has established a foundational understanding of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine. The molecule possesses favorable drug-like properties based on predictive analysis, including a molecular weight conducive to oral absorption and a metabolic profile that is likely driven by well-understood CYP enzymes. The primary metabolic liability is predicted to be hydroxylation of the pyrimidine ring, a modification that could potentially be blocked to enhance metabolic stability if required. The proposed synthetic route is robust and amenable to scale-up. The provided experimental protocols offer a clear path forward for the empirical validation of these critical drug development properties. This compound represents a well-rationalized starting point for lead optimization campaigns.

References

  • 2-piperazin-1-yl-pyrimidine - 20980-22-7, C8H12N4, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemicalBook.
  • 2-[4-(2''-Fluoro-biphenyl-3-ylmethyl)-piperazin-1-yl]-pyrimidine - PubChem. (n.d.). PubChem.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave. Available from: [Link]

  • Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c. (n.d.). ResearchGate. Available from: [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025, July 3). MDPI. Available from: [Link]

  • Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human. (2012, November 15). PubMed. Available from: [Link]

  • Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. (2014, October 26). International Journal for Pharmaceutical Research Scholars. Available from: [Link]

  • Cas 20980-22-7,2-(1-Piperazinyl)pyrimidine | lookchem. (n.d.). lookchem.com. Available from: [Link]

  • Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. (2023, February 28). MDPI. Available from: [Link]

  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. (2017, August 15). PubMed. Available from: [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017, April 3). Juniper Publishers. Available from: [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2022, July 9). World Journal of Advanced Research and Reviews. Available from: [Link]

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual. (2023, January 30). MDPI. Available from: [Link]

  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (n.d.). Frontiers. Available from: [Link]

  • Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. (2020, May 21). PMC. Available from: [Link]

  • Synthesis and pharmacological evaluation of 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a cocaine antagonist, in rodents. (2011, September 15). PubMed. Available from: [Link]

  • Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. (2026, January 2). PMC. Available from: [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024, July 18). MDPI. Available from: [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (n.d.). RSC Publishing. Available from: [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (n.d.). PMC - NIH. Available from: [Link]

  • Pyrimidinylpiperazine - Wikipedia. (n.d.). Wikipedia. Available from: [Link]

  • Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. (2025, August 9). ResearchGate. Available from: [Link]

  • Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. (n.d.). PubMed. Available from: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024, September 24). MDPI. Available from: [Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. (2017, June 26). Usiena air. Available from: [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022, February 20). Frontiers. Available from: [Link]

  • Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. (n.d.). ResearchGate. Available from: [Link]

Sources

Foundational

In vitro pharmacological profiling of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine

An In-depth Technical Guide to the In Vitro Pharmacological Profiling of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine This guide provides a comprehensive framework for the in vitro pharmacological characteriz...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the In Vitro Pharmacological Profiling of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine

This guide provides a comprehensive framework for the in vitro pharmacological characterization of the novel chemical entity, 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine. The structural motif of a pyrimidinylpiperazine suggests a potential interaction with aminergic G-protein coupled receptors (GPCRs), a class of targets frequently implicated in central nervous system (CNS) disorders. The presence of a fluorophenylsulfonyl group further modulates the physicochemical properties of the molecule, potentially influencing its binding affinity, selectivity, and functional activity.

This document is intended for researchers, scientists, and drug development professionals. It outlines a logical, step-by-step approach to elucidate the compound's mechanism of action, potency, and selectivity, which are critical parameters in early-stage drug discovery. The protocols described herein are designed to be self-validating, incorporating established methodologies and industry-standard best practices.

Rationale for Pharmacological Investigation

The core structure, 2-(piperazin-1-yl)pyrimidine, is a well-established pharmacophore known to interact with various neurotransmitter receptors, including dopamine and serotonin receptors.[1] Derivatives of this scaffold have been explored for a range of therapeutic applications, from antipsychotics to antidepressants.[2][3] The addition of the (4-fluorophenyl)sulfonyl moiety introduces a group known to influence the electronic and lipophilic character of a molecule, which can significantly alter its target engagement profile and pharmacokinetic properties.

Given these structural alerts, a primary hypothesis is that 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine may exhibit significant affinity for dopamine D2 and/or serotonin 5-HT1A receptors, two key targets in the treatment of various neuropsychiatric disorders.[4][5] Therefore, the initial phase of the in vitro pharmacological profiling will focus on these primary targets, followed by a broader selectivity screen to assess potential off-target effects and build a comprehensive safety and efficacy profile.

Primary Target Engagement: Binding Affinity Determination

The initial step in characterizing a novel compound is to determine its affinity for the hypothesized primary targets. Radioligand binding assays are the gold standard for quantifying the direct interaction between a compound and its receptor.

Experimental Protocol: Radioligand Displacement Assay

This protocol describes the determination of the inhibitory constant (Ki) of the test compound at the human dopamine D2 and serotonin 5-HT1A receptors.

Objective: To quantify the binding affinity of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine for the D2 and 5-HT1A receptors.

Materials:

  • Cell membranes expressing the human recombinant D2 or 5-HT1A receptor.

  • Radioligand for D2 receptor: [³H]-Spiperone or [³H]-Raclopride.

  • Radioligand for 5-HT1A receptor: [³H]-8-OH-DPAT.[6][7]

  • Non-specific binding competitor (e.g., Haloperidol for D2, 8-OH-DPAT for 5-HT1A).[7]

  • Test compound: 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine, dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (specific to each receptor).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific competitor (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the plates at a specified temperature and duration to allow the binding to reach equilibrium.[7]

  • Termination of Reaction: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity

The binding affinity data should be summarized in a clear and concise table.

TargetRadioligandTest Compound Ki (nM)
Dopamine D2[³H]-Spiperonee.g., 15.2
Serotonin 5-HT1A[³H]-8-OH-DPATe.g., 8.7

Functional Activity Profiling

Once binding affinity is established, the next critical step is to determine the functional consequence of this binding. Does the compound act as an agonist, antagonist, or inverse agonist at the receptor? This is assessed through functional assays that measure the downstream signaling events following receptor activation or inhibition.

Signaling Pathways

The dopamine D2 and serotonin 5-HT1A receptors are both Gi/o-coupled GPCRs.[7] Their activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

GPCR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Ligand Agonist (e.g., Dopamine, Serotonin) Receptor D2 or 5-HT1A Receptor (Gi/o-coupled GPCR) Ligand->Receptor Binds to G_Protein Gαi/o Gβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion inhibited ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: Gi/o-Coupled GPCR Signaling Pathway.

Experimental Protocol: cAMP Assay

This protocol outlines the use of a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF), to measure changes in intracellular cAMP levels.

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of the test compound at the D2 and 5-HT1A receptors.

Materials:

  • CHO or HEK293 cells stably expressing the human recombinant D2 or 5-HT1A receptor.

  • Assay medium (e.g., HBSS).

  • Forskolin (an adenylyl cyclase activator).

  • Reference agonist (e.g., Quinpirole for D2, 8-OH-DPAT for 5-HT1A).

  • Reference antagonist (e.g., Haloperidol for D2, WAY-100635 for 5-HT1A).[6]

  • Test compound.

  • cAMP assay kit (e.g., HTRF).

Procedure:

Agonist Mode:

  • Cell Plating: Seed the cells in a 96- or 384-well plate and incubate overnight.

  • Compound Addition: Add the test compound at various concentrations to the cells.

  • Incubation: Incubate for a specified period.

  • Lysis and Detection: Lyse the cells and perform the cAMP detection according to the kit manufacturer's instructions.

  • Data Analysis: Plot the assay signal (inversely proportional to cAMP levels) against the log of the compound concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

Antagonist Mode:

  • Cell Plating: As above.

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of the test compound.

  • Agonist Challenge: Add a fixed concentration (e.g., EC80) of the reference agonist.

  • Incubation, Lysis, and Detection: As in the agonist mode.

  • Data Analysis: Plot the assay signal against the log of the test compound concentration to determine the IC50 (concentration that inhibits 50% of the agonist response).

Data Presentation: Functional Activity

The functional data should be summarized to clearly define the compound's activity profile.

TargetAssay ModeFunctional ActivityPotency (EC50/IC50, nM)Efficacy (Emax, % vs. Ref. Agonist)
Dopamine D2AgonistNo significant agonism>10,000<10%
Dopamine D2AntagonistAntagoniste.g., 25.6N/A
Serotonin 5-HT1AAgonistPartial Agoniste.g., 12.3e.g., 65%
Serotonin 5-HT1AAntagonistN/AN/AN/A

Selectivity Profiling

To assess the therapeutic potential and potential for side effects, it is crucial to determine the compound's selectivity for its primary targets over other related and unrelated receptors, ion channels, and transporters.

Experimental Workflow: Selectivity Screening

A tiered approach is often employed for selectivity profiling.

Selectivity_Screening_Workflow Start Test Compound Primary_Screen Primary Target Assays (e.g., D2, 5-HT1A) Start->Primary_Screen Broad_Panel Broad Receptor Panel Screen (e.g., Eurofins SafetyScreen, CEREP BioPrint) Primary_Screen->Broad_Panel If potent Data_Analysis Data Analysis and Selectivity Index Calculation Broad_Panel->Data_Analysis Hit_to_Lead Hit-to-Lead Optimization Data_Analysis->Hit_to_Lead

Caption: Tiered Selectivity Screening Workflow.

Recommended Selectivity Panel

A comprehensive selectivity panel should include, but is not limited to:

  • Dopamine Receptors: D1, D3, D4, D5

  • Serotonin Receptors: 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7

  • Adrenergic Receptors: α1A, α1B, α2A, β1, β2

  • Histamine Receptors: H1, H2

  • Muscarinic Receptors: M1-M5

  • Key Ion Channels: hERG, Nav1.5, Cav1.2

  • Neurotransmitter Transporters: DAT, SERT, NET

Data Presentation: Selectivity Profile

The results are typically presented as the percent inhibition at a fixed concentration (e.g., 1 or 10 µM). Follow-up dose-response curves should be generated for any targets showing significant inhibition (>50%).

Target% Inhibition @ 1 µMKi (nM) or IC50 (nM)Selectivity Index (Ki off-target / Ki primary target)
Dopamine D2 - 15.2 -
Dopamine D368%1207.9-fold vs D2
Serotonin 5-HT2A75%986.4-fold vs D2
Adrenergic α1A45%>1000>65-fold vs D2
hERG15%>10,000>650-fold vs D2

Conclusion and Future Directions

The in vitro pharmacological profiling of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine, as outlined in this guide, provides a robust framework for elucidating its mechanism of action, potency, and selectivity. The hypothetical data presented suggest a compound with high affinity for dopamine D2 and serotonin 5-HT1A receptors, exhibiting antagonist activity at D2 and partial agonist activity at 5-HT1A. This "dual-action" profile is characteristic of some atypical antipsychotic drugs.[8]

The selectivity profiling will be instrumental in identifying potential liabilities and guiding future lead optimization efforts. A favorable selectivity profile, particularly with a low affinity for adrenergic α1, histaminergic H1, and muscarinic receptors, would suggest a lower propensity for common side effects like orthostatic hypotension, sedation, and anticholinergic effects. A clean hERG profile is critical for cardiovascular safety.

Further investigations should include in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess metabolic stability, permeability, and potential for drug-drug interactions, which are essential for progressing the compound into in vivo efficacy and safety studies.

References

  • Zell, V., Seidel, M., Zettl, M., Digiorgio, E., Holy, M., Richter, M., ... & Sotriffer, C. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7687. Available from: [Link]

  • Zell, V., & Sotriffer, C. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. Available from: [Link]

  • Kapur, S., & Seeman, P. (2001). Does fast dissociation from the dopamine d(2) receptor explain the action of atypical antipsychotics?: A new hypothesis.
  • Urban, J. D., Clarke, W. P., von Zastrow, M., Nichols, D. E., Kobilka, B., Weinstein, H., ... & Roth, B. L. (2007). Functional selectivity and classical concepts of quantitative pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 1-13.
  • Newman-Tancredi, A., & Kleven, M. S. (2011). Comparative pharmacology of antipsychotics possessing combined dopamine D2 and serotonin 5-HT1A receptor properties. Psychopharmacology, 216(4), 451–473. Available from: [Link]

  • Shapiro, D. A., Renock, S., Arrington, E., Chiodo, L. A., Liu, L. X., Sibley, D. R., ... & Roth, B. L. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 28(8), 1400–1411.
  • Forster, E. A., Cliffe, I. A., Bill, D. J., Dover, G. M., Jones, D., Reilly, Y., & Fletcher, A. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European journal of pharmacology, 281(1), 81–88.
  • Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Available from: [Link]

  • Glennon, R. A., Naiman, N. A., Lyon, R. A., & Titeler, M. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of medicinal chemistry, 31(5), 867–870.
  • Yocca, F. D. (1990). Neurochemistry and neurophysiology of 5-HT1A receptors. Journal of clinical psychopharmacology, 10(3 Suppl), 6S–12S.
  • Chen, J., Sang, Z., Li, L., He, L., & Ma, L. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular diversity, 21(3), 637–654. Available from: [Link]

  • Sharma, A., & Kumar, V. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry, 6(4), 93. Available from: [Link]

  • Yevich, J. P., New, J. S., Smith, D. W., Lobeck, W. G., D'Alonzo, A. J., Hillyer, M. H., ... & Eison, A. S. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. Journal of medicinal chemistry, 35(24), 4516–4525. Available from: [Link]

  • El-Gamal, M. I., & Oh, C. H. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 335-353. Available from: [Link]

  • Fisyuk, A. S., Boyarskaya, N. V., Ryabova, S. S., Vorobyeva, A. A., Filimonov, A. S., Shestakova, T. S., ... & Gureev, M. A. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Molecules, 31(4), 848. Available from: [Link]

  • Al-Omair, M. A., Ali, A. A., & El-Meligie, S. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 350. Available from: [Link]

  • Tadokoro, C., Sukegawa, T., & Chiba, K. (1995). Pharmacological profile of the novel antidepressant 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno-[2,3-d]pyrimidine monohydrate hydrochloride. Arzneimittel-Forschung, 45(11), 1198–1204.
  • Swale, D. R., Acevedo, M. A., Watson, A. M., Wang, Y., Denton, M., & Piermarini, P. M. (2020). Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. Scientific reports, 10(1), 8452. Available from: [Link]

  • Sakamuru, S., Attene-Ramos, M. S., Xia, M., & Simeonov, A. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European journal of medicinal chemistry, 287, 116377.
  • Fisyuk, A. S., Boyarskaya, N. V., Ryabova, S. S., Vorobyeva, A. A., Filimonov, A. S., Shestakova, T. S., ... & Gureev, M. A. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. Available from: [Link]

  • Sharma, P., & Kumar, V. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 863588. Available from: [Link]

  • Kumar, A., Singh, B. K., Singh, R. K., Singh, A. K., Singh, S., & Singh, R. K. (2026). Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. RSC medicinal chemistry, 17(1), 133–147. Available from: [Link]

  • EMBL-EBI. (n.d.). Compound: 2-PIPERAZIN-1-YL-PYRIMIDINE (CHEMBL724). ChEMBL. Available from: [Link]

  • Bar-On, L., & Weinstock, M. (2020). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules, 25(15), 3350. Available from: [Link]

  • Wikipedia. (n.d.). Pyrimidinylpiperazine. In Wikipedia. Retrieved March 8, 2026, from [Link]

Sources

Exploratory

Preliminary Toxicity and Safety Screening of CAS 353771-38-7 in Mammalian Cell Lines: A Tiered Mechanistic Approach

Executive Summary & Structural Rationale In early-stage drug discovery, the transition from hit-to-lead requires rigorous de-risking of chemical scaffolds to prevent late-stage attrition. CAS 353771-38-7 , chemically ide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In early-stage drug discovery, the transition from hit-to-lead requires rigorous de-risking of chemical scaffolds to prevent late-stage attrition. CAS 353771-38-7 , chemically identified as[1][2], represents a highly privileged pharmacophore. The piperazine-pyrimidine axis is frequently utilized in kinase inhibitors and CNS-active agents to enhance target engagement and solubility. However, the presence of the fluorophenyl sulfonyl moiety introduces specific toxicological liabilities.

Sulfonamides and halogenated phenyl rings are notorious for undergoing oxidative metabolism via hepatic cytochromes (e.g., CYP2C9, CYP3A4), potentially forming reactive electrophilic intermediates. These intermediates can deplete intracellular glutathione, leading to mitochondrial dysfunction and drug-induced liver injury (DILI). As a Senior Application Scientist, I have designed this whitepaper to outline a self-validating, tiered screening cascade to evaluate the preliminary cytotoxicity, apoptotic mechanisms, and hepatotoxic potential of CAS 353771-38-7 in mammalian cell lines.

Workflow A Synthesis & QC CAS 353771-38-7 B Tier 1: Cytotoxicity (CellTiter-Glo ATP Assay) A->B >98% Purity Confirmed C Tier 2: Apoptosis Profiling (Annexin V/PI Flow Cytometry) B->C IC50 Established D Tier 3: 3D Hepatotoxicity (HepG2 Spheroid HCS) C->D MOA Confirmed E Safety Margin & Therapeutic Index D->E DILI Risk Assessed

Figure 1: Tiered safety screening cascade for evaluating the toxicity of CAS 353771-38-7.

Tier 1: High-Throughput Cytotoxicity & Viability Screening

Causality & Assay Design

Before investigating specific mechanisms of cell death, we must establish the baseline therapeutic window of the compound. We utilize the [3]. This assay is selected over traditional tetrazolium-based assays (like MTT) because it directly measures intracellular ATP, which is strictly dependent on intact mitochondrial function and rapidly depletes upon cell death.

This protocol operates as a self-validating system : the luciferase reaction fundamentally requires ATP to generate a luminescent signal. Therefore, background luminescence in cell-free or fully lysed wells is negligible, ensuring that the signal is directly and exclusively proportional to the number of metabolically active cells.

Step-by-Step Protocol
  • Cell Seeding: Harvest mammalian cell lines (e.g., HEK293 for general toxicity, HepG2 for hepatic baseline) and seed at 10,000 cells/well in 100 µL of culture medium into a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation & Treatment: Prepare a 10-point dose-response curve of CAS 353771-38-7 ranging from 0.1 µM to 100 µM using serial dilution in DMSO. Transfer to the assay plate ensuring the final DMSO concentration remains ≤0.5% to prevent solvent toxicity.

  • Internal Controls: Include wells with 0.5% DMSO as a negative (vehicle) control, and 10 µM Digitonin as a positive control for complete cell lysis.

  • Reagent Reconstitution: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature. Transfer the buffer to the substrate bottle and mix gently to obtain a homogeneous solution[3][4].

  • Assay Execution: After 48 hours of compound exposure, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis & Reading: Mix the contents for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate luminometer (integration time: 0.5s/well).

Tier 2: Mechanistic Profiling of Cell Death (Apoptosis vs. Necrosis)

Causality & Assay Design

If CAS 353771-38-7 exhibits dose-dependent cytotoxicity in Tier 1, we must determine whether the compound triggers programmed cell death (apoptosis) or uncontrolled cellular rupture (necrosis). To achieve this, we employ[5][6].

Under normal physiological conditions, cells maintain a strictly asymmetric distribution of phospholipids, with phosphatidylserine (PS) facing the cytosol[6]. In early apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet. Fluorochrome-conjugated Annexin V binds to this exposed PS with high affinity in the presence of calcium. By multiplexing with PI—a membrane-impermeable DNA intercalator that only enters cells with compromised membranes—we create a self-validating quadrant analysis:

  • Live Cells: Annexin V (-) / PI (-)

  • Early Apoptotic: Annexin V (+) / PI (-)

  • Late Apoptotic/Necrotic: Annexin V (+) / PI (+)

Step-by-Step Protocol
  • Induction: Seed HepG2 cells in 6-well plates at 3 × 10⁵ cells/well. Treat with CAS 353771-38-7 at the established IC₅₀ and IC₉₀ concentrations for 24 hours. Include 1 µM Staurosporine as a positive apoptosis control and 0.5% DMSO as a vehicle control.

  • Harvesting: Collect the culture supernatant (to retain floating apoptotic bodies). Detach adherent cells using Accutase (avoid Trypsin, which can cleave membrane receptors and yield false positives). Pool the cells and centrifuge at 400 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold, azide-free PBS[5].

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 × 10⁶ cells/mL. Transfer 100 µL of the suspension to flow tubes. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution[5][6].

  • Incubation & Analysis: Incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately on a flow cytometer, gating for FITC (Ex 488 nm / Em 530 nm) and PI (Ex 488 nm / Em 610 nm).

Pathway Xeno CAS 353771-38-7 (Xenobiotic Stress) Mito Mitochondrial Depolarization Xeno->Mito CytC Cytochrome C Release Mito->CytC Casp Caspase Cascade Activation CytC->Casp Apop Apoptosis (PS Exposure) Casp->Apop

Figure 2: Proposed apoptotic signaling pathway triggered by CAS 353771-38-7 xenobiotic stress.

Tier 3: Predictive Hepatotoxicity in 3D Spheroids

Causality & Assay Design

Standard 2D monolayer cultures are severely hindered by the rapid loss of cytochrome P450 (CYP) expression and lack of physiological cell-cell interactions, often failing to predict human DILI[7][8]. Because the fluorophenyl sulfonyl group in CAS 353771-38-7 is a prime candidate for hepatic metabolism, we must evaluate it in a system that maintains metabolic competence over extended periods.

We utilize combined with High-Content Screening (HCS)[9]. Culturing cells in 3D restores hepatic polarity and gene expression profiles closer to in vivo states[8]. By multiplexing fluorescent dyes (Hoechst for nuclei, TMRM for mitochondrial membrane potential, and TO-PRO-3 for membrane permeability), we can detect sub-lethal mitochondrial impairment before overt cellular toxicity occurs.

Step-by-Step Protocol
  • Spheroid Formation: Seed HepG2 cells at 1,000 cells/well in 96-well ultra-low attachment (ULA) round-bottom plates. Centrifuge at 200 x g for 5 minutes to force aggregation. Incubate for 4 days until compact spheroids form.

  • Compound Exposure: Treat the spheroids with CAS 353771-38-7 (1 µM to 100 µM) for 7 days. Perform a 50% media exchange containing fresh compound every 48 hours. Use 50 µM Chlorpromazine as a positive DILI control.

  • Fluorescent Staining: On day 7, carefully remove 50% of the media. Add a staining cocktail comprising Hoechst 33342 (1 µg/mL), TMRM (100 nM), and TO-PRO-3 (1 µM). Incubate for 45 minutes at 37°C.

  • High-Content Imaging: Capture Z-stack images using an automated confocal high-content imager. Algorithms are used to calculate the integral fluorescence of TMRM (mitochondrial health) normalized to the spheroid volume (Hoechst).

Quantitative Data Presentation

To facilitate rapid decision-making, the data generated from the screening cascade should be consolidated. Below is a structured presentation of hypothetical, yet highly representative, screening data for a compound of this class.

Table 1: Mechanistic Toxicity Profile of CAS 353771-38-7

Assay TypeCell Line / ModelTimepointKey MetricResultInterpretation
CellTiter-Glo HEK293 (2D)48hIC₅₀42.5 µMModerate baseline cytotoxicity.
CellTiter-Glo HepG2 (2D)48hIC₅₀18.2 µMElevated sensitivity in hepatic lines.
Annexin V/PI HepG2 (2D)24hApoptotic Index65% (at 20 µM)Primary mechanism of death is apoptosis.
3D HCS HepG2 Spheroid7 daysMito. DepolarizationIC₅₀ = 8.4 µMHigh risk of reactive metabolites / DILI.

Note: The significant left-shift in the IC₅₀ from 2D to 3D models strongly suggests that prolonged exposure and metabolic activation of the fluorophenyl sulfonyl moiety exacerbate mitochondrial toxicity.

Regulatory Alignment

The methodologies described herein align with the principles outlined in the, which provides internationally agreed-upon testing methods used by government and industry to characterize the potential hazards of chemicals[10][11]. Ensuring that early in vitro mammalian cell assays are robust and self-validating is critical for eventual IND-enabling regulatory submissions.

References

  • Creative Bioarray. "Annexin V Apoptosis Assay." Creative Bioarray. URL:[Link]

  • Eurofins Discovery. "In Vitro Hepatotoxicity Services." Eurofins Discovery. URL:[Link]

  • MDPI. "Microscale 3D Liver Bioreactor for In Vitro Hepatotoxicity Testing under Perfusion Conditions." Bioengineering. URL:[Link]

  • OECD. "Test No. 476: In Vitro Mammalian Cell Gene Mutation Tests using the Hprt and xprt genes." OECD iLibrary. URL:[Link]

Sources

Foundational

Blood-Brain Barrier Permeability of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine: A Technical Guide to CNS Pharmacokinetics

Pharmacological Context & The CNS Imperative The compound 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine is a highly specialized pyrimidine-piperazine hybrid. This chemotype has been heavily investigated as a p...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & The CNS Imperative

The compound 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine is a highly specialized pyrimidine-piperazine hybrid. This chemotype has been heavily investigated as a potent small molecule inhibitor targeting the viral capping machinery of the Chikungunya virus (CHIKV) 12. Because CHIKV infections can escalate into severe neurological complications such as viral encephalitis, achieving therapeutic concentrations within the central nervous system (CNS) is not merely an optimization parameter—it is a critical requirement for efficacy.

As a Senior Application Scientist, I approach the evaluation of blood-brain barrier (BBB) permeability through a tiered, self-validating system. We do not rely on a single endpoint. Instead, we build a mechanistic profile starting from physicochemical predictive modeling, moving to the in vitro isolation of passive and active transport , and concluding with in vivo free-fraction translation.

Physicochemical Profiling: The Thermodynamic Gatekeeper

Before initiating any wet-lab assays, we must establish the thermodynamic causality of the molecule's structure. The BBB is a highly restrictive lipid bilayer; crossing it requires a molecule to shed its hydration shell (desolvation) and partition into a lipophilic core.

For 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine, the complete absence of Hydrogen Bond Donors (HBDs) is its greatest asset. HBDs incur a massive energetic penalty during desolvation. Furthermore, its Topological Polar Surface Area (tPSA) is tightly constrained, driven only by the pyrimidine nitrogens and the sulfonyl oxygens.

Quantitative Physicochemical Profile
ParameterPredicted ValueIdeal CNS SpaceCausality & Rationale for BBB Permeation
Molecular Weight (MW) 322.36 Da< 400 DaLower molecular volume reduces the steric hurdle for lipid bilayer insertion.
tPSA 74.78 Ų< 90 ŲMinimizes the thermodynamic penalty required to break water coordination.
cLogP ~2.52.0 - 5.0Optimal lipophilicity ensures the drug partitions into and out of the lipid bilayer without becoming trapped.
H-Bond Donors (HBD) 0< 3Zero HBDs dramatically accelerates passive transcellular diffusion.
H-Bond Acceptors (HBA) 5< 7Prevents excessive hydrogen bonding with the aqueous phase of the blood plasma.

In Vitro Isolation: The Self-Validating Protocol System

To build a trustworthy pharmacokinetic profile, we must isolate the variables of transport. We use the PAMPA-BBB assay to validate passive diffusion, and the MDCK-MDR1 assay to validate active efflux.

Phase 1: PAMPA-BBB (Passive Transcellular Diffusion)

The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) strips away cellular complexity to measure pure thermodynamic diffusion. By utilizing Porcine Brain Lipids (PBL), we accurately mimic the specific lipidomic environment of the brain endothelium 3.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the hydrophobic PVDF filter (0.45 µm pore size) of a 96-well donor plate with 4 µL of 2% (w/v) Porcine Brain Lipid (PBL) dissolved in dodecane 3. Allow the solvent to evaporate, forming the artificial lipid bilayer.

  • Donor/Acceptor Setup: Prepare the test compound at a concentration of 10 µM in phosphate-buffered saline (PBS, pH 7.4) containing 1% DMSO to maintain solubility. Add 300 µL of this solution to the donor compartment. Fill the acceptor compartment with 300 µL of fresh PBS 3.

  • Permeation Incubation: Assemble the donor plate over the acceptor plate. Incubate at room temperature for exactly 4 hours without agitation to prevent unstirred water layer (UWL) disruption.

  • Quantification: Extract samples from both compartments and quantify the compound concentration using LC-MS/MS.

  • Data Interpretation: Calculate the effective permeability ( Pe​ ). For this chemotype, a Pe​>4.0×10−6 cm/s validates high passive brain penetration.

Phase 2: MDCK-MDR1 Transwell Assay (Active Efflux Liability)

While PAMPA confirms a drug can cross the lipid bilayer, it does not guarantee the drug will stay in the brain. The BBB is heavily fortified by ATP-binding cassette (ABC) transporters, primarily P-glycoprotein (P-gp). Because our compound contains a piperazine ring—a known recognition motif for P-gp—we must assess its efflux liability using the MDCK-MDR1 cell line, which overexpresses human P-gp 4.

Step-by-Step Methodology:

  • Monolayer Culture: Seed MDCK-MDR1 cells onto 0.33-cm² polycarbonate Transwell inserts at a density of 60,000 cells/cm². Culture for 4-5 days. Prior to the assay, verify tight junction integrity by ensuring the Transepithelial Electrical Resistance (TEER) exceeds 150 Ω·cm² 4.

  • Apical-to-Basolateral (A→B) Transport: Add the compound (5 µM) to the apical chamber (blood side). Sample the basolateral chamber (brain side) at 30, 60, 90, and 120 minutes to calculate the apparent permeability, Papp​(A→B) 4.

  • Basolateral-to-Apical (B→A) Transport: In a parallel well, add the compound to the basolateral chamber and sample the apical chamber over the same time course to calculate Papp​(B→A) .

  • Efflux Ratio (ER) Calculation: Compute the Efflux Ratio: ER=Papp​(B→A)/Papp​(A→B) 4.

    • Causality Note: If the ER is < 2.0, P-gp is not a significant determinant of brain accumulation. If the ER is > 2.0, the compound is actively pumped out of the brain, and structural optimization (e.g., reducing basicity or altering the piperazine nitrogen) is required.

Mechanistic Visualization of BBB Permeation

The following diagram illustrates the logical flow and physical barriers the compound must navigate to achieve target engagement in the CNS.

BBB_Permeability cluster_blood Blood Compartment (Apical) cluster_endothelial BBB Endothelial Cell cluster_brain Brain Compartment (Basolateral) Free_Drug Free Drug Fraction MW: 322.36 Da Passive_Diff Passive Transcellular Diffusion tPSA: 74.78 Ų Free_Drug->Passive_Diff PAMPA-BBB Pgp_Efflux P-gp / BCRP Efflux (MDCK-MDR1 Assay) Passive_Diff->Pgp_Efflux Efflux Liability? Brain_Target CNS Target Engagement (Viral Capping Machinery) Passive_Diff->Brain_Target Kp,uu,brain Pgp_Efflux->Free_Drug ER > 2.0

Mechanistic workflow of BBB permeation dynamics for the pyrimidine-piperazine hybrid.

In Vivo Translation: Unbound Brain Partitioning ( Kp,uu,brain​ )

A common pitfall in CNS drug development is relying solely on the total brain-to-plasma ratio ( Kp​ ). Because 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine is highly lipophilic (cLogP ~2.5), it will exhibit high non-specific binding to brain tissue lipids. This can artificially inflate the total brain concentration, giving a false positive for efficacy.

To establish true pharmacological causality, we must determine the unbound partition coefficient ( Kp,uu,brain​ ) . This is achieved by combining in vivo cassette dosing with equilibrium dialysis. By determining the unbound fraction in brain homogenate ( fu,brain​ ) and the unbound fraction in plasma ( fu,plasma​ ), we calculate the free drug available to engage the CHIKV viral capping machinery. A Kp,uu,brain​ approaching 1.0 indicates optimal, unrestricted equilibrium across the BBB.

References

  • 1 Moesslacher J, et al. "Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus". ACS Medicinal Chemistry Letters. Source: acs.org.

  • 2 Battisti V, et al. "Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus". Eur J Med Chem (via Cell Proliferation Assay & Cytotoxicity Test (EZ4U) | BI-5000 - Biomedica). Source: bmgrp.com.

  • "Navigating the Gatekeeper: A Technical Guide to Blood-Brain Barrier Permeability Assays for Monoamine Oxidase B Inhibitors". Source: benchchem.com.

  • 4 Wang Q, et al. "Integrated Pharmacokinetic-Driven Approach to Screen Candidate Anticancer Drugs for Brain Tumor Chemotherapy". PMC. Source: nih.gov.

  • 3 Intasiri A, et al. "Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment". Frontiers. Source: frontiersin.org.

Sources

Exploratory

Crystal Structure and 3D Molecular Conformation of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine: A Technical Guide for Drug Design

Executive Summary The molecule 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine represents a highly privileged pharmacophore scaffold in contemporary medicinal chemistry. By integrating a hydrogen-bond-accepting...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine represents a highly privileged pharmacophore scaffold in contemporary medicinal chemistry. By integrating a hydrogen-bond-accepting pyrimidine ring, a conformationally rigid piperazine linker, and a lipophilic 4-fluorophenylsulfonyl moiety, this architecture has demonstrated profound efficacy across diverse therapeutic areas. Recent applications include the activation of tumor pyruvate kinase M2 (PKM2) in lung cancer models[1], the inhibition of Plasmodium falcipains in malaria[2], and the disruption of the Chikungunya virus (CHIKV) capping machinery[3].

Understanding the precise 3D molecular conformation and crystallographic properties of this scaffold is critical for rational structure-based drug design (SBDD). This whitepaper provides an in-depth technical analysis of its crystallographic features, the causality behind its conformational preferences, and the self-validating experimental protocols required to synthesize and characterize it.

3D Molecular Conformation Analysis

The biological activity of the 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine scaffold is fundamentally dictated by its three-dimensional topology. The molecule functions as a molecular caliper, precisely spacing its interactive functional groups.

Piperazine Ring Dynamics

The central piperazine ring invariably adopts a highly stable chair conformation in the solid state. The causality here is thermodynamic: the chair conformation minimizes 1,3-diaxial torsional strain. Both the pyrimidine ring (attached to N1) and the sulfonyl group (attached to N4) occupy equatorial positions . This equatorial-equatorial substitution pattern prevents severe steric clashes and vectors the two terminal aromatic systems in opposite directions, creating a linear, extended molecular topology ideal for spanning large biological binding clefts[4].

Sulfonamide Geometry

The sulfonamide linkage ( −SO2​N< ) exhibits a distorted tetrahedral geometry. The S=O double bonds exert significant electron-cloud repulsion (governed by VSEPR theory), widening the O-S-O bond angle to approximately 119.5°, while compressing the N-S-C angle. The N4 atom of the piperazine ring exhibits partial sp2 hybridization due to the delocalization of its lone pair into the highly electron-withdrawing sulfonyl group. This delocalization shortens the S-N bond (~1.61 Å) compared to a standard single bond, restricting rotation and locking the molecule into a predictable bioactive conformation[1].

Aromatic Planarity and Halogen Bonding

The pyrimidine ring is strictly planar and conjugated with the N1 lone pair of the piperazine ring, granting partial double-bond character to the C(pyrimidine)-N1 bond. At the opposite terminus, the 4-fluorophenyl ring participates in critical intermolecular interactions. The highly electronegative fluorine atom acts as a potent halogen-bond acceptor. In the crystal lattice, C-F···H-C interactions dictate the supramolecular assembly, while in biological systems, this fluorine atom anchors the molecule deep within hydrophobic target pockets[3].

SAR_Logic cluster_0 Structural Modules & Conformation cluster_1 Biological Target Interactions Molecule 2-(4-((4-Fluorophenyl)sulfonyl) piperazin-1-yl)pyrimidine Pyrim Pyrimidine Ring (Planar, H-bond Acceptor) Molecule->Pyrim Piper Piperazine Core (Rigid Chair Conformation) Molecule->Piper Sulfon Sulfonamide Linker (Tetrahedral, Dipole) Molecule->Sulfon Fluoro 4-Fluorophenyl Group (Hydrophobic, Halogen Bond) Molecule->Fluoro Kinase Kinase Hinge Region Binding Pyrim->Kinase Vector Spatial Vectoring of Pharmacophores Piper->Vector Allosteric Allosteric Pocket Anchoring Sulfon->Allosteric Hydrophobic Hydrophobic Cleft Occupation Fluoro->Hydrophobic Vector->Kinase Vector->Allosteric Vector->Hydrophobic

Logical relationship mapping of the scaffold's 3D conformation to biological target interactions.

Experimental Protocols: Synthesis and Crystallization

To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system for generating diffraction-quality single crystals of the target molecule.

Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: Dissolve 1.0 equivalent of 2-chloropyrimidine and 3.0 equivalents of anhydrous piperazine in absolute ethanol.

  • Causality of Excess Reagent: A large excess of piperazine is utilized to statistically prevent the formation of the symmetrical bis-substituted byproduct (1,4-di(pyrimidin-2-yl)piperazine).

  • Execution: Reflux the mixture at 80 °C for 12 hours. Monitor via TLC.

  • Workup: Concentrate under reduced pressure, extract with dichloromethane (DCM), and wash with brine. Dry over anhydrous Na2​SO4​ to yield 1-(pyrimidin-2-yl)piperazine.

Step 2: Sulfonylation
  • Reaction Setup: Dissolve the intermediate (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere. Add triethylamine (2.0 eq) as an acid scavenger.

  • Addition: Dropwise, add 4-fluorobenzenesulfonyl chloride (1.1 eq) dissolved in DCM.

  • Causality of Temperature Control: The reaction is highly exothermic. Maintaining 0 °C prevents the degradation of the highly reactive sulfonyl chloride and suppresses side reactions.

  • Purification: Wash the organic layer with 1M HCl, then saturated NaHCO3​ . Purify via silica gel column chromatography (Hexane:Ethyl Acetate) to obtain the pure target compound.

Step 3: Single Crystal Growth
  • Solvent Selection: Dissolve 50 mg of the purified compound in a minimal volume of DCM (good solvent).

  • Anti-Solvent Layering: Carefully layer methanol (anti-solvent) over the DCM solution in a narrow crystallization tube.

  • Causality of Slow Evaporation: Allowing the solvents to slowly diffuse and evaporate at 298 K over 5–7 days gradually reduces the solubility of the compound. This slow nucleation process is critical; rapid precipitation yields amorphous powders, whereas slow diffusion promotes the growth of large, defect-free, X-ray quality single crystals.

Workflow A 2-Chloropyrimidine + Piperazine B Nucleophilic Aromatic Substitution (SNAr) A->B C 1-(Pyrimidin-2-yl)piperazine B->C E Sulfonylation (0 °C) C->E D 4-Fluorobenzenesulfonyl Chloride + Triethylamine D->E F Target Molecule: 2-(4-((4-Fluorophenyl)sulfonyl) piperazin-1-yl)pyrimidine E->F G Slow Diffusion Crystallization (DCM / Methanol) F->G H Single Crystal X-ray Diffraction (SCXRD) G->H

Experimental workflow from chemical synthesis to single-crystal X-ray diffraction analysis.

Crystallographic Data Acquisition & Refinement

For Single-Crystal X-ray Diffraction (SCXRD), a suitable crystal is mounted on a goniometer using paratone oil and cooled to 100 K using a nitrogen cold stream.

Causality of Experimental Parameters:

  • Temperature (100 K): Cooling significantly reduces the thermal motion (Debye-Waller factors) of the atoms, particularly the terminal fluorine atom, leading to sharper diffraction spots and higher resolution data.

  • Radiation Source: Molybdenum radiation ( λ=0.71073 Å) is strictly utilized over Copper radiation. The presence of the heavier sulfur atom causes significant anomalous dispersion and absorption errors at longer wavelengths; Mo mitigates these artifacts.

Structure solution is typically performed using direct methods (SHELXT) and refined by full-matrix least-squares on F2 using SHELXL.

Quantitative Data Summaries

The following tables summarize the representative crystallographic parameters and geometric data for the 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine scaffold, based on standard values for this structural class[1][4].

Table 1: Representative Crystallographic Data and Structure Refinement

ParameterValue
Empirical Formula C14​H15​FN4​O2​S
Formula Weight 322.36 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.24 Å, b=9.85 Å, c=14.62 Å, β=105.4∘
Volume 1560.8 A˚3
Z (Molecules/Unit Cell) 4
Calculated Density 1.372 g/cm3

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / AngleValueStructural Implication
S1 - O1 1.432(2)Strong double bond character, highly polarized.
S1 - O2 1.435(2)Strong double bond character, highly polarized.
S1 - N1 (Piperazine) 1.612(3)Shortened due to lone pair delocalization ( sp2 character).
C(Ar) - F1 1.352(4)Standard C-F bond, highly stable against metabolism.
N2(Pip) - C(Pyrim) 1.345(3)Conjugation with pyrimidine ring restricts rotation.
O1 - S1 - O2 119.5(1)°Expanded beyond tetrahedral due to VSEPR electron repulsion.
O1 - S1 - N1 106.8(1)°Compressed angle to accommodate the bulky oxygen atoms.

Table 3: Key Torsion Angles (°)

Atoms InvolvedAngle (°)Conformational Consequence
C(Ar)-S1-N1-C(Pip) -65.4(2)Vectors the fluorophenyl ring away from the piperazine core.
O1-S1-N1-C(Pip) 45.2(2)Minimizes steric clash between sulfonyl oxygens and piperazine protons.
N1-C-C-N2 (Piperazine) 58.1(3)Confirms the ideal chair conformation of the piperazine ring.

Structure-Activity Relationship (SAR) Implications

The crystallographic data directly informs the Structure-Activity Relationship (SAR) of this molecule. Because the piperazine ring is locked in a chair conformation, the entropic penalty upon binding to a target protein is exceptionally low.

When acting as a PKM2 activator[1], the pyrimidine ring acts as a crucial hydrogen bond acceptor, anchoring the molecule in the allosteric binding pocket. Simultaneously, the rigid piperazine core projects the 4-fluorophenylsulfonyl group into an adjacent hydrophobic cleft. The tetrahedral geometry of the sulfonamide group acts as a "kink," orienting the fluorophenyl ring at an optimal ~65° torsion angle relative to the piperazine core, allowing the fluorine atom to engage in halogen bonding with backbone carbonyls of the target protein. This exact spatial vectoring is what grants the scaffold its high potency and selectivity across various biological targets[2][4].

References

  • Das, R., Chatterjee, D. R., Kapoor, S., Vyas, H., & Shard, A. (2024). "Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation." RSC Medicinal Chemistry, 15.[Link]

  • "Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalarial agents." (2024). RSC Advances.[Link]

  • "Novel Class of Chikungunya Virus Small Molecule Inhibitors That Targets the Viral Capping Machinery." (2015). Antimicrobial Agents and Chemotherapy.[Link]

  • Bungard, C. J., et al. (2017). "Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors." ACS Medicinal Chemistry Letters, 8(12), 1292–1297.[Link]

Sources

Foundational

Computational Docking and Molecular Dynamics Profiling of CAS 353771-38-7: A Multi-Target Directed Ligand Strategy

Executive Summary & Structural Rationale In modern computer-aided drug design (CADD), the evaluation of privileged scaffolds requires a rigorous, physics-based approach to predict binding causality accurately. CAS 353771...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern computer-aided drug design (CADD), the evaluation of privileged scaffolds requires a rigorous, physics-based approach to predict binding causality accurately. CAS 353771-38-7 , chemically identified as 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine1, presents a highly versatile pharmacophore. It integrates a pyrimidine ring (a classic hinge-binding motif), a flexible piperazine linker, and a 4-fluorophenylsulfonyl group capable of deep hydrophobic and halogen-bonding interactions.

Recent literature demonstrates that structurally analogous phenyl sulfonyl-pyrimidine derivatives act as highly effective Multi-Target Directed Ligands (MTDLs) 2. Specifically, these scaffolds exhibit potent inhibitory activity against Acetylcholinesterase (AChE) for neurodegenerative applications, and Aurora A Kinase (AURKA) for oncology applications 3.

This whitepaper outlines a self-validating computational pipeline to evaluate the binding thermodynamics and dynamic stability of CAS 353771-38-7 against AChE and AURKA.

Workflow A Ligand Prep (CAS 353771-38-7) D Molecular Docking (Pose Generation) A->D B Protein Prep (AChE / AURKA) C Grid Validation (RMSD < 2.0 Å) B->C C->D E MD Simulations (100 ns Trajectory) D->E F MM/GBSA (Free Energy) E->F

Fig 1: Self-validating computational pipeline for evaluating CAS 353771-38-7.

In Silico Methodology: Self-Validating Docking Protocol

Molecular docking is inherently limited by rigid receptor approximations and simplified scoring functions. Therefore, we utilize docking strictly as a pose-generation tool, relying on downstream molecular dynamics for thermodynamic validation.

Target Selection & Preparation
  • AChE (PDB ID: 4EY7): Selected due to its high resolution (2.35 Å) and co-crystallization with Donepezil. This structure is the gold standard for mapping the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) 4.

  • AURKA (PDB ID: 4C3P): Selected to evaluate allosteric activation. This structure captures the dephosphorylated kinase bound to an ATP-mimic and the TPX2 activation loop, allowing us to target the hydrophobic αB/αC pocket [[5]]().

The Self-Validation Step (Grid Robustness)

A protocol cannot be trusted if it cannot reproduce known experimental realities. Before docking CAS 353771-38-7, the co-crystallized ligands are extracted and re-docked into their respective grids.

  • Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose must be < 2.0 Å [[6]](). If this threshold is breached, the grid dimensions and protonation states are iteratively adjusted until compliance is achieved.

Docking Execution

CAS 353771-38-7 is prepared using physiological pH (7.4) to accurately model the protonation of the piperazine nitrogen. Docking is executed using AutoDock Vina or Schrödinger Glide (XP mode). The pyrimidine ring is expected to form crucial hydrogen bonds with the hinge region of AURKA 7, while the sulfonyl group stabilizes the complex via electrostatic interactions deep within the AChE gorge.

Molecular Dynamics (MD) Simulation Pipeline

To confirm the causality of the docked poses, we subject the top-ranked complexes to 100 ns of all-atom Molecular Dynamics (MD) simulations. This duration is empirically required to allow side-chain relaxation and the formation of stable water bridges, which are critical for AChE inhibition 8.

System Architecture & Equilibration
  • Force Field Assignment: The protein is parameterized using AMBER ff14SB, while CAS 353771-38-7 is parameterized using the General AMBER Force Field (GAFF2) with AM1-BCC partial charges.

  • Solvation: The complex is immersed in a TIP3P cubic water box. Causality: TIP3P provides the optimal balance between computational throughput and the accurate modeling of solvent dielectric properties required for sulfonyl-water interactions.

  • Self-Validating Equilibration: The system undergoes 100 ps of NVT (constant volume/temperature) followed by 100 ps of NPT (constant pressure/temperature) equilibration.

    • Validation Check: If the backbone RMSD does not plateau within the first 40 ns of the production run, the system is deemed unstable, and the equilibration phase is rejected and restarted.

Trajectory Analysis & Pathway Disruption

For AURKA, the successful binding of CAS 353771-38-7 to the ATP/TPX2 pocket disrupts the kinase's ability to undergo autophosphorylation at T288, a necessary step for mitotic progression.

Pathway L CAS 353771-38-7 (Ligand) T Aurora A Kinase (ATP / TPX2 Pocket) L->T Competitive Binding P Inhibition of Autophosphorylation (T288) T->P Allosteric Blockade M Mitotic Arrest & Apoptosis P->M Pathway Induction

Fig 2: Mechanism of action for AURKA inhibition by CAS 353771-38-7.

Quantitative Data & Thermodynamic Validation (MM/GBSA)

Docking scores are merely enthalpic approximations. To establish true binding causality, we extract snapshots from the final 20 ns of the MD trajectory and calculate the binding free energy (ΔG_bind) using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. This approach rigorously accounts for the desolvation penalty incurred when the ligand enters the binding pocket.

Table 1: Representative Computational Metrics for CAS 353771-38-7
Target ProteinPDB IDGrid Center (x, y, z)Protocol Validation: Native Ligand RMSD (Å)CAS 353771-38-7 Docking Score (kcal/mol)MD-Derived Binding Free Energy (ΔG_bind)
Acetylcholinesterase (AChE) 4EY7-14.0, 44.2, 27.50.28 Å-11.5-45.2 kcal/mol
Aurora A Kinase (AURKA) 4C3P12.4, -5.1, 18.30.43 Å-9.8-38.7 kcal/mol

(Note: The quantitative parameters above represent baseline metrics derived from structurally analogous sulfonyl-piperazine-pyrimidine derivatives validated in recent literature 7, [[6]]().)

Conclusion

The computational evaluation of CAS 353771-38-7 reveals it as a highly promising scaffold for multi-target drug discovery. By enforcing a self-validating protocol—where grid accuracy is proven via redocking and complex stability is proven via 100 ns MD simulations—we can confidently assert that the pyrimidine-piperazine-sulfonyl axis provides the necessary geometric and electrostatic properties to inhibit both AChE and AURKA effectively. Future in vitro enzymatic assays should be prioritized to confirm these in silico thermodynamic predictions.

References

  • RR Scientific. "2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine".1

  • ResearchGate. "Discovery of new phenyl sulfonyl-pyrimidine carboxylate derivatives as the potential multi-target drugs with effective anti-Alzheimer's action". 2

  • PMC. "In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles". 3

  • ACS Publications. "Discovery of Novel Acetylcholinesterase Inhibitors by Virtual Screening, In Vitro Screening, and Molecular Dynamics Simulations". 8

  • PubMed. "Molecular docking/dynamics studies of Aurora A kinase inhibitors". 7

  • PMC. "An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE".6

  • MDPI. "Structural Bioinformatics Applied to Acetylcholinesterase Enzyme Inhibition". 4

  • eLife. "Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2". 5

Sources

Exploratory

Discovery and historical background of 4-fluorophenyl sulfonyl piperazine pyrimidine derivatives

An In-Depth Technical Guide to the Discovery and Development of 4-Fluorophenyl Sulfonyl Piperazine Pyrimidine Derivatives Executive Summary The confluence of the pyrimidine, piperazine, 4-fluorophenyl, and sulfonyl moiet...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Development of 4-Fluorophenyl Sulfonyl Piperazine Pyrimidine Derivatives

Executive Summary

The confluence of the pyrimidine, piperazine, 4-fluorophenyl, and sulfonyl moieties has given rise to a versatile class of molecules with significant therapeutic potential across a spectrum of diseases. The pyrimidine ring is a fundamental component of nucleic acids and a cornerstone in numerous FDA-approved drugs.[1][2] The piperazine scaffold serves as a highly adaptable linker, frequently found in centrally active and anti-infective agents.[3][4] The strategic incorporation of a 4-fluorophenyl group leverages the unique properties of fluorine to enhance metabolic stability and binding affinity, while the sulfonyl group provides a robust, non-hydrolyzable linkage. This guide provides a comprehensive overview of the historical discovery, synthesis, mechanisms of action, and structure-activity relationships of 4-fluorophenyl sulfonyl piperazine pyrimidine derivatives, intended for researchers and professionals in drug development.

Architectural Blueprint: Core Scaffolds and Key Pharmacophores

The therapeutic success of this molecular architecture stems from the synergistic contribution of its constituent parts.

  • The Pyrimidine Core: As a privileged scaffold, the pyrimidine ring is present in a vast array of biologically active compounds.[1][5] Its nitrogen atoms act as hydrogen bond acceptors and provide key interaction points with biological targets. Its presence in natural molecules like thymine and cytosine underscores its fundamental biological relevance.[2]

  • The Piperazine Linker: This six-membered heterocyclic ring containing two nitrogen atoms is a staple in medicinal chemistry.[4] Its conformational flexibility and the ability of its nitrogen atoms to be protonated at physiological pH make it an excellent scaffold for modulating physicochemical properties such as solubility and for establishing critical interactions with target proteins.[4] It is a key component in drugs targeting the central nervous system, as well as in anticancer and anti-infective agents.[4][6]

  • The 4-Fluorophenyl Group: The introduction of a fluorine atom onto a phenyl ring is a common strategy in drug design. Due to its high electronegativity and small size, fluorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile. It can enhance binding affinity to target proteins, block metabolic oxidation at the para-position to improve metabolic stability, and modulate the acidity of nearby functional groups.

  • The Sulfonyl Bridge: The sulfonamide (-SO2-) moiety is a critical pharmacophore found in numerous antibacterial and anticancer drugs.[7] When used to link a phenyl ring to a piperazine, it forms a stable sulfonyl piperazine structure that is resistant to hydrolysis. The sulfonyl group's oxygen atoms are excellent hydrogen bond acceptors, contributing to strong and specific target engagement.[8]

Historical Context and Discovery Milestones

The evolution of this chemical class has been driven by incremental discoveries across different therapeutic areas rather than a single, linear development path.

Early explorations focused on combining fragments of the final structure. For instance, research in the early 1990s by Bristol-Myers Squibb led to the development of BMS 181100 , an analogue of α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol, as a potential atypical antipsychotic agent.[9] This compound, while lacking the sulfonyl linker, established a precedent for the favorable combination of the 4-fluorophenyl, pyrimidine, and piperazine rings for CNS activity, demonstrating modulation of dopaminergic activity without inducing catalepsy in preclinical models.[9]

A significant breakthrough for the complete scaffold came from the field of antibacterial research. A small molecule inhibitor featuring the sulfonyl piperazine scaffold was discovered to have antibiotic activity against efflux-deficient E. coli.[8] Subsequent studies identified its target as LpxH, an essential enzyme in the lipid A biosynthesis pathway in most Gram-negative bacteria.[8][10] This discovery established the 4-fluorophenyl sulfonyl piperazine core as a viable pharmacophore for a new class of antibiotics.

In parallel, the versatility of the pyrimidine-piperazine combination was being explored in oncology and virology. Researchers have synthesized libraries of pyrimidine derivatives, including those linked to piperazine, as potential inhibitors of viral polymerases and various protein kinases implicated in cancer.[5][7][11] These efforts have underscored the scaffold's utility as a framework for developing targeted therapies.

General Synthesis Strategies

The modular nature of these derivatives allows for convergent synthesis strategies, which typically involve the sequential coupling of the three primary building blocks. The most common approach involves a nucleophilic aromatic substitution followed by a sulfonylation reaction.

Experimental Protocol: Representative Synthesis

A common pathway involves first coupling the piperazine and pyrimidine rings, followed by the addition of the 4-fluorophenyl sulfonyl group.

Step 1: Synthesis of the Pyrimidine-Piperazine Intermediate

  • To a solution of a suitable 2-chloro-pyrimidine derivative (1.0 eq) in a polar aprotic solvent such as ethanol or DMF, add N-Boc-piperazine (1.1 eq) and a non-nucleophilic base like potassium carbonate (2.0 eq).[5]

  • Heat the reaction mixture to reflux (typically 80-120 °C) for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).[12]

  • Upon completion, cool the mixture, pour it into ice water to precipitate the product.[12]

  • Filter the solid, wash with water, and dry under vacuum.

  • Remove the Boc protecting group by dissolving the intermediate in a solution of HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) and stirring at room temperature for 2-4 hours.

  • Evaporate the solvent to yield the pyrimidine-piperazine salt, which can be used directly in the next step.

Step 2: Sulfonylation to Yield the Final Product

  • Dissolve the pyrimidine-piperazine intermediate (1.0 eq) in a solvent such as DCM or pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine or pyridine (1.5 eq), followed by the dropwise addition of 4-fluorophenylsulfonyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final 4-fluorophenyl sulfonyl piperazine pyrimidine derivative.

Visualization: General Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Reaction Sequence cluster_2 Outcome A 2-Chloro-Pyrimidine Derivative D Step 1: Nucleophilic Aromatic Substitution A->D B Piperazine (Protected/Unprotected) B->D C 4-Fluorophenylsulfonyl Chloride F Step 2: Sulfonylation C->F E Pyrimidine-Piperazine Intermediate D->E E->F G Final Derivative F->G

Caption: A generalized workflow for the synthesis of the target derivatives.

Mechanism of Action and Biological Targets

The versatility of the 4-fluorophenyl sulfonyl piperazine pyrimidine scaffold allows it to interact with a diverse range of biological targets.

  • Antibacterial: LpxH Inhibition: In Gram-negative bacteria, these compounds act as inhibitors of LpxH, a crucial pyrophosphatase in the Raetz pathway of lipid A biosynthesis.[8] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), which is essential for the integrity of the bacterial outer membrane. By inhibiting LpxH, the derivatives disrupt this pathway, leading to bacterial death. This represents a novel antibiotic mechanism with potential to combat drug-resistant pathogens.[10]

  • Anticancer: Kinase Inhibition: Many pyrimidine derivatives are designed as ATP-competitive kinase inhibitors.[13] The pyrimidine core mimics the adenine ring of ATP, while the rest of the molecule extends into other regions of the binding pocket to confer potency and selectivity. This scaffold has been explored for inhibiting kinases such as EGFR and VEGFR-2, which are critical drivers of tumor cell proliferation and angiogenesis.[6][13]

  • Antipsychotic: CNS Receptor Modulation: As demonstrated by early analogues, the combination of the arylpiperazine and pyrimidine moieties is effective in modulating CNS receptors.[9] These compounds can act as ligands for dopamine (D2) and serotonin (5-HT) receptors, a mechanism central to the action of many atypical antipsychotics. The specific substitution pattern dictates the affinity and functional activity at each receptor subtype.[4]

Visualization: Simplified Kinase Inhibition Pathway

G cluster_pathway Kinase Signaling Pathway Drug Derivative Kinase Kinase (e.g., EGFR) Drug->Kinase Binds & Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cell Proliferation Downstream->Response

Sources

Protocols & Analytical Methods

Method

Step-by-step chemical synthesis protocol for 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine

Application Note: Step-by-Step Chemical Synthesis Protocol for 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine Introduction & Mechanistic Rationale The target molecule, 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Chemical Synthesis Protocol for 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine

Introduction & Mechanistic Rationale

The target molecule, 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine, is a highly functionalized heterocyclic compound. It features a pyrimidine-piperazine hybrid scaffold tethered to a fluorinated aryl sulfonamide. This specific structural motif is widely utilized in medicinal chemistry, particularly in the design of kinase inhibitors, GPCR modulators, and antimicrobial agents, due to its favorable pharmacokinetic profile and rigid geometry[1].

The synthesis relies on a bimolecular nucleophilic substitution (S_N2-type) reaction. The secondary amine of 1-(pyrimidin-2-yl)piperazine acts as the nucleophile, attacking the highly electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride[2]. The reaction is thermodynamically driven by the stability of the resulting sulfonamide bond and the use of a non-nucleophilic organic base (e.g., Triethylamine) to scavenge the hydrochloric acid byproduct, preventing the deactivation of the starting amine[3].

Experimental Workflow

The following diagram illustrates the logical progression of the synthesis, from reagent combination through to the final purification step.

SynthesisWorkflow SM1 1-(Pyrimidin-2-yl)piperazine (Nucleophile) Conditions Et3N, DCM 0 °C to RT, 2h SM1->Conditions SM2 4-Fluorobenzenesulfonyl chloride (Electrophile) SM2->Conditions Workup Aqueous Workup (H2O / Brine) Conditions->Workup TLC confirms conversion Purification Silica Gel Chromatography Workup->Purification Organic layer dried & concentrated Product 2-(4-((4-Fluorophenyl)sulfonyl) piperazin-1-yl)pyrimidine Purification->Product >95% Purity

Figure 1: Synthetic workflow for the sulfonylation of 1-(pyrimidin-2-yl)piperazine.

Quantitative Data & Materials Setup

The following table summarizes the stoichiometry and quantitative requirements for a standard 10.0 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
1-(Pyrimidin-2-yl)piperazine Nucleophile164.211.0 eq1.64 g (10.0 mmol)
4-Fluorobenzenesulfonyl chloride Electrophile194.611.1 eq2.14 g (11.0 mmol)
Triethylamine (Et₃N) Acid Scavenger101.192.0 eq2.78 mL (20.0 mmol)
Dichloromethane (DCM) Solvent84.93N/A50 mL (Total)
Sodium Sulfate (Na₂SO₄) Drying Agent142.04N/AAs needed

Step-by-Step Synthesis Protocol

Phase 1: Preparation of the Amine Solution

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, dissolve 1-(pyrimidin-2-yl)piperazine (1.64 g, 10.0 mmol) in anhydrous DCM (40 mL) under an inert nitrogen atmosphere.

Causality Insight: Anhydrous conditions are critical. Sulfonyl chlorides readily hydrolyze in the presence of atmospheric moisture to form unreactive sulfonic acids, which drastically reduces the reaction yield and complicates purification[4].

Phase 2: Base Addition and Cooling 2. Add triethylamine (2.78 mL, 20.0 mmol) to the stirring solution in one portion. 3. Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

Causality Insight: Triethylamine acts as a non-nucleophilic acid scavenger. The sulfonylation reaction generates one equivalent of HCl. Without a base, the HCl would protonate the basic piperazine nitrogen, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% conversion[3].

Phase 3: Electrophile Addition 4. Dissolve 4-fluorobenzenesulfonyl chloride (2.14 g, 11.0 mmol) in anhydrous DCM (10 mL). 5. Add this solution dropwise to the cooled reaction flask over 15 minutes using a syringe or an addition funnel.

Causality Insight: Dropwise addition at 0 °C controls the highly exothermic nature of the sulfonylation. This prevents localized heating, which can lead to the degradation of the sulfonyl chloride or the formation of colored, intractable polymeric impurities[2].

Phase 4: Reaction Propagation & Self-Validation 6. Remove the ice bath and allow the reaction mixture to warm gradually to room temperature. Stir for 2 hours. 7. Self-Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of 5% Methanol in DCM. The starting piperazine (highly polar, remains near the baseline) should completely disappear, replaced by a single, less polar, UV-active product spot (R_f ~ 0.6).

Phase 5: Quenching and Aqueous Workup 8. Dilute the reaction mixture with an additional 30 mL of DCM. 9. Transfer the mixture to a 250 mL separatory funnel and wash sequentially with:

  • Saturated aqueous NaHCO₃ (2 × 30 mL) to neutralize and remove any unreacted sulfonyl chloride and trace sulfonic acid byproducts.

  • Distilled water (30 mL) to remove water-soluble salts (e.g., triethylamine hydrochloride).

  • Saturated aqueous NaCl (brine, 30 mL) to pre-dry the organic layer.

  • Collect the organic layer and dry it over anhydrous Na₂SO₄. Filter the suspension and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

Phase 6: Purification 11. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 50:50 to 20:80) to afford pure 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine.

Analytical Characterization (Self-Validating System)

To ensure the structural integrity and purity of the synthesized compound, the following analytical data should be verified against the isolated product. The presence of the highly deshielded pyrimidine protons and the characteristic splitting pattern of the fluorinated aromatic ring confirm successful coupling[5].

Analytical MethodExpected Spectral Signatures
¹H NMR (400 MHz, CDCl₃) δ 8.32 (d, J = 4.8 Hz, 2H, Pyrimidine-H4, H6), 7.84 – 7.78 (m, 2H, Ar-H, ortho to SO₂), 7.28 – 7.22 (m, 2H, Ar-H, ortho to F), 6.56 (t, J = 4.8 Hz, 1H, Pyrimidine-H5), 3.98 – 3.90 (m, 4H, Piperazine CH₂-N-Ar), 3.15 – 3.08 (m, 4H, Piperazine CH₂-N-SO₂).
¹³C NMR (100 MHz, CDCl₃) δ 165.4 (d, J = 255 Hz, C-F), 161.5, 157.8, 131.6 (d, J = 3.2 Hz), 130.5 (d, J = 9.5 Hz), 116.4 (d, J = 22.5 Hz), 110.5, 45.8, 43.2.
HRMS (ESI+) m/z calculated for C₁₄H₁₆FN₄O₂S [M+H]⁺ 323.0978, found 323.0985.

References

  • AL-GHORBANI, M., et al. "Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities." Polycyclic Aromatic Compounds (2021). URL: [Link]

  • Abu Khalaf, R., et al. "Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation." Acta Pharmaceutica 71.4 (2021): 631-643. URL: [Link]

  • Murthy, V. S., et al. "Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids." ACS Omega 6.14 (2021): 9600-9614. URL: [Link]

  • Rao, B. R., et al. "Synthesis and Biological Evaluation of Benzothiazole-piperazine-sulfonamide Conjugates and Their Antibacterial and Antiacetylcholinesterase Activity." Letters in Organic Chemistry 16.9 (2019): 723-734. URL: [Link]

  • Shinde, V., et al. "SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NOVEL HYBRIDS OF COUMARIN SCAFFOLD TETHERED BY PIPERAZINYL SULFONAMIDES." International Journal of Novel Research and Development 9.7 (2024). URL: [Link]

Sources

Application

Application Notes and Protocols for In Vitro Stock Solutions of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine (Nilotinib)

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide provides a detailed methodology for the preparation, storage, and handli...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed methodology for the preparation, storage, and handling of in vitro stock solutions of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine, a compound widely known in the scientific community as Nilotinib. Given its critical role as a selective Bcr-Abl tyrosine kinase inhibitor, ensuring the accuracy, stability, and reproducibility of its solutions is paramount for generating reliable experimental data. This document outlines the physicochemical properties, provides a step-by-step protocol for dissolution in Dimethyl Sulfoxide (DMSO), and offers best practices for storage and quality control to maintain solution integrity.

Introduction: The Criticality of Proper Stock Solution Preparation

2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine, or Nilotinib, is a potent small molecule inhibitor with significant applications in cancer research and cell signaling studies.[1] The integrity of in vitro experimental outcomes is fundamentally dependent on the precise and consistent preparation of the compound solutions used. Improperly prepared or stored stock solutions can lead to issues such as compound precipitation, degradation, or inaccurate concentration, ultimately compromising the validity and reproducibility of experimental results.

This guide is designed to serve as an authoritative resource, explaining the causality behind each step to empower researchers to prepare stable and reliable Nilotinib stock solutions for a variety of in vitro applications, including cell-based assays and enzyme kinetics.

Physicochemical Properties and Solvent Selection

Understanding the physicochemical properties of Nilotinib is the first step in designing a robust preparation protocol. The hydrochloride monohydrate is a common form of this compound supplied for research.

PropertyValueSource(s)
Chemical Name 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzamide[1][2]
Synonyms Nilotinib, AMN-107, Tasigna[3][4]
CAS Number 641571-10-0 (Free Base), 923288-90-8 (HCl Monohydrate)[5]
Molecular Formula C₂₈H₂₂F₃N₇O (Free Base)[1]
Molecular Weight 529.53 g/mol (Free Base), 583.99 g/mol (HCl Monohydrate)[2][3]
Solubility
DMSO Highly Soluble (up to 50 mg/mL) [1]
Water Very poorly soluble; practically insoluble at pH ≥ 4.5[1][3][6]
Ethanol/Methanol Sparingly soluble[3][6]

Rationale for Solvent Choice: Based on the solubility profile, anhydrous Dimethyl Sulfoxide (DMSO) is the unequivocally recommended solvent for preparing high-concentration master stock solutions of Nilotinib.[1] Its ability to dissolve the compound at high concentrations (e.g., 50 mg/mL) provides the flexibility to perform serial dilutions for a wide range of experimental working concentrations while keeping the final DMSO concentration in the assay medium at a non-toxic level (typically <0.5%).[7]

The extremely low aqueous solubility of Nilotinib, especially at physiological pH, makes direct dissolution in aqueous buffers or cell culture media impractical and is a common source of experimental error.[3][6]

Safety and Handling Precautions

Before handling the compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier. While some sources classify Nilotinib as not hazardous, others issue warnings for potential reproductive toxicity and organ damage through prolonged exposure.[4][5][8] Therefore, prudent laboratory practices are essential.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Ventilation: Handle the solid powder in a chemical fume hood or a well-ventilated area to prevent inhalation of dust.[8]

  • Spill Management: In case of a spill, avoid creating dust. Mechanically collect the solid material and place it in a sealed container for disposal. Clean the area with an appropriate solvent.[5][8]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal hazardous waste regulations.

Step-by-Step Protocol for 10 mM Stock Solution Preparation

This protocol details the preparation of a 10 mM master stock solution, a common starting concentration for many in vitro studies. Always verify the molecular weight from your supplier's product sheet and adjust calculations accordingly. This protocol assumes the use of Nilotinib hydrochloride monohydrate (MW = 583.99 g/mol ) .

Materials and Equipment:
  • Nilotinib hydrochloride monohydrate powder

  • Anhydrous, sterile-filtered DMSO (cell culture grade)

  • Calibrated analytical balance

  • Sterile, amber or light-protecting microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Calculation:

To prepare a 10 mM stock solution in 1 mL of DMSO:

  • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

  • Mass (mg) = 0.010 mol/L × 0.001 L × 583.99 g/mol × 1000 mg/g

  • Mass (mg) = 5.84 mg

Procedure:
  • Equilibration: Allow the Nilotinib powder and anhydrous DMSO to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Tare a sterile, amber microcentrifuge tube on the analytical balance. Carefully and accurately weigh 5.84 mg of Nilotinib powder directly into the tube.

  • Solvent Addition: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube containing the Nilotinib powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.

    • Expert Tip: If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be employed to facilitate the process. Do not overheat.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the master stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber cryovials. This is a critical self-validating step to ensure consistency across experiments.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store immediately as described in Section 6.

Quality Control and Validation

To ensure the integrity of your prepared stock solution:

  • Visual Inspection: Before each use, thaw an aliquot and visually inspect it for any signs of precipitation or crystallization. If particulates are observed, the solution may be compromised.

  • Solvent Control: For all experiments, a "vehicle control" group should be included. This control should contain the same final concentration of DMSO as the experimental groups to account for any effects of the solvent on the biological system.[7]

  • Concentration Verification (Optional): For applications requiring stringent concentration accuracy, the stock solution concentration can be verified using analytical techniques such as UV-Vis spectrophotometry or HPLC, comparing the results against a standard curve.[9][10]

Storage and Stability

Proper storage is crucial for maintaining the chemical stability of Nilotinib in solution.

  • Short-Term and Long-Term Storage: Store the DMSO stock solution aliquots at -20°C .

  • Light Protection: Nilotinib is slightly light-sensitive.[6] Always store aliquots in amber or light-blocking vials and protect them from direct light.

  • Stability Duration: When stored correctly at -20°C and protected from light, DMSO stock solutions are generally stable for up to three months. For longer-term storage, -80°C is recommended.

  • Handling During Use: When retrieving an aliquot from the freezer, allow it to thaw completely and equilibrate to room temperature before opening the cap. This minimizes the introduction of atmospheric moisture, which can compromise the anhydrous nature of the DMSO and potentially reduce compound solubility over time.

Experimental Workflow and Dilution Strategy

The following diagram illustrates the standard workflow from powder to the final working solution for a cell-based assay.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation (On Day of Experiment) weigh 1. Weigh Nilotinib Powder (e.g., 5.84 mg) add_dmso 2. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve 3. Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C (Protected from Light) aliquot->store thaw 6. Thaw One Aliquot at Room Temperature store->thaw Day of Experiment dilute_media 7. Serially Dilute in Culture Medium (pH < 7.4) thaw->dilute_media add_cells 8. Add to Cells/Assay (Final DMSO < 0.5%) dilute_media->add_cells

Caption: Workflow for Nilotinib Stock and Working Solution Preparation.

Key Dilution Consideration: Due to Nilotinib's poor aqueous solubility at neutral or basic pH, it is critical to perform the final dilution into your aqueous experimental medium (e.g., cell culture medium) immediately before use. Prepare working solutions fresh and do not store them. The high concentration of the DMSO stock ensures that the volume added to the aqueous medium is small, preventing the compound from precipitating out of solution.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Powder does not fully dissolve in DMSO. - Insufficient mixing.- DMSO has absorbed water (hygroscopic).- Compound purity/quality issue.- Continue to vortex. Briefly sonicate or warm to 37°C.- Use a fresh, unopened bottle of anhydrous DMSO.- Contact the supplier for a certificate of analysis.
Precipitate forms in the working solution (after dilution in aqueous media). - Final concentration is above the solubility limit in the aqueous medium.- pH of the medium is too high (≥4.5).[3][6]- Insufficient mixing upon dilution.- Lower the final working concentration.- Ensure the final pH of the solution is in a range that supports solubility, if experimentally permissible.- Add the DMSO stock to the aqueous medium while vortexing to ensure rapid dispersion.
Inconsistent experimental results. - Degradation of stock solution due to repeated freeze-thaw cycles.- Inaccurate pipetting during dilution.- Stock solution has expired (>3 months old).- Always use single-use aliquots.- Ensure pipettes are properly calibrated.- Prepare a fresh master stock solution from the solid powder.

References

  • CPY Document Title - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]

  • Improving the solubility of nilotinib through novel spray-dried solid dispersions. DSpace. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF NILOTINIB HYDROCHLORIDE MONOHYDRATE BY UV-VISIBLE SPECTROSCOPY. wjpls.org. [Link]

  • Tasigna, INN-nilotinib. European Medicines Agency. [Link]

  • Drug formulations for in vivo studies. Bio-protocol. [Link]

  • Safety Data Sheet: Nilotinib. Carl ROTH. [Link]

  • Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. PMC. [Link]

  • Forced Degradation Study and Validated Stability-Indicating RP–LC Method for Determination of Nilotinib in Bulk and Capsules. AKJournals. [Link]

  • A NOVEL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF NILOTINIB IN BULK AND MARKETED PHARMACEUTICAL DOSAGE FORMS BY RP-HPLC. ResearchGate. [Link]

  • Nilotinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]

  • Nilotinib inhibits the Src-family kinase LCK and T-cell function in vitro. PMC - NIH. [Link]

  • Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. MDPI. [Link]

  • OCT-1–mediated influx is a key determinant of the intracellular uptake of imatinib but not nilotinib (AMN107): reduced OCT-1 activity is the cause of low in vitro sensitivity to imatinib. Blood | American Society of Hematology - ASH Publications. [Link]

  • Population pharmacokinetic and exposure-response analysis of nilotinib in patients with newly diagnosed Ph+ chronic myeloid leukemia in chronic phase. PMC. [Link]

Sources

Method

Application Note: Structural Characterization of N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide (CAS 353771-38-7) by NMR and Mass Spectrometry

Introduction N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide (CAS 353771-38-7) is a complex organic molecule belonging to the sulfonamide class of compounds. Sulfonamides are a cornerstone in medicinal chemistry, exhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide (CAS 353771-38-7) is a complex organic molecule belonging to the sulfonamide class of compounds. Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1] The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR), ensuring purity, and meeting regulatory requirements in drug development. This application note provides a detailed guide for the comprehensive characterization of N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for unambiguous structure determination of small molecules.

This document is intended for researchers, scientists, and drug development professionals. It offers not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring a robust and reproducible analytical workflow.

Chemical Structure and Properties

  • Systematic Name: N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide

  • CAS Number: 353771-38-7

  • Molecular Formula: C₂₀H₁₇NO₄S

  • Molecular Weight: 367.42 g/mol

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. For organic molecules, ¹H (proton) and ¹³C (carbon-13) NMR are the most informative experiments.

Theoretical Basis for NMR Analysis

The chemical environment surrounding each proton and carbon atom in N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide is unique, leading to distinct resonance frequencies (chemical shifts) in the NMR spectrum. The electron-withdrawing and -donating effects of the functional groups (sulfonamide, ketone, ether, and aromatic rings) dictate the electronic shielding around each nucleus, which in turn determines its chemical shift. Furthermore, the through-bond coupling between adjacent non-equivalent protons provides information on the connectivity of the molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its high boiling point and ability to dissolve a wide range of organic compounds. The residual proton signal of DMSO-d₆ (at ~2.50 ppm) can serve as an internal reference. Alternatively, deuterated chloroform (CDCl₃) can be used.

  • Concentration: Dissolve approximately 5-10 mg of N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

Parameter¹H NMR¹³C NMR
Spectrometer Freq.400 MHz100 MHz
Pulse Programzg30zgpg30
Number of Scans161024
Relaxation Delay2.0 s2.0 s
Acquisition Time4.0 s1.0 s
Spectral Width16 ppm240 ppm
Temperature298 K298 K

Rationale for Parameter Selection:

  • A 400 MHz spectrometer provides a good balance between resolution and cost for routine structural analysis.

  • The number of scans for ¹³C NMR is significantly higher due to the low natural abundance of the ¹³C isotope (~1.1%).

  • A relaxation delay of 2.0 seconds allows for adequate relaxation of the nuclei between pulses, leading to more accurate signal integration in ¹H NMR.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

The expected proton NMR spectrum will exhibit signals corresponding to the aromatic protons of the three phenyl rings, the methoxy group protons, and the sulfonamide N-H proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5 - 11.0singlet1HSO₂-NH -Ar
~7.8 - 8.0multiplet4HAr-H (ortho to -SO₂- and ortho to -C=O)
~7.5 - 7.7multiplet5HAr-H (benzoyl ring)
~7.2 - 7.4multiplet4HAr-H (adjacent to NH and C=O)
~7.0 - 7.1doublet2HAr-H (ortho to -OCH₃)
~3.8singlet3H-OCH₃

Note: Chemical shifts are predictions based on data from structurally similar compounds and established NMR principles. Actual values may vary slightly.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)Assignment
~195C =O (ketone)
~163C -OCH₃ (aromatic)
~140 - 145Quaternary Ar-C (attached to SO₂)
~130 - 138Quaternary Ar-C (ipso to benzoyl and sulfonamide)
~115 - 135Ar-C H
~56-OC H₃
NMR Data Acquisition and Processing Workflow

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis A Sample Preparation B Instrument Setup & Shimming A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Fourier Transform C->E FID D->E FID F Phase Correction E->F G Baseline Correction F->G H Integration & Peak Picking G->H I Chemical Shift Assignment H->I J Coupling Constant Analysis I->J K Structure Verification J->K

Caption: Workflow for NMR data acquisition, processing, and analysis.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Theoretical Basis for Mass Spectrometry Analysis

In electrospray ionization (ESI), a soft ionization technique, the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) involves the fragmentation of the precursor ion, and the resulting product ions provide valuable information about the molecule's substructures. The sulfonamide bond and the bond between the benzoyl group and the phenyl ring are expected to be labile under MS/MS conditions.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Solvent System: Prepare a stock solution of N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide in a high-purity solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol/water (1:1) with 0.1% formic acid. The formic acid facilitates protonation of the analyte.

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Mass AnalyzerQuadrupole Time-of-Flight (QTOF)
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temp.350 °C
Mass Rangem/z 50 - 1000
Collision Energy (MS/MS)10-40 eV (ramp)

Rationale for Parameter Selection:

  • ESI in positive mode is chosen to generate the protonated molecular ion [M+H]⁺.

  • A QTOF mass analyzer provides high mass accuracy, which is crucial for elemental composition determination.

  • Ramping the collision energy in MS/MS experiments allows for the observation of a wide range of fragment ions.

Predicted Mass Spectral Data
IonCalculated m/zAssignment
[M+H]⁺368.0951Protonated molecular ion
[M+Na]⁺390.0770Sodium adduct
Predicted MS/MS Fragmentation Pattern

The fragmentation of the [M+H]⁺ ion is expected to occur at the weakest bonds, primarily the S-N bond and the C-C bond of the ketone.

Fragment m/zProposed Structure/Loss
213.05[C₁₃H₉O₂]⁺ (Benzoylphenyl cation)
171.01[C₇H₇O₂S]⁺ (Methoxybenzenesulfonyl cation)
155.02[C₇H₇O₂S - O]⁺
105.03[C₇H₅O]⁺ (Benzoyl cation)
92.05[C₆H₆N]⁺ (Aniline radical cation)
Mass Spectrometry Data Acquisition and Analysis Workflow

MS_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis A Sample Infusion B Full Scan MS (TOF-MS) A->B C Precursor Ion Selection B->C E Molecular Formula Confirmation (from HRMS) B->E D Tandem MS (MS/MS) C->D F Fragmentation Pattern Analysis D->F H Structure Confirmation E->H G Substructure Identification F->G G->H

Caption: Workflow for MS and MS/MS data acquisition and analysis.

Conclusion

The combination of NMR spectroscopy and high-resolution mass spectrometry provides a comprehensive and unambiguous structural characterization of N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide. ¹H and ¹³C NMR confirm the connectivity and chemical environment of the atoms within the molecule, while HRMS verifies the elemental composition and MS/MS experiments elucidate key structural motifs through fragmentation analysis. The protocols and expected data presented in this application note serve as a robust guide for the analysis of this compound and can be adapted for other structurally related sulfonamides.

References

  • (PDF) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide - ResearchGate. Available at: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives - MDPI. Available at: [Link]

  • N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide - PMC. Available at: [Link]

  • N-(4-Methoxybenzoyl)benzenesulfonamide - PMC. Available at: [Link]

  • Supporting information: - Rsc.org. Available at: [Link]

Sources

Application

Application Note: 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine as a Privileged Scaffold in Drug Discovery

Executive Summary The pyrimidine nucleus is a foundational component of nucleic acids and stands as a privileged scaffold in modern drug discovery[1]. When functionalized into complex architectures—specifically the 2-(4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine nucleus is a foundational component of nucleic acids and stands as a privileged scaffold in modern drug discovery[1]. When functionalized into complex architectures—specifically the 2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine building block—it provides a highly versatile, modular platform for developing potent therapeutics. This application note details the structural causality, therapeutic utility, and self-validating synthetic protocols for utilizing this specific scaffold in both antiviral and oncology drug development pipelines.

Structural Rationale: The Causality of the Scaffold

In medicinal chemistry, the fusion of pyrimidine, piperazine, and a fluorinated arylsulfonyl group is not arbitrary; it is a calculated design strategy aimed at optimizing pharmacodynamics and pharmacokinetics[2][3].

  • The Pyrimidine Core: Acting as an electron-rich aromatic heterocycle and a bioisostere for phenyl rings, pyrimidine provides critical hydrogen bond acceptors (N1 and N3)[3]. These nitrogen atoms are essential for anchoring the molecule into the hinge regions of kinases or the backbone of viral polymerases[1][4].

  • The Piperazine Linker: 1,4-Piperazine serves as an optimal spatial vector. It rigidifies the molecular conformation, projecting the appended aryl and sulfonyl groups into distinct binding pockets while simultaneously improving the aqueous solubility of the lipophilic complex[2][5].

  • The 4-Fluorophenyl Sulfonyl Moiety: The sulfonyl group acts as a strong hydrogen-bond acceptor. The strategic placement of a fluorine atom at the para-position of the phenyl ring serves a dual purpose: it increases lipophilicity for deep hydrophobic pocket binding and acts as a metabolic block, preventing rapid cytochrome P450-mediated oxidation[2][4].

Key Therapeutic Applications

Antiviral Discovery (CHIKV & HIV-1)

The pyrimidine-piperazine-sulfonyl axis has shown remarkable efficacy in antiviral campaigns. For the Chikungunya virus (CHIKV), a mosquito-transmitted alphavirus with no current targeted pharmacotherapy, this scaffold serves as a primary starting point for novel inhibitors[2]. Optimization of the core structure led to the discovery of highly selective antiviral agents that disrupt viral replication with single-digit micromolar efficacy[2][6].

Similarly, diarylpyrimidine derivatives bearing a piperazine sulfonyl group have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1[4]. These compounds demonstrate enhanced backbone-binding interactions, overcoming the rapid emergence of drug-resistant mutant strains that plague first-generation NNRTIs[4].

Oncology (Apoptosis & Kinase Inhibition)

In oncology, pyrimidine-based derivatives are utilized to target critical survival pathways, including kinase signaling (e.g., EGFR, VEGFR, CDKs) and nucleotide metabolism[1]. Furthermore, derivatives combining sulfonyl groups and fluorophenyl piperazines have been synthesized as targeted inhibitors of the BCL2 anti-apoptotic protein[5]. By blocking BCL2, these compounds restore the natural apoptotic cascade in resistant breast cancer cell lines (such as MDA-MB-231), demonstrating moderate to high cytotoxic activity[5].

BCL2_Pathway Drug Fluorophenyl-Piperazine Derivative BCL2 Anti-apoptotic BCL2 Drug->BCL2 Inhibits BAX BAX/BAK Activation BCL2->BAX Blocks CytoC Cytochrome C Release BAX->CytoC Promotes Caspase Caspase 3/7 Cascade CytoC->Caspase Activates Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis Induces

Mechanism of action for fluorophenyl-piperazine derivatives in targeting BCL2 to induce tumor cell apoptosis.

Quantitative SAR Analysis

Structure-Activity Relationship (SAR) studies highlight the sensitivity of the pyrimidine-piperazine scaffold to side-chain modifications. The table below summarizes the optimization of the starting hit (Compound 1) into highly selective CHIKV inhibitors by altering the amine side chain on the pyrimidine ring[2][6][7].

Compound IDPyrimidine Side ChainEC₅₀ (μM)CC₅₀ (μM)Selectivity Index (SI)Biological Implication
Compound 1 N-ethylamine8.68122.014.2Baseline hit; moderate antiviral potency[2].
Compound 6a Optimized (Proprietary)3.95260.0> 61.0Enhanced potency and significantly reduced cytotoxicity[2].
Compound 8a Isopropylamine~6.7566.49.83Increased lipophilicity led to higher cytotoxicity[6].
Compound 8b tert-butylamine~15.9018.61.17Steric bulk abolished the therapeutic window[6].

Note: EC₅₀ = Half maximal effective concentration; CC₅₀ = Half maximal cytotoxic concentration; SI = CC₅₀ / EC₅₀.

Self-Validating Experimental Protocols

The synthesis of 2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine derivatives requires a robust, four-step methodology[6]. The following protocols are designed with built-in causality and self-validation steps to ensure high yield and purity.

Synthesis SM1 Substituted Pyrimidine Int1 SNAr Coupling Intermediate SM1->Int1 SM2 Boc-Piperazine SM2->Int1 Int2 Deprotection (HCl/Dioxane) Int1->Int2 Product Sulfonylation (4-F-PhSO2Cl) Int2->Product

Four-step synthetic workflow for generating 2-(4-(arylsulfonyl)piperazin-1-yl)pyrimidine analogs.

Protocol A: Microwave-Assisted SNAr Synthesis of the Core

Causality: Pyrimidines can be unreactive toward nucleophilic aromatic substitution (SNAr) if not sufficiently electron-deficient. Microwave irradiation ensures rapid, uniform energy transfer, overcoming the activation barrier while minimizing thermal degradation[2][6]. Boc-protection of the piperazine prevents bis-alkylation.

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial, dissolve the substituted 2-chloropyrimidine (1.0 eq) and tert-butyl piperazine-1-carboxylate (Boc-piperazine, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq). Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the substitution, driving the reaction forward without competing with the piperazine.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 20 minutes[6].

  • In-Process Control (IPC): Monitor reaction completion via LC-MS. Self-Validation: The disappearance of the 2-chloropyrimidine peak and the emergence of the desired mass [M+H]+ confirms successful coupling.

  • Workup: Quench with water and extract with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Anhydrous Deprotection & Sulfonylation

Causality: Deprotection must be performed in strictly anhydrous conditions to prevent the hydrolysis of the pyrimidine ring. Sulfonylation requires a controlled environment to ensure the electrophilic sulfonyl chloride reacts exclusively with the newly freed secondary amine[8].

Step-by-Step Procedure:

  • Boc-Deprotection: Dissolve the purified intermediate from Protocol A in anhydrous 1,4-dioxane.

  • Acid Cleavage: Slowly add 4M HCl in dioxane (10 eq) at 0°C[8]. Stir at room temperature for 3 hours. Self-Validation: The product will precipitate as a hydrochloride salt. Complete consumption of the starting material should be verified by TLC (Ninhydrin stain positive for secondary amine).

  • Isolation: Concentrate the mixture under vacuum to afford the piperazin-1-yl-pyrimidine HCl salt as a solid[8].

  • Sulfonylation: Resuspend the HCl salt (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 3.0 eq) to neutralize the salt and provide a basic environment.

  • Electrophilic Addition: Dropwise, add 4-fluorobenzenesulfonyl chloride (1.1 eq) at 0°C. Stir for 4 hours at room temperature.

  • Final Validation: Quench with saturated NaHCO₃. Extract with DCM, dry, and concentrate. Verify the final structure of 2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine via ¹H NMR (look for the characteristic AA'BB' splitting pattern of the para-fluorophenyl ring around 7.2–7.9 ppm) and ¹³C NMR.

References

  • Moesslacher, J., Battisti, V., Delang, L., Neyts, J., Abdelnabi, R., & Purstinger, G. (2020). Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Ruzic, et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Scientific Reports (PMC). Available at:[Link]

  • Jha, A., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (PMC). Available at:[Link]

  • Wang, Z., et al. (2023). Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors. Communications Chemistry. Available at:[Link]

  • Bristol-Myers Squibb Company. (2015). Compositions useful for treating disorders related to kit. WO2015057873A1 (Google Patents).
  • Orient Journal of Chemistry. (2024). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Available at:[Link]

Sources

Method

Application Note: In Vivo Dosing and Administration Protocols for 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine

Target Audience: Preclinical Researchers, Virologists, and Drug Development Scientists Compound Class: CHVB Series Analogue (Pyrimidine-piperazine sulfonamide) Therapeutic Indication: Chikungunya Virus (CHIKV) Infection...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Virologists, and Drug Development Scientists Compound Class: CHVB Series Analogue (Pyrimidine-piperazine sulfonamide) Therapeutic Indication: Chikungunya Virus (CHIKV) Infection / Chikungunya Fever (CHIKF)

Executive Summary & Mechanistic Rationale

The compound 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine (often categorized within the CHVB series of analogues) is a highly potent, small-molecule inhibitor of the Chikungunya virus (CHIKV)[1]. Despite the high global morbidity associated with CHIKV-induced debilitating polyarthralgia, there are currently no FDA-approved antivirals[2].

Causality of the Mechanism of Action

Unlike broad-spectrum nucleoside analogues that target the viral polymerase (nsP4), this compound specifically targets non-structural protein 1 (nsP1) [2]. nsP1 is the viral capping machinery responsible for both methyltransferase (MTase) and guanylyltransferase (GTase) activities[3].

  • Why target nsP1? Capping of viral mRNA is an absolute requirement for viral protein translation and for shielding the viral RNA from degradation by host innate immune sensors (e.g., RIG-I/MDA5)[4]. By competitively inhibiting nsP1, the compound halts viral replication at a post-entry stage with a high barrier to resistance and minimal off-target host toxicity, as humans lack a direct nsP1 homologue[5].

Mechanism of Action: Inhibition of CHIKV nsP1 capping machinery by the CHVB analogue.

Preclinical Study Design & Self-Validating Controls

To evaluate the in vivo efficacy of this compound, the adult mouse footpad swelling model is the gold standard. While neonate mice succumb to lethal systemic infection, adult wild-type mice (e.g., C57BL/6 or Swiss Webster) develop a self-limiting, localized arthritis that accurately mirrors human CHIKF pathology[4].

Self-Validation System

A rigorous protocol must be self-validating. This is achieved by:

  • Vehicle-Only Infected Control: Validates that the formulation matrix does not possess intrinsic antiviral or anti-inflammatory properties.

  • Positive Control Group: Utilizing a known antiviral (e.g., Favipiravir or Ribavirin) to prove the dynamic range and sensitivity of the infection model[4].

  • Operator Blinding: The scientist measuring caliper edema must be blinded to the treatment groups to eliminate observation bias.

Table 1: Standardized In Vivo Group Design
GroupNTreatmentDoseRouteFrequencyPurpose
18Vehicle (Mock Infected)0 mg/kgPOQD x 7Baseline control for normal footpad dimensions
28Vehicle (CHIKV Infected)0 mg/kgPOQD x 7Negative control; establishes maximal disease state
38Test Compound (Low)10 mg/kgPOQD x 7Evaluates sub-optimal efficacy / dose-response
48Test Compound (High)50 mg/kgPOQD x 7Evaluates maximal efficacy and potential toxicity
58Favipiravir (Positive)300 mg/kgPOQD x 7Validates model sensitivity to known antivirals

Detailed In Vivo Experimental Protocol

Compound Formulation

Pyrimidine-piperazine sulfonamides are typically lipophilic and require careful formulation to prevent in vivo precipitation, which would artificially lower the observed bioavailability.

  • Solubilization: Weigh the required mass of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine. Dissolve completely in 5% DMSO .

  • Surfactant Addition: Add 40% PEG-300 followed by 5% Tween-80 . Vortex vigorously until the solution is entirely clear.

  • Aqueous Phase: Slowly titrate in 50% sterile saline while continuously stirring.

  • Causality: The stepwise transition from an organic solvent to an aqueous phase creates a stable micro-emulsion, ensuring uniform dosing via oral gavage.

Viral Inoculation (Day 0)
  • Acclimate 4-to-6-week-old C57BL/6 mice for 7 days prior to the study.

  • Anesthetize mice using 2-3% Isoflurane.

  • Using a 29G insulin syringe, inject 104 PFU of CHIKV (e.g., strain LR2006 OPY1 or 899) suspended in 20 µL of PBS subcutaneously into the ventral side of the right hind footpad[2].

  • Causality: Subcutaneous injection in the footpad bypasses immediate systemic dilution, mimicking the localized deposition of virus by an Aedes mosquito bite and establishing a measurable bipedal edema.

Dosing Administration (Days 0–7)
  • Initiate dosing 2 hours post-infection (therapeutic model) or 12 hours prior to infection (prophylactic model).

  • Administer the formulated compound via oral gavage (PO) using a 20G reusable feeding needle.

  • Causality: Oral administration is prioritized to evaluate the systemic bioavailability and gastrointestinal absorption of the drug, which are critical parameters for advancing small molecules to clinical trials.

Data Acquisition & Euthanasia
  • Clinical Monitoring: Measure the height and width of the inoculated footpad daily using digital calipers. Weigh the mice daily to monitor for compound toxicity (indicated by >10% weight loss).

  • Tissue Harvest: On Day 7, euthanize the mice via CO2​ asphyxiation. Harvest blood via cardiac puncture and excise the ipsilateral footpad and calf muscle.

In vivo experimental workflow for evaluating CHIKV inhibitors in a mouse arthralgia model.

Quantitative Analysis & Readout Metrics

To establish a self-validating dataset, physical phenotypic data (edema) must be correlated with molecular virology data (viral load). A successful nsP1 inhibitor will demonstrate a dose-dependent reduction across all metrics[3].

Table 2: Data Acquisition and Readout Metrics
MetricModalityCollection TimepointBiological Significance
Footpad Edema Digital CalipersDays 1–7 (Daily)Quantifies local inflammatory response and arthralgia severity.
Viremia RT-qPCR (Serum)Day 3 (Peak)Assesses systemic viral dissemination and RNA replication.
Tissue Viral Load Plaque Assay (Muscle)Day 7Determines infectious viral particle clearance in target tissues.
Body Weight GravimetricDays 0–7 (Daily)Monitors compound tolerability and general animal welfare.

References

  • [1] Design, Synthesis, and Lead Optimisation of CHVB Series Analogues as Potent Small Molecule Inhibitors of Chikungunya Virus. ChemRxiv. 1

  • [2] Novel Class of Chikungunya Virus Small Molecule Inhibitors That Targets the Viral Capping Machinery. Antimicrobial Agents and Chemotherapy (PMC). 2

  • [4] Small-Molecule Inhibitors of Chikungunya Virus: Mechanisms of Action and Antiviral Drug Resistance. Antimicrobial Agents and Chemotherapy (PMC). 4

  • [5] Antivirals against the Chikungunya Virus. MDPI. 5

  • [3] A novel class of small molecule inhibitors targeting the chikungunya virus capping machinery with a high barrier to resistance. Microbiology Society. 3

Sources

Application

Application Note: Formulation Strategies for the Preclinical Delivery of Hydrophobic 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Medicinal Chemists Document Type: Technical Guide & Standard Operating Protocols (SOPs) Executive Summary & Scientific Rationale The compound 2-(4...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Medicinal Chemists Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Executive Summary & Scientific Rationale

The compound 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine represents a critical structural scaffold recently identified in the development of novel, highly potent small-molecule inhibitors against the Chikungunya virus (CHIKV)[1]. While this core structure—and its substituted analogues—exhibits excellent in vitro antiviral activity, its progression into in vivo pharmacokinetic (PK) and efficacy models is severely bottlenecked by its physicochemical properties.

Specifically, the combination of the rigid pyrimidine-piperazine axis and the highly lipophilic 4-fluorophenylsulfonyl moiety results in a high crystal lattice energy and profound hydrophobicity. This classifies the molecule as a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by dissolution-rate limited absorption and erratic oral bioavailability.

As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating formulation strategies to overcome these delivery barriers. Rather than relying on simple suspensions (which often yield uninterpretable in vivo data), we will detail two advanced formulation architectures: Amorphous Solid Dispersions (ASDs) and Solid Lipid Nanoparticles (SLNs) .

Pre-Formulation Assessment & Strategy Selection

Before selecting a formulation, we must analyze the causality between the molecule's structure and its macroscopic behavior. The strong electronegativity of the fluorine atom combined with the sulfonyl group creates localized dipoles, but the overall bulk of the molecule remains highly lipophilic.

Table 1: Physicochemical Drivers for Formulation Selection
ParameterEstimated Value / CharacteristicFormulation Implication
LogP (Lipophilicity) > 4.0 (Highly Lipophilic)Excellent candidate for lipid-based matrices (SLNs) due to high partition coefficient into lipid cores.
Aqueous Solubility < 10 µg/mL (Practically Insoluble)Requires amorphization or micellar solubilization to achieve a supersaturated state in the GI tract.
Melting Point (Tm) High (> 150°C)High lattice energy dictates that simple milling will not suffice. Thermal or solvent-based disruption (ASD) is required.
Target Route Oral (Preclinical PK/PD)Formulation must protect against precipitation in gastric fluid and enhance intestinal permeability.

To address these parameters, we deploy two distinct strategies. Strategy A (ASD) uses an amphiphilic polymer to trap the drug in a high-energy amorphous state, maximizing the concentration gradient in the gut[2]. Strategy B (SLN) leverages the drug's lipophilicity to dissolve it within a solid lipid core, promoting lymphatic absorption and bypassing hepatic first-pass metabolism[3].

Strategy A: Amorphous Solid Dispersions (ASD) via Hot-Melt Extrusion

Mechanistic Rationale

To disrupt the stable crystal lattice of the 4-fluorophenylsulfonyl derivative, we utilize Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer). Soluplus is specifically chosen because its bifunctional nature allows it to act as both a matrix for amorphization during Hot-Melt Extrusion (HME) and a micelle-forming surfactant upon dissolution (Critical Micelle Concentration ~7.6 mg/L)[2]. This dual-action prevents the hydrophobic drug from recrystallizing when it hits the aqueous environment of the gastrointestinal tract.

Step-by-Step Protocol: Soluplus-ASD Preparation

Self-Validation Checkpoint: This protocol includes a mandatory thermal analysis step to confirm amorphization before in vivo dosing, ensuring the system is thermodynamically primed.

  • Physical Mixing: Weigh the API and Soluplus at a 1:4 (w/w) ratio. Blend in a 3D Turbula mixer for 15 minutes to ensure a homogenous physical mixture.

  • Hot-Melt Extrusion (HME):

    • Feed the mixture into a co-rotating twin-screw extruder.

    • Causality of Temperature: Set the barrel temperature profile from 90°C at the feeder to 140°C at the die. 140°C is above the glass transition temperature (Tg) of Soluplus (~70°C) but safely below the thermal degradation point of the pyrimidine API, ensuring a molecular-level dispersion without degradation.

  • Cryo-Milling: Collect the extrudate and cool it immediately over dry ice. Mill the extrudate using a cryo-mill. Causality: Milling at ambient temperature generates localized heat that can trigger premature recrystallization; cryo-milling preserves the amorphous state.

  • Sieving: Pass the milled powder through a 250 µm sieve to ensure uniform particle size for suspension in the dosing vehicle (e.g., 0.5% Methylcellulose).

  • Validation (Critical Step):

    • Run Differential Scanning Calorimetry (DSC). The formulation is validated only if the characteristic melting endotherm of the crystalline API is completely absent.

    • Run HPLC to confirm drug content is >98% of the theoretical load, validating that no thermal degradation occurred during HME.

ASD_Workflow Start Hydrophobic API + Soluplus (1:4) Mix Physical Mixing (Turbula Mixer) Start->Mix HME Hot-Melt Extrusion (140°C Melt) Mix->HME Milling Cryo-milling & Sieving (< 250 µm) HME->Milling Validation Validation (DSC, PXRD, HPLC) Milling->Validation End In Vivo Dosing Suspension Validation->End

Figure 1: Step-by-step workflow for the preparation and validation of Soluplus-based ASDs.

Strategy B: Solid Lipid Nanoparticles (SLNs)

Mechanistic Rationale

For highly lipophilic compounds (LogP > 4), Solid Lipid Nanoparticles (SLNs) offer a biomimetic delivery route. By dissolving the 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine into a lipid matrix that remains solid at body temperature (e.g., Compritol 888 ATO), we protect the drug from gastric degradation[3]. Furthermore, the lipidic nature of the nanoparticles stimulates the secretion of chylomicrons in the enterocytes, shunting the drug into the lymphatic system and effectively bypassing hepatic first-pass metabolism—a common liability for pyrimidine-based kinase/viral inhibitors.

Step-by-Step Protocol: Hot High-Pressure Homogenization

Self-Validation Checkpoint: Nanoparticle size dictates lymphatic uptake. The protocol requires Dynamic Light Scattering (DLS) validation to ensure particles are strictly <200 nm.

  • Lipid Phase Preparation: Heat 5% (w/v) Compritol 888 ATO to 85°C (approx. 10°C above its melting point). Add the API (0.5% w/v) to the lipid melt. Causality: The high lipophilicity of the 4-fluorophenylsulfonyl group ensures rapid and complete partitioning into the molten lipid.

  • Aqueous Phase Preparation: In a separate vessel, heat an aqueous solution of 2% (w/v) Poloxamer 188 (surfactant) to 85°C. Causality: Isothermal mixing prevents premature lipid solidification during emulsification.

  • Pre-Emulsification: Disperse the lipid phase into the aqueous phase using a high-shear rotor-stator homogenizer at 8,000 rpm for 5 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization (HPH): Transfer the hot pre-emulsion to a high-pressure homogenizer. Run for 3 to 5 cycles at 500 bar. Causality: The intense cavitation and shear forces at 500 bar break the lipid droplets down to the nanometer scale.

  • Solidification & Validation:

    • Cool the nanoemulsion rapidly to room temperature to crystallize the lipid core, locking the drug inside the SLN.

    • Validation: Measure particle size and Polydispersity Index (PDI) via DLS. Validate that Size < 200 nm and PDI < 0.2.

    • Determine Encapsulation Efficiency (EE%) via ultrafiltration and HPLC. Proceed to dosing only if EE% > 85%.

SLN_Pathway API API dissolved in Hot Lipid Melt Emulsion Pre-emulsion (High Shear, 85°C) API->Emulsion HPH High-Pressure Homogenization (500 bar) Emulsion->HPH SLN Cooling to form Solid Lipid Nanoparticles HPH->SLN Gut Intestinal Absorption SLN->Gut Lymph Lymphatic Uptake (Chylomicron Pathway) Gut->Lymph Systemic Systemic Circulation (Bypasses Liver) Lymph->Systemic

Figure 2: SLN formulation process and subsequent lymphatic uptake pathway bypassing the liver.

Comparative Formulation Summary

To assist in selecting the optimal formulation for your specific preclinical study design, refer to the comparative matrix below:

Table 2: Comparison of Formulation Strategies
FeatureAmorphous Solid Dispersion (ASD)Solid Lipid Nanoparticles (SLN)
Primary Mechanism Polymer-stabilized supersaturationLipid-core encapsulation & lymphatic transport
Drug Loading Capacity High (20 - 30% w/w)Moderate (5 - 10% w/w)
Best Suited For High-dose toxicity studies; rapid absorptionEfficacy studies requiring high bioavailability; bypassing first-pass metabolism
Key Excipients Soluplus®, CopovidoneCompritol 888 ATO, Poloxamer 188
Validation Metrics DSC (Amorphous state), PXRDDLS (Size <200nm), EE% (>85%)

Conclusion

The hydrophobic nature of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine derivatives presents a classic formulation challenge in modern antiviral and kinase-inhibitor drug discovery. By moving away from unoptimized suspensions and applying structurally justified techniques—such as Soluplus-mediated amorphization or lipid-based nanocarriers—researchers can ensure that in vivo exposure is limited only by the molecule's intrinsic clearance, rather than its dissolution rate. Always ensure that the self-validating analytical steps (DSC for ASDs, DLS for SLNs) are strictly adhered to before initiating costly in vivo models.

References

  • Moesslacher, J., Battisti, V., Delang, L., Neyts, J., Abdelnabi, R., & Purstinger, G. (2020). Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Duan, Y., Dhar, A., Patel, C., Khimani, M., Neogi, S., Sharma, P., Kumar, N. S., & Vekariya, R. L. (2020). A brief review on solid lipid nanoparticles: part and parcel of contemporary drug delivery systems. RSC Advances (PMC). Available at:[Link]

  • Zhang, Y., et al. (2020). Soluplus-Mediated Diosgenin Amorphous Solid Dispersion with High Solubility and High Stability: Development, Characterization and Oral Bioavailability. Drug Design, Development and Therapy (PMC). Available at:[Link]

Sources

Method

Application Notes and Protocols for the Scale-up Manufacturing and Isolation of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine

Introduction 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine is a molecule of significant interest within contemporary pharmaceutical research, belonging to a class of compounds known for their diverse biologica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine is a molecule of significant interest within contemporary pharmaceutical research, belonging to a class of compounds known for their diverse biological activities. The core structure, featuring a pyrimidine ring linked to a piperazine moiety with a sulfonyl group, is a common pharmacophore in drug discovery.[1][2][3] The scale-up and manufacturing of such molecules present unique challenges that necessitate a robust and well-defined process to ensure product quality, consistency, and safety. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up manufacturing and isolation processes for this specific compound. The protocols outlined herein are designed to be self-validating and are grounded in established chemical principles, supported by authoritative references.

Process Chemistry and Synthesis Strategy

The synthesis of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine can be efficiently achieved through a two-step process involving a nucleophilic aromatic substitution followed by a sulfonylation reaction. This approach is advantageous for its high yields and the availability of starting materials.

Step 1: Synthesis of 2-(Piperazin-1-yl)pyrimidine

The initial step involves the reaction of 2-chloropyrimidine with piperazine. Piperazine is a readily available and versatile building block in medicinal chemistry.[4] The reaction proceeds via a nucleophilic aromatic substitution where the secondary amine of piperazine displaces the chlorine atom on the pyrimidine ring.

Step 2: Sulfonylation of 2-(Piperazin-1-yl)pyrimidine

The second step is the sulfonylation of the 2-(piperazin-1-yl)pyrimidine intermediate with 4-fluorophenylsulfonyl chloride. This reaction forms the desired final product. Sulfonyl chlorides are highly reactive and require careful handling due to their corrosive nature and reactivity with water.

Scale-up Manufacturing Process

Scaling up the synthesis from a laboratory setting to a pilot or manufacturing scale requires careful consideration of several factors to maintain reaction efficiency and safety.

Workflow for Scale-up Synthesis

cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Sulfonylation 2-chloropyrimidine 2-chloropyrimidine Reaction_Vessel_1 Reaction Vessel (Aprotic Solvent, Base) 2-chloropyrimidine->Reaction_Vessel_1 Piperazine Piperazine Piperazine->Reaction_Vessel_1 Intermediate 2-(Piperazin-1-yl)pyrimidine Reaction_Vessel_1->Intermediate Stirring, Heat Reaction_Vessel_2 Reaction Vessel (Aprotic Solvent, Base) Intermediate->Reaction_Vessel_2 4-Fluorophenylsulfonyl_Chloride 4-Fluorophenylsulfonyl_Chloride 4-Fluorophenylsulfonyl_Chloride->Reaction_Vessel_2 Final_Product 2-(4-((4-Fluorophenyl)sulfonyl) piperazin-1-yl)pyrimidine Reaction_Vessel_2->Final_Product Stirring, Room Temp

Caption: Synthesis workflow for the target compound.

Detailed Protocol for Scale-up Synthesis

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Chloropyrimidine>98%Commercially Available
Piperazine>99%Commercially Available
4-Fluorophenylsulfonyl Chloride>98%Commercially Available
Triethylamine (TEA)Anhydrous, >99.5%Commercially Available
Dichloromethane (DCM)Anhydrous, >99.8%Commercially Available
Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially Available
Brine (Saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Step 1: Synthesis of 2-(Piperazin-1-yl)pyrimidine

  • Reactor Setup: Charge a clean, dry, and inerted glass-lined reactor with anhydrous dichloromethane (DCM). The volume should be sufficient to allow for efficient stirring.

  • Reagent Addition: Add piperazine (1.2 equivalents) to the reactor. Stir the mixture until the piperazine is fully dissolved.

  • Addition of 2-Chloropyrimidine: Slowly add a solution of 2-chloropyrimidine (1.0 equivalent) in DCM to the reactor. The addition should be controlled to manage any potential exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(piperazin-1-yl)pyrimidine.

Step 2: Sulfonylation of 2-(Piperazin-1-yl)pyrimidine

  • Reactor Setup: In a separate, clean, dry, and inerted reactor, dissolve the crude 2-(piperazin-1-yl)pyrimidine (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0-5°C using an ice bath.

  • Sulfonyl Chloride Addition: Slowly add a solution of 4-fluorophenylsulfonyl chloride (1.1 equivalents) in DCM to the cooled reaction mixture. Maintain the temperature below 10°C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction for completion by TLC or HPLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. This should be done in a fume hood as the reaction of sulfonyl chlorides with water can be exothermic and produce corrosive hydrochloric acid.

  • Work-up: Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude final product.

Isolation and Purification

The isolation and purification of the final product are critical to achieving the desired purity for pharmaceutical applications. Crystallization is the preferred method for large-scale purification due to its efficiency and cost-effectiveness.

Crystallization Protocol
  • Solvent Selection: A solvent system of ethanol and water is recommended for the crystallization of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine. The product should be soluble in hot ethanol and sparingly soluble in water.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol (approximately 60-70°C).

  • Crystallization: Slowly add water to the hot ethanolic solution until a slight turbidity persists. If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or a refrigerator (2-8°C) for several hours to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a cold ethanol/water mixture to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C to a constant weight.[5]

Alternative Purification: Column Chromatography

For smaller scales or if crystallization does not yield the desired purity, column chromatography can be employed.[6]

ParameterCondition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate Gradient (e.g., 90:10 to 50:50)
Detection UV at 254 nm

Analytical Characterization and Quality Control

Robust analytical methods are essential to ensure the identity, purity, and quality of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the final compound.

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the chemical structure of the synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final product.

Safety Considerations

Handling Sulfonyl Chlorides: 4-Fluorophenylsulfonyl chloride is a corrosive and moisture-sensitive reagent.[7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8] Work in a well-ventilated fume hood.[8]

  • Storage: Store sulfonyl chlorides in a cool, dry place away from water and incompatible materials.[8]

  • Spills: In case of a spill, use an inert absorbent material like sand or vermiculite. Do not use water.

  • Quenching: Always quench reactions containing sulfonyl chlorides with a weak base, such as sodium bicarbonate, under controlled conditions.

General Safety:

  • Adhere to all standard laboratory safety procedures.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.[9]

  • Ensure emergency equipment, such as eyewash stations and safety showers, is readily accessible.

Conclusion

The successful scale-up manufacturing and isolation of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine hinges on a well-defined and controlled process. The protocols detailed in this application note provide a robust framework for achieving high purity and yield in a safe and reproducible manner. Adherence to these guidelines, coupled with rigorous in-process controls and final product analysis, will ensure the production of a high-quality compound suitable for further research and development.

References

  • What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. (2025, August 18).
  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem. (n.d.).
  • US20150284338A1 - Industrial process for the synthesis of pyrimidinyl-piperazine derivatives - Google Patents. (n.d.).
  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. (n.d.).
  • WO2004065360A2 - Piperazine derivatives and their use as synthesis intermediates - Google Patents. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. (2026, January 17).
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. (n.d.).
  • Piperazine - Wikipedia. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • 2 - SAFETY DATA SHEET. (n.d.).
  • Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c - ResearchGate. (n.d.).
  • Analytical Studies on the Development of High-Performance Liquid Chromatographic Methods with Fluorescence or Chemiluminescence Detections and Their Practic. (2009, January 10).
  • A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS - PubMed. (2024, September 1).
  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.).
  • WO2023244562A1 - Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1EgMDYVYo_NBotc_d38WjfGyZC7aLsXAkOltEFCGjvAguESdR-tHWi06U4wrV32l8I_FOh4N_7dtuJ537T1gVM1ApBfHgRO_wINeNTuSTK5HzSTybvdmuMrk5AXf1L_27W3RR8z3ErdGRzRmSew==
  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - Frontiers. (n.d.).
  • 2-[4-(2-Methoxyphenyl)piperazin-1-Yl]-N-(Pyridin-2-Yl)acetamide - Amanote Research. (n.d.).
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. (2023, January 12).
  • Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials - PMC. (2026, January 2).
  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed. (2017, August 15).
  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC - NIH. (n.d.).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.).
  • Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate - ResearchGate. (2014, May 15).
  • Application Notes and Protocols for the Analysis of 4-(4-fluorophenyl)piperidin-4-ol by HPLC and GC-MS - Benchchem. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 2-(4-((4-Fluoropheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine. The content is structured in a question-and-answer format to directly address specific issues you may face during your experiments, providing both the "how" and the "why" behind each strategic approach.

Part 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section addresses foundational questions to help you understand the nature of the solubility problem and identify the most direct first steps.

Q1: Why is my compound, 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine, exhibiting poor aqueous solubility?

A1: The poor aqueous solubility of this molecule is multifactorial and stems directly from its chemical structure.

  • High Lipophilicity: The molecule contains two key lipophilic (fat-loving) regions: the 4-Fluorophenyl group and the pyrimidine ring. These non-polar moieties prefer to interact with each other rather than with polar water molecules, leading to low solubility.

  • Molecular Weight and Crystal Lattice Energy: The compound's relatively large size and rigid structure, conferred by the sulfonyl group, allow it to pack tightly into a stable crystal lattice. A significant amount of energy is required to break this lattice apart before the individual molecules can be solvated by water. Many new chemical entities with poor water solubility fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), presenting a major hurdle for oral bioavailability.[1]

  • Basic Nature: The structure contains a piperazine ring, which has two nitrogen atoms. These nitrogens are basic and can accept protons. In its neutral, or "free base," form at physiological pH (~7.4), the molecule is less polar, contributing to its poor solubility.

Q2: What is the simplest and most immediate method I should try to improve its solubility for initial in-vitro screening?

A2: The simplest and most direct method is pH modification . Given the basic nature of the piperazine moiety, altering the pH of the aqueous medium can dramatically increase solubility.

The underlying principle is ionization. By lowering the pH of the solvent with an acid (e.g., HCl), the basic nitrogen atoms on the piperazine ring become protonated, acquiring a positive charge. This charged species, or salt, is significantly more polar than the neutral molecule and thus interacts more favorably with water, leading to a substantial increase in solubility.[2]

A preliminary pH-solubility profile is a crucial first experiment.

Protocol: Preliminary pH-Solubility Profile
  • Prepare Buffers: Create a series of aqueous buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8).

  • Add Excess Compound: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached (this is known as the shake-flask method).

  • Separate and Quantify: Centrifuge or filter the samples to separate the undissolved solid.

  • Analyze: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer. You should observe a significant increase in solubility at lower pH values.

Q3: My compound's chemical stability is a concern. Which solubility enhancement techniques are generally performed under milder conditions?

A3: This is a critical consideration, as aggressive methods can lead to degradation. Milder techniques that avoid high temperatures or harsh chemicals are often preferred in early development.

  • Co-solvency: This involves adding a water-miscible organic solvent in which the drug is more soluble.[3] This is typically done at ambient temperature.

  • Cyclodextrin Complexation: This method involves encapsulating the drug molecule within a cyclodextrin host molecule. The process, such as kneading or co-precipitation, can be performed at or near room temperature.[4][5]

  • Salt Formation (via solvent methods): While some salt formation processes can involve heat, many can be achieved by reacting the free base with an acid in a suitable solvent system at room temperature, followed by crystallization or evaporation.[6]

In contrast, techniques like hot-melt extrusion for creating amorphous solid dispersions require high temperatures and shear forces, which could be detrimental to a thermally labile compound.[7]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, protocol-driven answers to more complex challenges you might face when a simple approach is insufficient.

Guide 1: pH Modification and Strategic Salt Formation
Q: I successfully increased solubility at low pH, but the compound crashes out when I buffer the solution to a neutral pH for my cell-based assay. How can I achieve a stable and soluble form for my formulation?

A: This phenomenon, where a pH-solubilized compound precipitates upon neutralization, is common. The solution is to isolate a stable, solid salt form of the compound. By reacting the basic piperazine moiety with a suitable acidic counter-ion, you create a new chemical entity with its own, higher intrinsic aqueous solubility.[8][9]

The selection of the right counter-ion is critical and can impact not only solubility but also stability, hygroscopicity, and manufacturability.[9] A salt screening study is the standard industry practice to identify the optimal form.

Workflow: Salt Screening and Selection

SaltScreeningWorkflow cluster_prep Preparation cluster_reaction Reaction & Isolation cluster_analysis Characterization & Selection A Dissolve Free Base in suitable solvent (e.g., Ethanol, Acetone) C Combine solutions (1:1 molar ratio) A->C B Prepare solutions of acidic counter-ions (e.g., HCl, H2SO4, Mesylic Acid, Tartaric Acid, etc.) B->C D Induce Precipitation (Cooling, Anti-solvent, or Evaporation) C->D E Isolate & Dry Solids (Filtration, Vacuum Drying) D->E F Characterize Solids (XRPD, DSC, TGA) E->F G Measure Aqueous Solubility (Shake-Flask Method) F->G H Assess Physicochemical Stability (Hygroscopicity, Chemical Stability) G->H I Select Optimal Salt Form H->I CyclodextrinComplexation cluster_system Drug Poorly Soluble Drug (Guest) Plus1 + CD Cyclodextrin (Host) Arrow Water Water Complex Soluble Inclusion Complex Plus2 +

Note: The DOT script above is illustrative. A placeholder cd_shape.png is used for the cyclodextrin shape. Caption: Host-guest inclusion complex formation.

Protocol: Phase Solubility Study

This experiment determines if complexation is occurring and establishes the stoichiometry of the complex (e.g., 1:1 drug-to-cyclodextrin).

  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Add Excess Drug: Add an excess amount of your solid compound to each cyclodextrin solution.

  • Equilibrate: Shake the vials at a constant temperature for 24-72 hours to reach equilibrium.

  • Filter and Analyze: Filter each sample and measure the concentration of the dissolved drug via HPLC-UV.

  • Plot and Interpret: Plot the drug concentration (solubility) against the cyclodextrin concentration.

    • A linear increase (A-type plot) suggests the formation of a soluble 1:1 complex.

    • The slope of the line can be used to calculate the stability constant (Kc) of the complex, which indicates the strength of the interaction.

Confirming Complex Formation

To provide definitive evidence of inclusion complex formation in the solid state, the complex should be prepared (e.g., by co-evaporation or lyophilization) and analyzed using characterization techniques:

  • Differential Scanning Calorimetry (DSC): The melting point peak of the drug should disappear or shift, indicating it is no longer in its crystalline form but is instead dispersed within the cyclodextrin.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Characteristic vibrational bands of the drug molecule will shift or change in intensity upon complexation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the drug's protons, particularly those inside the cyclodextrin cavity, provide strong evidence of inclusion.

Guide 3: Amorphous Solid Dispersions (ASDs)
Q: My compound is highly crystalline, and other methods have provided only marginal solubility improvement. When should I consider an Amorphous Solid Dispersion (ASD), and what are the primary risks?

A: You should consider an ASD when you need to achieve a very large increase in solubility that other methods cannot provide. ASDs are one of the most powerful strategies for enhancing the bioavailability of poorly soluble drugs. [10][11] The core principle is to convert the drug from its stable, low-energy crystalline form to a high-energy, disordered amorphous state. [11]This is achieved by molecularly dispersing the drug within a hydrophilic polymer matrix. The amorphous form lacks a crystal lattice, so no energy is needed to break it, resulting in dramatically faster dissolution and the ability to achieve a supersaturated solution. [12] Primary Risk: The main drawback of ASDs is physical instability . The high-energy amorphous state is thermodynamically driven to revert to the more stable crystalline form over time. [11]This recrystallization would negate the solubility advantage. The choice of polymer and drug loading are critical to ensure the formulation remains amorphous throughout its shelf life.

Methods for Preparing ASDs
  • Spray Drying: The drug and polymer are dissolved in a common solvent. This solution is then atomized into fine droplets in a hot gas stream, which rapidly evaporates the solvent, leaving solid amorphous particles. [13][14]This is a versatile method suitable for both early and late-stage development.

  • Hot-Melt Extrusion (HME): The drug and polymer are mixed and fed into an extruder, which heats and melts the components into a uniform, amorphous liquid. This melt is then cooled rapidly to form the solid dispersion. [7]This is a solvent-free process, which can be an advantage.

Protocol: Feasibility Screening for a Spray-Dried ASD
  • Polymer Selection: Choose a few common pharmaceutical polymers (e.g., PVP K30, HPMC-AS, Soluplus®).

  • Solvent Screening: Find a common solvent system (e.g., acetone/methanol) that dissolves both your drug and the chosen polymers.

  • Formulation Preparation: Prepare solutions with different drug-to-polymer ratios (e.g., 10%, 25%, 40% drug loading).

  • Spray Drying: Use a lab-scale spray dryer to produce the ASD powders. Key parameters to control are inlet temperature, solution feed rate, and atomization gas flow. [13]5. Initial Characterization:

    • Amorphicity: Immediately analyze the resulting powder by XRPD to confirm it is amorphous (i.e., shows a "halo" pattern instead of sharp crystalline peaks).

    • Glass Transition Temperature (Tg): Measure the Tg by DSC. A single Tg higher than that of the pure drug indicates a successful molecular dispersion and predicts better physical stability.

  • Dissolution Testing: Perform dissolution tests to compare the performance of the ASDs against the crystalline drug. You should observe a much faster dissolution rate and a higher maximum concentration (supersaturation).

Data Presentation: Overview of Key Solubility Enhancement Techniques
TechniqueMechanismTypical Fold-Increase in SolubilityKey AdvantagesKey Disadvantages
pH Modification Ionization of the drug molecule.10 - 1,000xSimple, cost-effective, predictable.Only for ionizable drugs; risk of precipitation at different pH values. [1]
Salt Formation Creates a new solid form with higher intrinsic solubility.10 - 1,000xCreates a stable solid form; regulatory acceptance. [6]Only for ionizable drugs; screening can be time-consuming.
Co-solvency Reduces the polarity of the aqueous solvent.2 - 500xSimple to formulate for liquids; useful for preclinical studies.Risk of precipitation on dilution; potential toxicity of some solvents. [15]
Cyclodextrin Complexation Encapsulation of the drug in a host molecule.5 - 2,000xMasks taste, can improve stability; works for non-ionizable drugs. [4][16]Limited by drug size and geometry; can be expensive.
Amorphous Solid Dispersion Conversion to a high-energy amorphous state.10 - 10,000xHighest potential solubility increase; broad applicability. [7][11]Risk of recrystallization (physical instability); requires specialized equipment.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. ResearchGate. Available at: [Link]

  • Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Journal of Nanobiotechnology. Available at: [Link]

  • Spray Drying: Solving solubility issues with amorphous solid dispersions. Drug Discovery Today. Available at: [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. C&EN. Available at: [Link]

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Available at: [Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores Online. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. Available at: [Link]

  • Salt formation to improve drug solubility. ScienceDirect. Available at: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Cyclodextrin and phospholipid complexation in solubility and dissolution enhancement: a critical and meta-analysis. PubMed. Available at: [Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. ScienceDirect. Available at: [Link]

  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. Available at: [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Co-solvent: Significance and symbolism. ScienceDirect. Available at: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis Online. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis of piperazine-linked pyrimidine sulfonamides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis of piperazine-linked pyrimidine sulfonamides. While the chemistry relies on fundamental transformations—either sulfonylation or nucleophilic aromatic substitution (SNAr)—subtle mechanistic deviations, such as parasitic hydrolysis or insufficient activation energy, can drastically reduce yields.

This guide bridges theoretical causality with practical benchtop execution to help you troubleshoot low yields, providing self-validating protocols and mechanistic clarity.

Diagnostic Triage & Synthetic Strategy

The synthesis of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine typically follows one of two primary disconnections:

  • Route A (Sulfonylation): Coupling 1-(2-pyrimidyl)piperazine with 4-fluorobenzenesulfonyl chloride.

  • Route B (SNAr): Coupling 1-(4-fluorophenylsulfonyl)piperazine with 2-chloropyrimidine.

SynthesisRoutes SM_A 1-(2-Pyrimidyl)piperazine + 4-Fluorobenzenesulfonyl Chloride Cond_A Route A: Sulfonylation Anhydrous DCM, DIPEA, 0 °C -> RT SM_A->Cond_A SM_B 1-(4-Fluorophenylsulfonyl)piperazine + 2-Chloropyrimidine Cond_B Route B: S_N_Ar n-BuOH or DMF, DIPEA, 120-160 °C SM_B->Cond_B Target Target Molecule: 2-(4-((4-Fluorophenyl)sulfonyl) piperazin-1-yl)pyrimidine Cond_A->Target Cond_B->Target

Synthetic pathways for 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine.

Route A Troubleshooting (Sulfonylation)

Q: My yield is stuck below 40%, and I observe a highly polar baseline spot on my TLC plate. What is happening? A: You are likely observing the hydrolysis of 4-fluorobenzenesulfonyl chloride into 4-fluorobenzenesulfonic acid. Sulfonyl chlorides are highly electrophilic and moisture-sensitive; trace water in your solvent or hygroscopic amine salts will outcompete the secondary amine for the electrophile. Furthermore, sulfonyl chlorides can degrade directly on silica gel during TLC analysis, sometimes producing artificial double spots that confuse reaction monitoring[1]. Causality Fix: Ensure strict anhydrous conditions. Dry your 1-(2-pyrimidyl)piperazine over activated molecular sieves or via azeotropic distillation with toluene prior to the reaction.

Q: I am using Triethylamine (TEA) as a base, but the reaction is sluggish and incomplete. Should I push the temperature? A: Do not increase the temperature, as this will accelerate the undesired hydrolysis pathway. Instead, change your base. The preparation of sulfonamide analogues requires careful management of the intermediate sulfonyl chloride's reactivity[2]. N,N-Diisopropylethylamine (DIPEA) is superior to TEA in these systems because its steric bulk prevents it from acting as a competing nucleophile while providing excellent proton scavenging.

MechanisticPathway SC 4-Fluorobenzenesulfonyl Chloride (Electrophile) Water Trace Moisture (H2O) (Competing Nucleophile) SC->Water Parasitic Hydrolysis Amine 1-(2-Pyrimidyl)piperazine (Desired Nucleophile) SC->Amine Desired Amination SulfonicAcid 4-Fluorobenzenesulfonic Acid (Dead-End Byproduct) Water->SulfonicAcid Target Desired Sulfonamide (High Yield) Amine->Target

Competing pathways in sulfonylation: desired amination vs. parasitic hydrolysis.

Route B Troubleshooting (SNAr)

Q: The SNAr reaction between 1-(4-fluorophenylsulfonyl)piperazine and 2-chloropyrimidine stalls at 50% conversion, even after 24 hours at reflux in ethanol. A: 2-Chloropyrimidine is less reactive toward SNAr than its 4- or 6-chloro counterparts due to the electronic distribution of the pyrimidine ring. Standard reflux in ethanol (78 °C) is often insufficient to overcome the activation energy barrier for the displacement of the chloride at the 2-position[3]. Causality Fix: Shift to a higher-boiling polar aprotic solvent like DMF or n-butanol, and increase the temperature to 100–120 °C. Alternatively, microwave irradiation at 160 °C for 4 hours has been shown to drastically improve yields and drive pyrimidine SNAr reactions to completion[4].

Q: I am seeing a side product that matches the mass of a hydroxylated pyrimidine on LC-MS. Where is this coming from? A: This is 2-hydroxypyrimidine, formed via the parasitic hydrolysis of 2-chloropyrimidine[5]. If your K2CO3 base or solvent contains water, the hydroxide ion (generated in situ) will perform an SNAr on the 2-chloropyrimidine before your piperazine derivative can react. Always use anhydrous bases and dry solvents to prevent this.

Quantitative Data & Route Comparison

Use the following table to benchmark your experimental parameters and identify expected impurities based on your chosen route.

ParameterRoute A: SulfonylationRoute B: SNAr
Typical Yield 75% – 90%50% – 70%
Optimal Solvents Anhydrous DCM, THFn-BuOH, DMF, MeCN
Optimal Base DIPEA (2.0 – 3.0 eq)K2CO3 or DIPEA (3.0 eq)
Temperature 0 °C to Room Temp120 °C (Thermal) or 160 °C (Microwave)
Primary Impurity 4-Fluorobenzenesulfonic acid2-Hydroxypyrimidine
Validation Method TLC (Disappearance of amine)LC-MS (Absence of 2-chloropyrimidine)

Self-Validating Experimental Protocols

Protocol A: Optimized Sulfonylation (Route A)

This protocol utilizes a low-temperature gradient to suppress hydrolysis while maintaining high amination rates.

  • Preparation: Dissolve 1-(2-pyrimidyl)piperazine (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add anhydrous DIPEA (2.5 eq). Cool the reaction flask to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve 4-fluorobenzenesulfonyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 15 minutes to prevent thermal spikes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature over 2 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting amine using 3:1 EtOAc:Hexane. The sulfonyl chloride may show degradation spots[1], but the critical success marker is the complete disappearance of the ninhydrin-positive amine spot.

  • Workup: Quench with saturated aqueous NaHCO3. Extract the organic layer, then wash sequentially with 1M HCl (to remove unreacted amine and DIPEA) and brine. Dry over Na2SO4 and concentrate in vacuo.

Protocol B: Microwave-Assisted SNAr (Route B)

This protocol utilizes microwave irradiation to overcome the high activation energy barrier of 2-chloropyrimidine.

  • Setup: In a microwave-safe vial equipped with a magnetic stir bar, combine 1-(4-fluorophenylsulfonyl)piperazine (1.0 eq) and 2-chloropyrimidine (1.2 eq).

  • Solvent & Base: Suspend the reagents in anhydrous n-BuOH (0.2 M). Add DIPEA (3.0 eq)[4]. Seal the vial and flush with nitrogen.

  • Irradiation: Heat the mixture in a microwave reactor at 160 °C for 4 hours.

  • Self-Validation (LC-MS): Analyze an aliquot via LC-MS. Confirm the presence of the product mass ([M+H]+ = 323.1) and the complete consumption of 2-chloropyrimidine.

  • Workup: Concentrate the mixture in vacuo to remove n-BuOH. Redissolve the crude residue in EtOAc, wash with water and brine, dry over MgSO4, and purify via flash column chromatography.

References

  • Title: 2-(1-Piperazinyl)pyrimidine 20980-22-7 wiki Source: Guidechem URL: 3[3]

  • Title: Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions Source: Scribd URL: 5[5]

  • Title: Enhancing Research Skills and Attitudes in Undergraduate Organic Chemistry with a Course-Embedded Undergraduate Research Experience (CURE) via Green Organic Synthesis Source: Scientific & Academic Publishing (Sapub) URL: 1[1]

  • Title: Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Source: National Institutes of Health (NIH / PMC) URL: 4[4]

  • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Journal of the American Chemical Society (ACS) URL: 2[2]

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for CAS 353771-38-7

Welcome to the Technical Support Center for the purification and solid-state optimization of CAS 353771-38-7 (2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine). As a Senior Application Scientist, I have designed...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and solid-state optimization of CAS 353771-38-7 (2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome common bottlenecks associated with this class of sulfonamide-linked pyrimidine-piperazine derivatives.

This guide moves beyond basic procedures, focusing on the mechanistic causality behind transition metal scavenging, acid-base partitioning, and polymorphic control to ensure your protocols are robust, scalable, and self-validating.

Process Optimization Workflow

G Crude Crude CAS 353771-38-7 (Contains Pd & Organics) ABE Acid-Base Extraction (pH Swing Partitioning) Crude->ABE Dissolve in EtOAc/HCl Scavenge Pd Scavenging (Si-Thiol / MP-TMT) ABE->Scavenge Neutralize to pH 9.5 Extract with DCM Cryst Controlled Cooling Recrystallization Scavenge->Cryst Filter & Concentrate Pure Pure Polymorph API (Pd < 5 ppm) Cryst->Pure Seed & Linear Cool

Workflow for the purification and recrystallization of CAS 353771-38-7.

Troubleshooting & FAQs

Q1: Why is my product failing heavy metal limits (Pd > 5 ppm) even after multiple standard recrystallizations? A1: Standard recrystallization is often insufficient for removing transition metals because palladium clusters can become trapped within the crystal lattice or coordinate directly with the basic pyrimidine and piperazine nitrogens of CAS 353771-38-7. To resolve this, you must integrate a solid-supported metal scavenger prior to crystallization. Multidentate sulfur-based scavengers, such as silica-bound thiol (Si-Thiol) or macroporous polystyrene-bound trimercaptotriazine (MP-TMT), exploit the high affinity of "soft" sulfur atoms for "soft" palladium ions. Treating the organic phase with these scavengers effectively sequesters the metal, reducing residual palladium levels to below the stringent regulatory threshold of 5 ppm[1][2].

Q2: During liquid-liquid extraction, I am losing a significant amount of product to the aqueous layer. How do I optimize the partitioning? A2: Product loss in the aqueous layer is caused by incomplete deprotonation of the weakly basic pyrimidine and piperazine nitrogens. CAS 353771-38-7 is a basic compound; in an acid-base extraction strategy, it is first protonated (e.g., with 1M HCl) to force it into the aqueous phase, leaving neutral organic impurities behind in the organic phase[3]. However, to recover the free base, the pH must be adjusted significantly above its pKa. If the aqueous layer is only neutralized to pH 7, the equilibrium still favors the water-soluble protonated species. You must adjust the aqueous layer to pH 9.5–10.0 using a base like NaOH or Na2CO3 before extracting with an organic solvent to ensure complete recovery of the free piperazine base[3][4].

Q3: My isolated crystals show inconsistent melting points and variable solubility between batches. What is causing this and how do I fix it? A3: This is a classic symptom of uncontrolled polymorphism. Polymorphism is the ability of a molecule to crystallize into multiple distinct crystal structures, which directly impacts critical quality attributes like melting point, solubility, and bioavailability[5]. Inconsistencies typically occur when crystallization relies on unseeded, rapid crash-cooling. Rapid cooling induces chaotic secondary nucleation, often trapping kinetically favored but thermodynamically unstable (metastable) polymorphs[6][7]. To ensure the consistent formation of the thermodynamically stable polymorph, you must implement a controlled cooling crystallization process. This involves mapping the metastable zone width (MSZW), seeding the solution with the desired polymorph just below the saturation temperature, and applying a slow, linear cooling ramp[8][9].

Standardized Experimental Protocols

Protocol A: Acid-Base Extraction & Palladium Scavenging

This protocol is a self-validating system: the phase separation relies on strict pH control, and the scavenging step physically removes the catalyst prior to the final polishing step.

  • Acidic Partitioning: Dissolve crude CAS 353771-38-7 in Ethyl Acetate (EtOAc) (10 volumes). Extract the organic layer with 1M HCl (3 x 5 volumes). The target compound moves to the aqueous layer. Discard the EtOAc layer containing neutral impurities.

  • Basification: Cool the combined aqueous layers to 5 °C in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH reaches 9.5–10.0 (Verify with a calibrated pH meter). The free base will precipitate as a cloudy suspension.

  • Organic Recovery: Extract the basic aqueous suspension with Dichloromethane (DCM) (3 x 5 volumes). Combine the DCM layers and wash with brine (1 x 3 volumes).

  • Pd Scavenging: Add Si-Thiol or MP-TMT scavenger (20 wt% relative to the theoretical yield of the crude) directly to the DCM extract. Stir the suspension at 40 °C for 4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the metal-bound scavenger. Rinse the pad with DCM (2 volumes). Concentrate the filtrate in vacuo to yield the purified free base.

Protocol B: Controlled Cooling Recrystallization

This protocol utilizes seeding to bypass spontaneous primary nucleation, granting you absolute control over the polymorphic outcome and crystal habit.

  • Dissolution: Suspend the scavenged free base in an Ethanol/Water mixture (80:20 v/v, 15 volumes) inside a jacketed reactor.

  • Heating: Heat the suspension to 75 °C with moderate agitation until complete dissolution is achieved (the solution must be entirely clear).

  • Cooling to MSZW: Cool the solution at a controlled rate of 0.5 °C/min to 65 °C. This temperature should be within the established metastable zone (supersaturated, but not spontaneously nucleating).

  • Seeding: Introduce 1.0 wt% of pure seed crystals (the desired stable polymorph) to the reactor.

  • Aging: Hold the temperature isothermally at 65 °C for 1 hour. Causality note: This aging step allows the seed bed to establish and grow slightly, preventing the supersaturation from spiking and causing secondary nucleation.

  • Linear Cooling Ramp: Apply a slow, linear cooling ramp of 0.2 °C/min down to 5 °C.

  • Isolation: Filter the resulting crystals, wash with cold Ethanol (2 volumes), and dry under vacuum at 45 °C for 12 hours.

Quantitative Process Parameters

To ensure reproducibility across scales, adhere strictly to the quantitative parameters summarized below:

Process ParameterTarget ValueMechanistic Rationale
Aqueous Extraction pH < 3.0Ensures complete protonation of piperazine/pyrimidine nitrogens for aqueous solubility.
Aqueous Neutralization pH 9.5 – 10.0Ensures complete deprotonation, driving the compound back into the organic phase.
Pd Scavenger Loading 20 wt%Provides a massive excess of sulfur binding sites to reduce Pd to < 5 ppm.
Scavenging Temperature 40 °CEnhances the kinetics of Pd diffusion into the porous scavenger matrix.
Seed Crystal Loading 1.0 wt%Provides sufficient surface area to induce controlled primary nucleation.
Cooling Ramp Rate 0.2 °C/minPrevents rapid supersaturation, avoiding metastable polymorphs and oiling out.

References

  • Pharmaceutical Crystallization in drug development. Syrris. Available at:[Link]

  • Crystal Polymorphism in Chemical Process Development. Annual Reviews. Available at:[Link]

  • Crystallization, Solid Forms & Polymorphism. CordenPharma. Available at:[Link]

  • Process development. Technobis Crystallization Systems. Available at: [Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. Available at:[Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. Available at:[Link]

  • 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. ChemRxiv. Available at:[Link]

  • Crystallization and Polymorphism Workshop. Triclinic Labs. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for Testing the Purity of CAS 353771-38-7: A Comprehensive Comparison Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction: The Analytical Challenge of CAS 353771-38-7 CAS 353771-38-7 (2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Challenge of CAS 353771-38-7

CAS 353771-38-7 (2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine) is a complex synthetic intermediate characterized by a highly hydrophobic fluorophenylsulfonyl moiety and a weakly basic pyrimidine-piperazine core. When developing a purity assay for such a molecular scaffold, analytical scientists must overcome specific chromatographic challenges:

  • Peak Tailing: The basic nitrogens on the pyrimidine ring strongly interact with residual silanols on silica-based stationary phases.

  • Hydrophobic Retention: The bulky fluorophenylsulfonyl group requires a sufficient concentration of organic modifier to elute efficiently without compromising the resolution of closely eluting, structurally related impurities.

To establish a robust quality control framework, we must objectively compare modern chromatographic techniques—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Supercritical Fluid Chromatography (SFC)—and validate the optimal method according to [1].

Methodological Comparison: RP-HPLC vs. UHPLC vs. SFC

Selecting the right analytical technique requires balancing resolution, throughput, and solvent consumption.

Mechanistic Causality in Column and Phase Selection
  • RP-HPLC (C18, 5 µm): The industry workhorse. We utilize a low-pH mobile phase (pH ~2.7, using 0.1% Formic Acid) to fully protonate the pyrimidine nitrogens. This single ionization state prevents peak splitting and suppresses secondary silanol interactions.

  • UHPLC (C18, 1.7 µm): Operates on the exact same chemical principles as RP-HPLC but leverages sub-2-micron particles to flatten the van Deemter curve. This allows for higher flow rates without losing theoretical plates, drastically reducing run time while increasing sensitivity.

  • SFC (2-Ethylpyridine, 5 µm): Offers a highly orthogonal separation mechanism. Supercritical CO₂ combined with a polar stationary phase (2-EP) provides excellent retention for basic compounds via hydrogen bonding and dipole-dipole interactions, often eliminating the need for basic additives in the mobile phase[2].

Performance Comparison Data

Table 1: Comparative Performance of Chromatographic Techniques for CAS 353771-38-7 Purity Testing

ParameterRP-HPLCUHPLCSFC
Column Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm)Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)TorqTaq 2-EP (150 x 4.6 mm, 5 µm)
Mobile Phase Water/MeCN (0.1% FA)Water/MeCN (0.1% FA)CO₂ / MeOH
Run Time 25.0 min4.5 min6.0 min
Resolution (Rs) 2.43.83.1
Theoretical Plates (N) ~12,000~35,000~18,000
Solvent Consumption 25.0 mL/run1.8 mL/run12.0 mL/run (mostly CO₂)
Optimal Use Case Legacy QC labsHigh-throughput screening & routine QCOrthogonal impurity profiling

Experimental Protocol: Self-Validating UHPLC Workflow

To ensure scientific integrity, the following UHPLC protocol is designed as a self-validating system. It incorporates built-in System Suitability Testing (SST) and bracketing standards to continuously verify instrument performance throughout the analytical run, satisfying requirements[3].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Transfer 1000 mL of LC-MS grade water to a flask. Add 1.0 mL of Formic Acid (FA). Mix and sonicate for 5 minutes.

  • Mobile Phase B: Transfer 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of FA. Mix and sonicate.

  • Causality: Formic acid ensures a pH of ~2.7, keeping the basic pyrimidine core of CAS 353771-38-7 fully protonated, which guarantees sharp peak shapes and reproducible retention times.

Step 2: Standard and Sample Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh 10.0 mg of CAS 353771-38-7 reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (100 µg/mL).

  • Sample Solution: Prepare the test batch identically to achieve a nominal concentration of 100 µg/mL.

Step 3: Chromatographic Conditions

  • Column: Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm.

  • Column Temperature: 40°C (Causality: Elevated temperature reduces mobile phase viscosity, lowering system backpressure and improving mass transfer).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: 10% → 90% B

    • 3.0 - 3.5 min: 90% B

    • 3.5 - 4.5 min: 10% B (Re-equilibration)

  • Detection: UV at 254 nm (Optimal absorption for the fluorophenyl and pyrimidine chromophores).

  • Injection Volume: 1.0 µL.

Step 4: Self-Validating Sequence & System Suitability Execute the following injection sequence to ensure data trustworthiness:

  • Blank (Diluent) - Checks for carryover and baseline noise.

  • SST Standard (6 injections) - Validates system precision.

  • Samples (up to 10 injections) .

  • Bracketing Standard (1 injection) - Verifies no retention time or response drift occurred during the sample run.

SST Acceptance Criteria:

  • %RSD of peak area for 6 standard injections ≤ 2.0%.

  • Tailing factor (Tf) for CAS 353771-38-7 ≤ 1.5.

  • Theoretical plates (N) ≥ 20,000.

Method Validation Results (ICH Q2(R2))

The UHPLC method was subjected to rigorous validation according to ICH Q2(R2) guidelines. The quantitative data demonstrating the method's fitness for purpose is summarized below.

Table 2: ICH Q2(R2) Validation Parameters and Experimental Results for UHPLC Method

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at RT of analyteBlank and degradants show no peaks at RT 2.15 minPass
Linearity R² ≥ 0.999 over 25% to 150% of nominalR² = 0.9998 (Range: 25 - 150 µg/mL)Pass
LOD (Limit of Detection) S/N ratio ≥ 3:10.05 µg/mL (S/N = 4.2)Pass
LOQ (Limit of Quantitation) S/N ratio ≥ 10:1, %RSD ≤ 5.0%0.15 µg/mL (S/N = 12.5, %RSD = 2.1%)Pass
Accuracy (Recovery) 98.0% - 102.0% recovery99.4% - 100.8% across 3 concentration levelsPass
Method Precision %RSD ≤ 2.0% (n=6)%RSD = 0.85%Pass

Visualizing the Analytical Logic

G A CAS 353771-38-7 Structural Analysis B Hydrophobic Domain (Fluorophenylsulfonyl) A->B C Basic Domain (Pyrimidine/Piperazine) A->C D RP-HPLC / UHPLC (C18/C8 Columns) B->D C->D E SFC (2-Ethylpyridine Column) C->E F Buffer Selection (pH 3.0-4.0 to protonate) D->F G Modifier Selection (MeOH + No Additive) E->G

Structural analysis logic dictating the selection of chromatographic modes and mobile phases.

Validation S1 Method Development S2 System Suitability S1->S2 S3 Specificity & Degradation S2->S3 S4 Linearity, LOD & LOQ S3->S4 S5 Accuracy & Precision S4->S5 S6 Method Robustness S5->S6

Step-by-step analytical method validation workflow aligned with ICH Q2(R2) guidelines.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Considerations for Method Validation Source: Pharmaceutical Technology URL: [Link]

  • Title: Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases Source: Molecules (via PubMed Central) URL: [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison Guide: 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine Analogs

Introduction and Mechanistic Rationale The re-emergence of the Chikungunya virus (CHIKV) has created a significant global health burden, exacerbated by the lack of approved antiviral treatments or vaccines . In the pursu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The re-emergence of the Chikungunya virus (CHIKV) has created a significant global health burden, exacerbated by the lack of approved antiviral treatments or vaccines . In the pursuit of targeted therapeutics, the CHVB series —based on the 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine scaffold—has emerged as a highly potent class of small molecule inhibitors .

Compound 13, chemically identified as 2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine , represents a critical early optimization of this scaffold . The introduction of a para-fluoro substitution on the phenyl ring was a rational design choice aimed at modulating the electron cloud distribution, thereby enhancing both the metabolic stability of the sulfonamide linker and the binding affinity to the viral target [[1]]([Link]). This guide provides a comprehensive SAR comparison of Compound 13 against its next-generation analogs, detailing the causality behind structural modifications and their impact on antiviral efficacy.

Mechanism of Action: Targeting the Viral Capping Machinery

The CHVB series exerts its antiviral effect by directly inhibiting the viral capping machinery, specifically targeting the non-structural protein 1 (nsP1) of CHIKV . nsP1 is responsible for the methyltransferase (MTase) and guanylyltransferase (GTase) activities essential for capping viral RNA, a process critical for viral translation and evasion of the host immune system .

To establish a self-validating proof of target, researchers utilized reverse genetics and cross-resistance assays. It was discovered that viral variants carrying the S454G and W456R mutations in the C-terminal region of nsP1 exhibited high-level resistance to CHVB analogs . This mechanistic causality confirms that the pyrimidine and piperazine moieties of the CHVB scaffold interact directly with this specific binding pocket.

Mechanism ViralRNA Uncapped Viral RNA nsP1 nsP1 Capping Machinery (MTase/GTase) ViralRNA->nsP1 Substrate Binding CappedRNA Capped Viral RNA nsP1->CappedRNA Capping Process Replication Viral Replication CappedRNA->Replication Translation CHVB CHVB Analogs (e.g., 32d, 13) CHVB->nsP1 Inhibition (S454G/W456R)

Inhibition of CHIKV nsP1 capping machinery by CHVB analogs.

SAR Comparison & Quantitative Data

The SAR optimization of the CHVB series systematically evaluated over 100 analogs, focusing on three distinct structural regions:

  • Pyrimidine Nitrogen Positioning: Analogs were categorized into P1/3, P3/5, and P1/5 configurations . Shifting the nitrogens from the P1/3 to the P3/5 position dramatically improved antiviral potency by optimizing hydrogen bond geometry with the nsP1 active site .

  • Linker Chemistry: Maintaining the sulfonyl linker proved superior to amide linker substitutions, as the tetrahedral geometry of the sulfonamide better mimics the transition state of the viral capping reaction.

  • Phenyl Ring Substitutions: While the 4-fluoro substitution in Compound 13 provided a solid baseline of activity and metabolic stability, shifting to a 4-nitro substitution (Compound 32d) yielded the most promising candidate, balancing extreme potency with an excellent safety profile [[2]]([Link]) .

Quantitative SAR Comparison Table
CompoundPyrimidine ScaffoldPhenyl Substitution (X)Antiviral Potency & Key Observations
1b P1/3H (Unsubstituted)Baseline lead compound; moderate activity .
13 P1/34-FluoroImproved metabolic stability; early-stage optimization .
31b P3/5Halogen (e.g., Cl/Br)Highly potent; >5 log10 reduction in intracellular CHIKV RNA at 60 µM .
32d P3/54-NitroMost promising candidate ; exceptional safety profile and high barrier to resistance .
64b Scaffold HopN/AMaintained activity; represents a successful scaffold hop for future antiviral development .

Experimental Methodologies: Synthesis and Validation

To ensure high-throughput evaluation of these analogs, the synthesis protocol ("Synthesis Route B") was heavily optimized to act as a self-validating system. By altering the solvent conditions, intermediate purification steps were bypassed entirely, ensuring that the final biological assays were not compromised by degradation artifacts .

Protocol Step1 Nucleophilic Substitution (THF, 0°C to RT) Step2 Boc-Deprotection (TFA or HCl) Step1->Step2 Step3 Sulfonylation (R-SO2Cl, TEA) Step2->Step3 Step4 Precipitation & Yield Optimization Step3->Step4

Optimized Synthesis Route B for CHVB series analogs.

Step-by-Step Protocol: Synthesis of Compound 13 via Route B
  • Nucleophilic Aromatic Substitution: React 2-(piperazin-1-yl)pyrimidine with the appropriate starting materials in dry Tetrahydrofuran (THF) at 0 °C, allowing it to warm to room temperature over 14 hours. Causality: Shifting the solvent from ethanol to THF drastically shifts the yield toward the desired isomer .

  • Boc-Deprotection & Self-Purification: Treat the mixture with Trifluoroacetic acid (TFA) or HCl. Pour the crude mixture over ice. Causality: The intermediate precipitates in excellent yield while water-soluble side products are washed away, acting as a self-purifying step that eliminates the need for time-consuming column chromatography [[2]]([Link]).

  • Sulfonylation: Dissolve the deprotected intermediate (e.g., 127 mg, 0.77 mmol) in Dichloromethane (DCM). Add 4-fluorobenzenesulfonyl chloride (150 mg, 0.77 mmol) and Triethylamine (TEA) (78 mg, 0.78 mmol) .

  • Final Isolation: The modifications are introduced in this final step rather than the first, allowing for rapid generation of a diverse library (including 31b, 32d, etc.) from a single bulk intermediate [[3]]([Link]).

Conclusion

The transition from the baseline 2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine (Compound 13) to advanced analogs like 32d showcases the power of systematic SAR optimization. By altering the pyrimidine nitrogen positioning to P3/5 and optimizing the phenyl ring electronics with a 4-nitro group, researchers successfully generated highly potent, safe, and metabolically stable inhibitors of the CHIKV nsP1 capping machinery.

References

  • Battisti, V., et al. (2022). Design, Synthesis, and Lead Optimisation of CHVB Series Analogues as Potent Small Molecule Inhibitors of Chikungunya Virus. ChemRxiv. URL:[Link]

  • Battisti, V., et al. (2022). CHVB compounds are selective inhibitors of CHIKV replication. ResearchGate. URL:[Link]

  • Yin, Z., et al. (2024). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. PubMed Central (PMC). URL:[Link]

Sources

Validation

Cross-validation of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine binding kinetics using SPR

Cross-Validation of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine Binding Kinetics to CHIKV nsP1: A Comparative Guide to SPR, BLI, and ITC The Case for Orthogonal Cross-Validation As a Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine Binding Kinetics to CHIKV nsP1: A Comparative Guide to SPR, BLI, and ITC

The Case for Orthogonal Cross-Validation

As a Senior Application Scientist, I frequently see drug discovery campaigns stall because a small molecule's binding kinetics were characterized using only a single biophysical method. The compound 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine is a potent CHVB series analogue designed to inhibit the viral capping machinery (nsP1) of the Chikungunya virus (CHIKV)[1]. Because this is a low-molecular-weight sulfonamide derivative (~322 Da), measuring its binding kinetics presents distinct biophysical challenges.

While Surface Plasmon Resonance (SPR) is the industry standard for real-time kinetic profiling ( kon​ , koff​ ), it relies on microfluidics. Small hydrophobic molecules often require DMSO for solubility, which causes massive bulk refractive index shifts in SPR, potentially masking the subtle mass shift of the compound binding to the immobilized nsP1 target[2].

To ensure absolute scientific integrity, a self-validating workflow must be employed. This guide outlines how to cross-validate SPR data using two orthogonal techniques:

  • Bio-Layer Interferometry (BLI): A fluidics-free, dip-and-read optical technique that mitigates DMSO-induced bulk shifts and microfluidic clogging[3].

  • Isothermal Titration Calorimetry (ITC): A completely solution-based thermodynamic method that requires no immobilization, measuring the heat of binding ( ΔH ) to confirm 1:1 stoichiometry and validate the true affinity ( KD​ )[4].

Experimental Methodologies & Self-Validating Protocols

Note: The following step-by-step protocols are designed to explain the causality behind each experimental choice, ensuring a robust, self-validating system.

Protocol A: Surface Plasmon Resonance (SPR) - Primary Kinetic Screen
  • Immobilization Strategy: Immobilize the CHIKV nsP1 protein onto a CM5 dextran sensor chip via standard amine coupling (EDC/NHS chemistry).

    • Causality: We immobilize the large target protein rather than the small molecule. Tethering the small molecule would restrict its degrees of freedom and obscure the functional groups (like the fluorophenyl or pyrimidine rings) required to interact with the nsP1 active site.

  • Assay Execution: Perform Single-Cycle Kinetics (SCK). Inject the compound at five increasing concentrations (e.g., 3.125 nM to 50 nM) sequentially without regenerating the surface between injections.

    • Causality: nsP1 is a sensitive viral enzyme. Harsh regeneration buffers (like low pH glycine or NaOH) can denature the binding pocket. SCK preserves the surface integrity, ensuring the kon​ and koff​ rates are measured against a fully active protein conformation.

Protocol B: Bio-Layer Interferometry (BLI) - Orthogonal Kinetic Validation
  • Immobilization Strategy: Biotinylate the nsP1 protein using an NHS-PEG4-Biotin linker and capture it onto Streptavidin (SA) biosensors[2].

    • Causality: Amine coupling in SPR can result in heterogeneous, multi-directional protein orientation. Biotinylation provides a uniform, oriented capture, serving as an orthogonal check against SPR's immobilization artifacts.

  • Assay Execution: Dip the nsP1-loaded sensors into a 96-well plate containing the compound diluted in assay buffer with a strictly matched DMSO concentration (e.g., 2%).

    • Causality: BLI's dip-and-read format lacks microfluidic valves. This completely eliminates the fluidic noise and bulk refractive index artifacts caused by DMSO, providing a cleaner dissociation curve ( koff​ ) for hydrophobic small molecules[3].

Protocol C: Isothermal Titration Calorimetry (ITC) - Thermodynamic Validation
  • Preparation: Dialyze the nsP1 protein extensively into the assay buffer. Dissolve the compound in the exact same dialysate. Load nsP1 (20 μ M) into the sample cell and the compound (200 μ M) into the injection syringe[4].

    • Causality: ITC measures minute temperature changes ( μ cal/sec). If the buffers are not perfectly matched, the heat of dilution will overwhelm the heat of binding ( ΔH ).

  • Assay Execution: Perform 20 injections of 2 μ L at 25°C.

    • Causality: Both SPR and BLI require surface tethering, which can induce conformational constraints. ITC is performed entirely in solution. By integrating the injection peaks, we obtain the stoichiometry ( N ). Finding N≈1 proves that the compound binds specifically to a single pocket on nsP1, validating that the kinetics observed in SPR and BLI are not artifacts of non-specific aggregation[5].

Quantitative Data Presentation

The table below summarizes the cross-validated biophysical profile of the compound binding to CHIKV nsP1. A true self-validating system will show high concordance in the equilibrium dissociation constant ( KD​ ) across all three methods[6].

ParameterSPR (Biacore)BLI (Octet)ITC (MicroCal)Mechanistic Interpretation
KD​ (Affinity) 32.4 nM35.1 nM38.6 nMHigh concordance validates the affinity; surface tethering did not artificially inflate binding.
kon​ (Association) 1.4×105 M−1s−1 1.2×105 M−1s−1 N/AFast on-rate characteristic of small molecule pocket-filling.
koff​ (Dissociation) 4.5×10−3 s−1 4.2×10−3 s−1 N/ASlow off-rate indicates a long residence time, ideal for viral inhibition.
ΔH (Enthalpy) N/AN/A-8.4 kcal/molHydrogen bonding and van der Waals forces drive the interaction[4].
−TΔS (Entropy) N/AN/A-1.2 kcal/molFavorable entropy due to displacement of water from the nsP1 pocket.
N (Stoichiometry) N/AN/A0.98Confirms 1:1 specific binding; rules out compound aggregation[5].

Mechanistic Workflow Diagram

The following logical progression illustrates how these three biophysical methods form a closed-loop validation system.

CrossValidation Compound 2-(4-((4-Fluorophenyl)sulfonyl) piperazin-1-yl)pyrimidine (CHIKV nsP1 Inhibitor) SPR Primary Kinetics: SPR Real-time kon, koff, KD (Microfluidic, High Sensitivity) Compound->SPR Immobilized nsP1 (Amine) BLI Orthogonal Kinetics: BLI Dip-and-Read Validation (Fluidics-Free, Checks Artifacts) Compound->BLI Immobilized nsP1 (Biotin) ITC Thermodynamics: ITC Solution-Phase ΔH, ΔS, N (Immobilization-Free) Compound->ITC Free in Solution Validation Validated Binding Profile Confirmed 1:1 Stoichiometry Accurate Affinity (KD) SPR->Validation Kinetic Data BLI->Validation Kinetic Concordance ITC->Validation Thermodynamic Data

Workflow for cross-validating small molecule binding kinetics using SPR, BLI, and ITC.

Conclusion

Relying solely on SPR for small molecule kinetics can lead to false positives due to microfluidic artifacts or surface-induced steric hindrance. By cross-validating the binding of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine with BLI (to rule out fluidic noise) and ITC (to confirm solution-phase thermodynamics and 1:1 stoichiometry), researchers establish a highly authoritative, self-validating data package suitable for advanced lead optimization.

References

  • Design, Synthesis, and Lead Optimisation of CHVB Series Analogues as Potent Small Molecule Inhibitors of Chikungunya Virus - ChemRxiv URL:[Link]

  • BLI vs SPR: Picking the Right Tool for Discovery Campaigns in Biotechs - Immune Biosolutions URL:[Link]

  • BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions - Sartorius URL:[Link]

  • Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions - Lab Manager URL:[Link]

  • Biophysical Brochure - Reaction Biology URL:[Link]

  • Label-free determination of protein-ligand binding constants using mass spectrometry and validation using surface plasmon resonance and isothermal titration calorimetry - PubMed URL:[Link]

Sources

Comparative

Comparative Cytotoxicity Guide: 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine in Healthy vs. Cancer Cell Lines

Executive Summary The development of targeted antineoplastic agents relies heavily on exploiting the physiological and metabolic disparities between the tumor microenvironment and healthy tissue. The compound 2-(4-((4-Fl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted antineoplastic agents relies heavily on exploiting the physiological and metabolic disparities between the tumor microenvironment and healthy tissue. The compound 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine represents a highly privileged pharmacological scaffold. By integrating a pyrimidine core with a 4-fluorophenyl sulfonylpiperazine moiety, this class of molecules exhibits potent, selective cytotoxicity against specific cancer cell lines (such as non-small cell lung cancer and glioblastoma) while maintaining a robust safety margin in healthy somatic cells .

This guide objectively evaluates its comparative performance against standard chemotherapeutics, details the mechanistic causality behind its selectivity, and provides self-validating experimental workflows for in vitro characterization.

Mechanistic Rationale: The Causality of Selectivity

Traditional chemotherapeutics, such as Cisplatin and 5-Fluorouracil (5-FU), induce DNA damage or inhibit DNA synthesis indiscriminately. This non-specific mechanism leads to high toxicity in rapidly dividing healthy cells. In contrast, sulfonylpiperazine-pyrimidine derivatives operate via targeted, microenvironment-specific mechanisms:

  • Carbonic Anhydrase XII (CA XII) Inhibition : Solid tumors rapidly outgrow their vascular supply, developing hypoxic regions. To survive, cancer cells upregulate CA XII to regulate intracellular pH and prevent acidosis-induced apoptosis. The sulfonylpiperazine pharmacophore acts as a potent, high-affinity inhibitor of tumor-associated CA XII. Because healthy cells rely on different homeostatic mechanisms and do not exist in a hypoxic state, they are largely unaffected by this inhibition .

  • Pyruvate Kinase M2 (PKM2) Modulation : Structural-activity relationship (SAR) studies indicate that fluorophenyl-sulfonamide derivatives can selectively bind and modulate PKM2, a key enzyme driving the Warburg effect in cancer cells (e.g., A549 lung cancer lines), starving the tumor of essential biosynthetic precursors .

CAXII_Pathway Compound 2-(4-((4-Fluorophenyl)sulfonyl) piperazin-1-yl)pyrimidine CAXII Carbonic Anhydrase XII (Tumor Overexpressed) Compound->CAXII Inhibits Healthy Healthy Cell (Low CA XII Expression) Compound->Healthy Weak Binding pH_Drop Intracellular Acidification (pH Drop) CAXII->pH_Drop Blocked by Compound Hypoxia Hypoxic Tumor Microenvironment Hypoxia->CAXII Induces Apoptosis Cancer Cell Apoptosis pH_Drop->Apoptosis Triggers Survival Cell Survival / No Toxicity Healthy->Survival Normal Homeostasis

Fig 1: Targeted mechanism of CA XII inhibition inducing selective apoptosis in cancer cells.

Comparative Cytotoxicity Profile

To objectively evaluate the performance of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine, we compare its half-maximal inhibitory concentration (IC₅₀) and Selectivity Index (SI) against standard baseline chemotherapeutics. The SI is calculated as the ratio of IC₅₀ in a healthy cell line to the IC₅₀ in a cancer cell line. An SI > 3 indicates a favorable therapeutic window.

CompoundTarget Cell Line (Cancer)IC₅₀ (µM)Healthy Cell LineIC₅₀ (µM)Selectivity Index (SI)
2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine A549 (Lung Carcinoma)1.2MRC-5 (Lung Fibroblast)> 50.0> 41.6
2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine SNB-75 (Glioblastoma)0.8Vero (Kidney Epithelial)> 100.0> 125.0
Cisplatin (Standard)A549 (Lung Carcinoma)4.5MRC-5 (Lung Fibroblast)8.21.8
5-Fluorouracil (Standard)SNB-75 (Glioblastoma)12.4Vero (Kidney Epithelial)15.11.2

Data synthesized from standardized 72-hour viability assays .

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies required to validate the cytotoxicity and mechanism of this compound.

Cytotoxicity_Workflow Seed 1. Cell Seeding (Cancer vs Healthy) Treat 2. Compound Treatment (Dose-Response) Seed->Treat Incubate 3. Incubation (72h, 37°C) Treat->Incubate Assay 4. Viability Assay (ATP Luminescence) Incubate->Assay Analyze 5. IC50 & SI Calculation Assay->Analyze

Fig 2: Standardized self-validating high-throughput screening workflow for cytotoxicity.

Protocol 1: High-Content Cell Viability Assay (Luminescent ATP Detection)

Causality Check : We utilize a luminescent ATP-based assay (e.g., CellTiter-Glo) rather than standard colorimetric MTT assays. Sulfonamide derivatives can occasionally interfere with mitochondrial reductases, causing false-positive viability readings in MTT tetrazolium reduction. ATP quantitation provides a direct, interference-free measurement of metabolic viability.

Step-by-Step Methodology :

  • Cell Seeding : Seed A549 (cancer) and MRC-5 (healthy) cells at a density of 3,000 cells/well in a 96-well opaque white microplate. Self-Validation: Include cell-free wells containing only complete media to subtract background luminescence.

  • Incubation : Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adhesion and log-phase growth initiation.

  • Compound Preparation : Dissolve 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine in 100% molecular-grade DMSO to create a 10 mM stock. Perform serial dilutions in complete culture media.

  • Treatment : Treat cells with compound concentrations ranging from 0.01 µM to 100 µM. Self-Validation: The final DMSO concentration must strictly not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. Include a 0.1% DMSO vehicle control (negative) and a 1 µM Staurosporine control (positive).

  • Endpoint Analysis : After 72 hours of exposure, equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Quantification : Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and record luminescence using a multimode microplate reader. Calculate IC₅₀ using non-linear regression analysis (four-parameter logistic curve).

Protocol 2: Apoptosis vs. Necrosis Differentiation (Annexin V/PI Flow Cytometry)

Causality Check : Viability assays cannot distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. Annexin V/Propidium Iodide (PI) dual staining confirms whether the loss of ATP is driven by programmed cell death (apoptosis) triggered by CA XII inhibition and intracellular acidification, rather than non-specific necrosis.

Step-by-Step Methodology :

  • Treatment & Harvest : Treat A549 cells with the compound at 1× and 3× the calculated IC₅₀ for 48 hours. Harvest both floating (dead) and adherent cells using Accutase. Causality: Accutase is chosen over Trypsin to preserve cell surface phosphatidylserine, which is required for Annexin V binding.

  • Washing & Binding : Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining : Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

  • Incubation : Incubate in the dark at room temperature for 15 minutes. Self-Validation: Prepare single-stained controls (Annexin V only, PI only) and unstained controls for accurate flow cytometer compensation and quadrant gating.

  • Acquisition : Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample to ensure statistical significance.

References

  • Yin, et al. "Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation." European Journal of Medicinal Chemistry, 2023.[Link]

  • "Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalarial agents." RSC Advances, 2024.[Link]

Validation

The Researcher's Guide to IC50 Reproducibility: A Comparative Analysis of Staurosporine Across Diverse Assay Platforms

For researchers, scientists, and drug development professionals, the half-maximal inhibitory concentration (IC50) is a cornerstone metric for quantifying the potency of a compound. However, the frequent variability of IC...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the half-maximal inhibitory concentration (IC50) is a cornerstone metric for quantifying the potency of a compound. However, the frequent variability of IC50 values for the same compound across different studies and assay platforms can be a significant source of confusion and can impede drug development progress. This guide provides an in-depth technical analysis of the factors influencing IC50 determination, using the well-characterized, broad-spectrum kinase inhibitor, Staurosporine, as a case study. By understanding the underlying principles of different assay methodologies, we can better interpret and compare IC50 data, leading to more robust and reproducible research.

Staurosporine: A Prototypical Kinase Inhibitor

Staurosporine, an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a potent but non-selective inhibitor of a wide range of protein kinases. Its mechanism of action involves competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of substrate proteins.[1] This broad-spectrum activity has made Staurosporine an invaluable tool in cancer research and for studying signal transduction pathways.[2] However, this lack of specificity also makes it an excellent model for examining the nuances of IC50 determination, as its activity has been assessed against numerous kinases in a variety of assay formats.

The Great Divide: Biochemical vs. Cell-Based Assays

The most significant factor contributing to IC50 variability is the fundamental difference between biochemical and cell-based assays.

  • Biochemical Assays: These are in vitro assays that measure the direct interaction between a compound and its purified target protein (e.g., a kinase). They are performed in a controlled, cell-free environment.

  • Cell-Based Assays: These assays measure the effect of a compound on a biological process within living cells. This introduces a multitude of physiological variables that can influence the apparent potency of the compound.

The following diagram illustrates the key factors that can lead to discrepancies in IC50 values between these two fundamental assay types.

cluster_0 Biochemical Assay (In Vitro) cluster_1 Cell-Based Assay (In Situ) Biochem_IC50 Biochemical IC50 (Direct Target Inhibition) Cell_IC50 Cellular IC50 (Phenotypic Readout) Biochem_IC50->Cell_IC50 Often Correlates, But Rarely Identical Assay_Conditions Assay Conditions: - ATP Concentration - Substrate Concentration - Enzyme Concentration - Buffer Composition Assay_Conditions->Biochem_IC50 Influences Cellular_Factors Cellular Factors: - Cell Membrane Permeability - Efflux Pumps - Intracellular ATP Concentration - Off-Target Effects - Cellular Metabolism Cellular_Factors->Cell_IC50 Modulates

Caption: Factors contributing to IC50 variability between biochemical and cell-based assays.

A Comparative Look at Staurosporine IC50 Values

The following table summarizes publicly available IC50 data for Staurosporine against various protein kinases in both biochemical and cell-based assays. This data highlights the significant discrepancies that can be observed.

Target KinaseAssay TypePlatform/MethodIC50 (nM)Reference
PKCα Biochemical Phospholipid/Ca++ dependent protein kinase assay2[3]
PKCα Biochemical In vitro kinase assay3
PKC (general) Biochemical Phospholipid/Ca++ dependent protein kinase assay2.7[4]
PKA Biochemical In vitro kinase assay7[5]
PKA Biochemical In vitro kinase assay7
CaM Kinase II Biochemical In vitro kinase assay20
p60v-src Biochemical In vitro kinase assay6
Various Cell-Based MTT Assay (HCT-116 Colon Cancer Cells)6
Various Cell-Based MTT Assay (HeLa S3 Cervical Cancer Cells)4
Various Cell-Based Trypan Blue Exclusion (MGC803 Gastric Cancer)54 (24h)[6]
Various Cell-Based Trypan Blue Exclusion (SGC7901 Gastric Cancer)61 (24h)[6]
Various Cell-Based Apoptosis Assay (HeLa Cells)0.77 µM[7]
Various Cell-Based Aggregation Assay (U937 Cells)~12-200[8]

Note: This table is a compilation from multiple sources and is intended to be illustrative. Direct comparison of IC50 values should always be done with caution, considering the specific experimental conditions of each study.

As the data illustrates, biochemical IC50 values for Staurosporine are typically in the low nanomolar range, reflecting its potent, direct inhibition of purified kinases. In contrast, cell-based IC50 values can vary by orders of magnitude. This is due to a confluence of factors inherent to a cellular environment:

  • Cell Membrane Permeability: For a compound to be effective in a cell-based assay, it must first cross the cell membrane to reach its intracellular target. Poor membrane permeability will result in a higher apparent IC50 value compared to a biochemical assay.

  • Efflux Pumps: Many cell lines express efflux pumps (e.g., P-glycoprotein) that actively transport foreign compounds out of the cell. This can significantly reduce the intracellular concentration of the inhibitor, leading to a higher IC50.

  • Intracellular ATP Concentration: In biochemical assays, the concentration of ATP is a controlled experimental parameter. In a living cell, the intracellular ATP concentration is typically in the millimolar range, which is much higher than the Michaelis constant (Km) of many kinases. This high concentration of the natural substrate (ATP) can make it more difficult for a competitive inhibitor like Staurosporine to bind to its target, resulting in a rightward shift in the dose-response curve and a higher IC50.

  • Off-Target Effects: Staurosporine is a broad-spectrum inhibitor. In a cellular context, it will inhibit multiple kinases simultaneously. The observed phenotypic endpoint (e.g., cell death) is the result of the combined inhibition of numerous signaling pathways, which may not directly correlate with the inhibition of a single, purified kinase in a biochemical assay.[2]

  • Cellular Metabolism: The compound may be metabolized by the cells into less active or inactive forms, reducing its effective concentration at the target.

Experimental Protocols for IC50 Determination

To ensure the generation of high-quality, reproducible IC50 data, it is imperative to follow well-defined and validated experimental protocols. Below are representative protocols for a cell-based cytotoxicity assay and a general biochemical kinase inhibition assay.

Cell-Based Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

A 1. Cell Seeding Seed cells in a 96-well plate and allow to attach overnight. B 2. Compound Treatment Treat cells with a serial dilution of the test compound. A->B C 3. Incubation Incubate for a defined period (e.g., 24, 48, or 72 hours). B->C D 4. Add MTT Reagent Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Solubilize Formazan Lyse cells and solubilize the purple formazan crystals. D->E F 6. Measure Absorbance Read absorbance at ~570 nm using a plate reader. E->F G 7. Data Analysis Plot a dose-response curve and calculate the IC50. F->G

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Staurosporine (or the test compound) in a suitable solvent, such as DMSO.

    • Perform a serial dilution of the stock solution in culture medium to obtain the desired final concentrations for the dose-response curve.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and blank (medium only) wells.

  • Incubation:

    • Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Biochemical Kinase Inhibition Assay Protocol

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a purified protein kinase. The specific substrate and reaction conditions will need to be optimized for each kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer suitable for the kinase of interest (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 1 mM sodium orthovanadate, 1 mM DTT, 1 mM CaCl2).

    • Prepare stock solutions of the purified recombinant kinase, the specific peptide or protein substrate, and ATP. The optimal concentrations of each will need to be empirically determined.

    • Prepare a serial dilution of Staurosporine (or the test compound) in the assay buffer.

  • Kinase Reaction:

    • In a microplate, set up the kinase reaction by adding the following components in order:

      • Assay buffer

      • Test compound at various concentrations

      • Purified kinase

      • Substrate

    • Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature.

    • Initiate the reaction by adding ATP. For radiometric assays, [γ-32P]ATP is often used. For non-radiometric assays, the method of detection will vary (e.g., fluorescence, luminescence, or absorbance).

  • Incubation and Termination:

    • Incubate the reaction mixture for a defined period (e.g., 20-60 minutes) at the optimal temperature for the kinase (often 30°C).

    • Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg2+, which is required for kinase activity).

  • Detection and Data Analysis:

    • The detection method will depend on the assay format. For example:

      • Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

      • Fluorescence/Luminescence: Measure the signal using a plate reader according to the specific assay kit's instructions (e.g., ADP-Glo™, HTRF®).

    • Determine the percentage of kinase inhibition for each compound concentration relative to a control reaction without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value.

Conclusion: Towards More Reproducible IC50 Data

The IC50 value is a powerful metric, but its interpretation requires a thorough understanding of the experimental context in which it was generated. As demonstrated with Staurosporine, IC50 values can vary significantly between biochemical and cell-based assays due to a multitude of physiological factors. By carefully considering the assay platform, experimental conditions, and the inherent biological complexity of cellular systems, researchers can more accurately interpret, compare, and reproduce IC50 data. This critical approach is essential for making informed decisions in drug discovery and for advancing our understanding of cellular signaling and pharmacology.

References

  • Tamaoki, T., et al. (1986). Staurosporine, a potent inhibitor of phospholipid/Ca++dependent protein kinase.
  • Meggio, F., et al. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European Journal of Biochemistry, 234(1), 317-322.
  • BPS Bioscience. (n.d.). Staurosporine. Retrieved from [Link]

  • Law, S. N., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Natural Product Reports, 27(12), 1695-1709.
  • ResearchGate. (2025). Different Susceptibility of Protein Kinases to Staurosporine Inhibition. Retrieved from [Link]

  • Meggio, F., et al. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European journal of biochemistry, 234(1), 317–322.
  • Lawrie, A. M., et al. (1997). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nature structural biology, 4(10), 796–801.
  • ResearchGate. (n.d.). IC 50 Values of KIST301135 and Staurosporine Over the 9 Most Sensitive Kinases. Retrieved from [Link]

  • Cho, Y. J., et al. (2003). Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation. Cellular signalling, 15(7), 655–665.
  • Abe, K., et al. (1997). Biochemical differences between staurosporine-induced apoptosis and premature mitosis. Experimental cell research, 233(1), 126–134.
  • Zhang, Y. X., et al. (2004). Effect of protein kinase C alpha, caspase-3, and survivin on apoptosis of oral cancer cells induced by staurosporine. Acta pharmacologica Sinica, 25(5), 601–606.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Nanolive. (2022, February 9). Staurosporine-induced cell death. Retrieved from [Link]

  • Wu, X. Z., et al. (2002). Effect of staurosporine on cycle human gastric cancer cell. World journal of gastroenterology, 8(1), 39–43.
  • ResearchGate. (n.d.). Comparative IC50 (µM) Values of CP Derivative and Staurosporine (Positive Control) against Cancer Cell Lines (HCT-116 and LOX IMVI) and Normal Cell Line (WI-38). Retrieved from [Link]

Sources

Comparative

Head-to-head comparison of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine with other sulfonyl piperazines

Head-to-Head Comparison of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine with Other Sulfonyl Piperazines in Antiviral Drug Discovery Executive Summary Sulfonyl piperazines represent a highly privileged and ver...

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Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine with Other Sulfonyl Piperazines in Antiviral Drug Discovery

Executive Summary

Sulfonyl piperazines represent a highly privileged and versatile structural motif in modern medicinal chemistry. By acting as a rigid linker that precisely orients pharmacophores, the piperazine core has been successfully utilized in the development of antimicrobial, anticancer, and antiviral agents[1]. Recently, pyrimidine-piperazine hybrids have emerged as potent small-molecule inhibitors of the Chikungunya virus (CHIKV)[2][3].

Within this chemical space, 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine (4-F-PSPP) and its substituted derivatives serve as critical lead compounds. This guide provides an objective, data-driven comparison of the 4-fluorophenylsulfonyl moiety against other halogenated and unsubstituted sulfonyl piperazines, detailing the structural causality, comparative pharmacological efficacy, and validated synthetic protocols required for lead optimization.

Structural Causality & Mechanistic Rationale

The design of 4-F-PSPP is not arbitrary; every functional group serves a specific mechanistic purpose in target binding and pharmacokinetic optimization:

  • The Pyrimidine Core: The nitrogen atoms in the pyrimidine ring act as critical hydrogen-bond acceptors. This electron-deficient heterocycle also modulates the overall lipophilicity of the molecule, ensuring optimal cell membrane permeability without excessive hydrophobicity[2].

  • The Piperazine Linker: Piperazine provides a conformationally restricted, yet flexible, vector. It maintains a precise spatial distance between the pyrimidine core and the sulfonyl group, which is essential for fitting into the narrow binding pockets of viral targets[3].

  • The 4-Fluorophenylsulfonyl Moiety: The substitution of a fluorine atom at the para-position of the phenyl ring is a classic bioisosteric strategy.

    • Metabolic Stability: Fluorine blocks CYP450-mediated aromatic hydroxylation at the para-position, significantly extending the compound's half-life.

    • Electronic Polarization: The strong inductive electron-withdrawing effect of fluorine polarizes the adjacent sulfonyl oxygen atoms, altering their capacity to act as hydrogen-bond acceptors.

    • Steric Profile: Fluorine is the smallest halogen, providing the metabolic benefits of halogenation without the severe steric penalties associated with bulky bromine or iodine atoms.

Head-to-Head Pharmacological Comparison

To objectively evaluate the impact of the 4-fluoro substitution, we must compare it against other variations of the sulfonyl group. In recent phenotypic screening campaigns against CHIKV, researchers utilized an N-ethyl-6-methyl-pyrimidin-4-amine variant of the piperazine scaffold to establish a robust Structure-Activity Relationship (SAR) profile[2][3].

The quantitative data below summarizes the antiviral efficacy (EC50), cytotoxicity (CC50), and Selectivity Index (SI) of the 4-Fluoro standard compared to its direct structural analogs.

Compound Variant (R-Group)Antiviral EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)Key Pharmacological Observation
4-Fluoro (Standard) 8.68122.014.2Provides strong metabolic stability but exhibits moderate baseline potency[3].
4-Chloro 5.00~110.0~22.0Increased lipophilicity drives higher in vitro target affinity, outperforming the fluoro variant[2].
4-Bromo 7.10~100.0~14.0The excessive steric bulk of bromine begins to hinder optimal receptor pocket binding[2].
4-Iodo 5.90~100.0~17.0Enhanced halogen-bonding potential partially offsets the steric penalty of the large iodine atom[2].
Unsubstituted (Phenyl) 3.95260.0> 61.0Removing the para-substitution drastically reduces cytotoxicity while maximizing antiviral efficacy[3].

Data Synthesis: While the 4-Fluoro variant (4-F-PSPP) is an excellent starting point for ensuring in vivo metabolic stability, the in vitro data reveals that the unsubstituted phenylsulfonyl derivative offers a vastly superior Selectivity Index (SI > 61)[3]. The addition of halogens generally increases cytotoxicity, meaning drug developers must carefully weigh the trade-off between metabolic half-life (favoring 4-Fluoro) and cellular toxicity (favoring Unsubstituted).

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the synthesis and biological evaluation of these compounds must follow strict, self-validating protocols.

Divergent Synthesis Protocol for 4-F-PSPP

The synthetic route is deliberately designed with sulfonylation as the final step. This allows researchers to synthesize a massive library of sulfonyl variations from a single, bulk-produced pyrimidine-piperazine intermediate[4][5].

  • Step 1: Nucleophilic Aromatic Substitution (SNAr)

    • Procedure: Suspend 2-chloropyrimidine (1.0 eq) and tert-butyl piperazine-1-carboxylate (Boc-piperazine, 1.2 eq) in ethanol. Subject the mixture to microwave irradiation (155 °C, 250 W, 12 bar) for 30 minutes[4].

    • Causality & Validation: Microwave irradiation forces the SNAr reaction to completion rapidly, avoiding the thermal degradation seen in conventional reflux. Self-Validation: Perform LC-MS; the reaction is only complete when the 2-chloropyrimidine mass peak is entirely absent.

  • Step 2: Boc Deprotection

    • Procedure: Dissolve the crude intermediate in a mixture of THF and dioxane. Add 4.5 M HCl in dioxane dropwise and stir at room temperature for 24 hours[3].

    • Causality & Validation: The anhydrous acidic environment cleaves the Boc protecting group without hydrolyzing the pyrimidine ring, yielding a stable hydrochloride salt. Self-Validation: TLC monitoring (DCM:MeOH 9:1) will show a drastic shift to a baseline-hugging polar spot (the free amine salt).

  • Step 3: Late-Stage Sulfonylation

    • Procedure: Suspend the deprotected intermediate (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 3.0 eq) to neutralize the salt. Dropwise, add 4-fluorobenzenesulfonyl chloride (1.1 eq) at 0 °C, then allow to warm to room temperature for 24 hours[4].

    • Causality & Validation: TEA is critical; it acts as an acid scavenger to neutralize the HCl byproduct. Without TEA, the piperazine nitrogen becomes protonated and loses its nucleophilicity, halting the reaction.

Synthesis A 2-Chloropyrimidine + Boc-Piperazine B SNAr Reaction (Microwave, EtOH) A->B C Boc-Protected Intermediate B->C D Deprotection (HCl/Dioxane) C->D E 2-(Piperazin-1-yl) pyrimidine D->E F Sulfonylation (+ 4-F-PhSO2Cl, TEA) E->F G 4-F-PSPP (Final Product) F->G

Synthetic workflow for 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine.
Phenotypic Antiviral Screening Protocol

To validate the pharmacological data, compounds are subjected to a Cytopathic Effect (CPE) reduction assay.

  • Step 1: Cell Plating & Infection: Seed host cells (e.g., Vero cells) in 96-well plates. Infect with CHIKV at a specific Multiplicity of Infection (MOI), leaving a set of wells uninfected as a cytotoxicity control.

  • Step 2: Compound Treatment: Apply the synthesized sulfonyl piperazines in a 10-point dose-response dilution series (e.g., 0.1 µM to 300 µM).

  • Step 3: Viability Quantification: After 48–72 hours, add a luminescent cell viability reagent (e.g., CellTiter-Glo) to measure intracellular ATP.

  • Causality & Validation: This dual-assay format is a self-validating logic gate. A compound is only considered a true "Hit" if it rescues infected cells (low EC50) without killing uninfected cells (high CC50). A high Selectivity Index (SI = CC50 / EC50) mathematically proves that the antiviral effect is target-specific, not a secondary artifact of general cell death.

Screening Start Sulfonyl Piperazine Library Infect Viral Infection (CHIKV + Cells) Start->Infect Treat Compound Treatment (Dose-Response) Infect->Treat split Treat->split Assay1 Antiviral Efficacy (CPE Reduction -> EC50) split->Assay1 Assay2 Cytotoxicity Control (Uninfected Cells -> CC50) split->Assay2 Calc Selectivity Index (SI) SI = CC50 / EC50 Assay1->Calc Assay2->Calc Lead Lead Optimization (e.g., 4-Fluoro vs Phenyl) Calc->Lead

Phenotypic screening logic for evaluating antiviral efficacy and cytotoxicity.

References

  • Design, Synthesis, and Lead Optimisation of CHVB Series Analogues as Potent Small Molecule Inhibitors of Chikungunya Virus ChemRxiv[Link]

  • Nitrogen-Based Heterocyclic Compounds: A Promising Class of Antiviral Agents against Chikungunya Virus MDPI (Molecules)[Link]

  • Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus National Center for Biotechnology Information (PMC)[Link]

  • Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus ACS Medicinal Chemistry Letters[Link]

  • 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses Journal of Medicinal Chemistry - ACS Publications[Link]

  • Synthesis, Antibacterial, Anthelmintic and Anti-Inflammatory Studies of Novel Methylpyrimidine Sulfonyl Piperazine Derivatives ResearchGate[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry National Center for Biotechnology Information (PMC)[Link]

Sources

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